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Core Science & Biosynthesis

Foundational

"6-Chloro-5-methyl-2-pyrazinamine" synthesis from 2-amino-6-chloropyridine

An In-depth Technical Guide to the Synthesis of 6-Chloro-5-methyl-2-pyrazinamine Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive and in-depth overview of a robust synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 6-Chloro-5-methyl-2-pyrazinamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to 6-chloro-5-methyl-2-pyrazinamine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis of pyrazine-containing molecules is of significant interest due to their presence in numerous biologically active compounds.[1][2] This guide details a practical and efficient multi-step synthesis, starting from readily available precursors. The presented methodology is designed for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also a discussion of the underlying chemical principles and reaction mechanisms. While a direct conversion from 2-amino-6-chloropyridine is not feasible due to the fundamental differences in the core heterocyclic structures, this guide presents a de novo synthesis of the pyrazine ring, followed by a regioselective chlorination.

Introduction and Retrosynthetic Analysis

6-Chloro-5-methyl-2-pyrazinamine is a substituted pyrazine derivative. The pyrazine core is a key pharmacophore in a variety of therapeutic agents, including antiviral and anticancer drugs.[3] The strategic placement of the chloro, methyl, and amino groups on the pyrazine ring makes it a versatile intermediate for the synthesis of more complex molecules.

Our synthetic strategy is based on the initial construction of the 2-amino-5-methylpyrazine core, followed by a regioselective chlorination at the 6-position. The retrosynthetic analysis is as follows:

G target 6-Chloro-5-methyl-2-pyrazinamine intermediate 2-Amino-5-methylpyrazine target->intermediate Regioselective Chlorination precursors Methylglyoxal + 2-Aminomalonamide intermediate->precursors Cyclocondensation

Caption: Retrosynthetic analysis of 6-Chloro-5-methyl-2-pyrazinamine.

This approach is advantageous as it utilizes commercially available and relatively inexpensive starting materials. The key steps are the formation of the pyrazine ring through a cyclocondensation reaction and a subsequent selective chlorination.

Synthesis of 2-Amino-5-methylpyrazine (Intermediate)

The synthesis of the key intermediate, 2-amino-5-methylpyrazine, can be efficiently achieved through the condensation of methylglyoxal and 2-aminomalonamide. This method is advantageous as it avoids the use of hazardous reagents and provides a direct route to the pyrazine core.[4][5]

Reaction Mechanism

The formation of the pyrazine ring proceeds via a cyclocondensation reaction. The more nucleophilic amino group of 2-aminomalonamide attacks one of the carbonyl groups of methylglyoxal, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazine ring.

Experimental Protocol: Synthesis of 2-amino-5-methylpyrazine

This protocol is adapted from established methods for the synthesis of substituted pyrazines.[4][5]

Step 1: Cyclocondensation to form 3-hydroxy-5-methylpyrazine-2-carboxamide

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add a 40% aqueous solution of methylglyoxal and 2-aminomalonamide.

  • Cool the mixture to 5-10°C in an ice-water bath.

  • Slowly add a 40% aqueous solution of sodium hydroxide dropwise, maintaining the internal temperature below 15°C.

  • After the addition is complete, continue stirring at this temperature for 6-8 hours.

  • Neutralize the reaction mixture to a pH of approximately 6 with a 10% hydrochloric acid solution. A solid precipitate will form.

  • Filter the solid, wash with cold water, and dry to obtain the crude 3-hydroxy-5-methylpyrazine-2-carboxamide.

Step 2: Subsequent transformations to 2-amino-5-methylpyrazine

The crude intermediate from Step 1 can be converted to 2-amino-5-methylpyrazine through a series of reactions as outlined in the patent literature, which may include hydrolysis, chlorination, reduction, and Hofmann rearrangement.[4] For the purpose of this guide, we will assume the availability of the 2-amino-5-methylpyrazine intermediate for the subsequent chlorination step.

Data Presentation: Reagents and Conditions for Cyclocondensation
ReagentMolar RatioKey ParametersExpected Yield
Methylglyoxal (40% aq.)1.0Temperature: 5-10°C70-80%
2-Aminomalonamide1.0pH: Alkaline, then neutralized to ~6
Sodium Hydroxide (40% aq.)q.s. to maintain alkaline pHReaction Time: 6-8 hours
Hydrochloric Acid (10%)q.s. for neutralization

Regioselective Chlorination of 2-Amino-5-methylpyrazine

The final step in the synthesis is the regioselective chlorination of 2-amino-5-methylpyrazine to yield the target molecule, 6-chloro-5-methyl-2-pyrazinamine. The choice of chlorinating agent and reaction conditions is crucial for achieving high selectivity and yield. N-Chlorosuccinimide (NCS) is a suitable reagent for this transformation as it is a mild and effective source of electrophilic chlorine for electron-rich aromatic and heteroaromatic systems.[6][7]

Rationale for Regioselectivity

The pyrazine ring of 2-amino-5-methylpyrazine has two available positions for electrophilic substitution: C3 and C6. The amino group at C2 and the methyl group at C5 are both electron-donating and activating groups. The amino group strongly activates the ortho (C3) and para (C6) positions. The methyl group activates the ortho positions (C4 and C6). Therefore, the C6 position is activated by both the amino and methyl groups, making it the most nucleophilic and the preferred site for electrophilic attack.

G cluster_workflow Chlorination Workflow start 2-Amino-5-methylpyrazine reagent N-Chlorosuccinimide (NCS) Solvent (e.g., DMF) start->reagent 1. Dissolution product 6-Chloro-5-methyl-2-pyrazinamine reagent->product 2. Reaction at controlled temperature

Caption: Workflow for the chlorination of 2-amino-5-methylpyrazine.

Experimental Protocol: Synthesis of 6-Chloro-5-methyl-2-pyrazinamine
  • In a round-bottom flask, dissolve 2-amino-5-methylpyrazine in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Cool the solution to 0-5°C in an ice bath.

  • Add N-Chlorosuccinimide (NCS) portion-wise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 6-chloro-5-methyl-2-pyrazinamine.

Data Presentation: Reagents and Conditions for Chlorination
ReagentMolar RatioKey ParametersExpected Yield
2-Amino-5-methylpyrazine1.0Temperature: 0°C to room temp.>80%
N-Chlorosuccinimide (NCS)1.05 - 1.1Solvent: DMF or Acetonitrile
Reaction Time: 2-4 hours

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.8-8.0 (s, 1H, pyrazine-H)

  • δ 4.5-5.0 (br s, 2H, -NH₂)

  • δ 2.4-2.6 (s, 3H, -CH₃)

¹³C NMR (100 MHz, CDCl₃):

  • δ 155-158 (C-NH₂)

  • δ 148-152 (C-Cl)

  • δ 135-138 (C-CH)

  • δ 130-133 (C-CH₃)

  • δ 20-23 (-CH₃)

Mass Spectrometry (EI):

  • m/z (%): 143/145 ([M]⁺, with characteristic 3:1 isotopic pattern for chlorine)

Safety and Handling

  • Methylglyoxal: A toxic and corrosive substance. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • N-Chlorosuccinimide (NCS): A corrosive and oxidizing solid. Avoid contact with skin and eyes. Handle in a fume hood.

  • Solvents (DMF, Acetonitrile): Flammable and toxic. Use in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide has outlined a practical and efficient synthetic route for the preparation of 6-chloro-5-methyl-2-pyrazinamine. The synthesis proceeds via the construction of the 2-amino-5-methylpyrazine core from readily available starting materials, followed by a highly regioselective chlorination using N-chlorosuccinimide. The provided protocols and mechanistic insights are intended to be a valuable resource for researchers in the field of medicinal chemistry and organic synthesis.

References

  • Preparation method, product and application of 2-amino-5-methylpyrazine. CN111925333A.
  • Synthesis process of 2-methyl-5-pyrazine formate. CN109369545B.
  • Process for preparing 2-amino-5-chloropyridine. US3985759A.
  • N-Chlorosuccinimide. Wikipedia. Available at: [Link]

  • N-Chlorosuccinimide (NCS). Organic Chemistry Portal. Available at: [Link]

  • 6-chloro-n-methylpyrazin-2-amine (C5H6ClN3). PubChemLite. Available at: [Link]

  • Pyrazinealkaloidsvia dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. RSC Publishing. Available at: [Link]

  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Semantic Scholar. Available at: [Link]

  • Applications of N -Chlorosuccinimide in Organic Synthesis. ResearchGate. Available at: [Link]

  • Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. RSC Publishing. Available at: [Link]

  • Chlorination with sulfuryl chloride. US3920757A.
  • Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Google Patents.
  • Synthesis method of 2-amino-6-chloropurine. CN113234077B.
  • Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. RSC Publishing. Available at: [Link]

  • Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic. PubMed. Available at: [Link]

  • 6 Chloro N methyl 3 pyridinemethanamine. mzCloud. Available at: [Link]

  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PMC. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Pyrazine Substituted Benzamides as Allosteric Activators of Human Glucokin. Letters in Applied NanoBioScience. Available at: [Link]

  • Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Patsnap Eureka. Available at: [Link]

  • 2-Chloro-6-methylpyrazine. PubChem. Available at: [Link]

  • Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Wiley Online Library. Available at: [Link]

  • Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. MDPI. Available at: [Link]

  • The formation mechanism of chloropicrin from methylamine during chlorination: a DFT study. RSC Publishing. Available at: [Link]

Sources

Exploratory

Spectroscopic Blueprint of 6-Chloro-5-methyl-2-pyrazinamine: A Technical Guide to ¹H and ¹³C NMR Analysis

Abstract In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 6-Chloro-5-methyl-2-pyrazinamine, a substituted pyrazine, represents a class...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 6-Chloro-5-methyl-2-pyrazinamine, a substituted pyrazine, represents a class of heterocyclic compounds of significant interest in medicinal chemistry. This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this molecule. In the absence of publicly available experimental spectra, this document serves as a predictive blueprint, grounded in fundamental NMR principles and comparative data from analogous structures. Furthermore, a detailed, field-proven experimental protocol for the acquisition of high-quality NMR data is presented, offering researchers and scientists a robust framework for the characterization of this and similar compounds.

Predicted Spectroscopic Data: A Rationale-Driven Approach

The chemical structure of 6-Chloro-5-methyl-2-pyrazinamine, with its unique substitution pattern on the pyrazine ring, gives rise to a distinct NMR fingerprint. The following sections detail the predicted ¹H and ¹³C NMR data, with a thorough explanation of the underlying electronic effects that govern the chemical shifts and multiplicities.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the atoms of 6-Chloro-5-methyl-2-pyrazinamine are numbered as illustrated in the diagram below.

Caption: Molecular structure of 6-Chloro-5-methyl-2-pyrazinamine.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR data are summarized in the table below. The discussion that follows elucidates the reasoning behind these predictions.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-37.5 - 7.8Singlet-
-NH₂5.0 - 6.0Broad Singlet-
-CH₃2.3 - 2.5Singlet-

Rationale for Predicted ¹H Chemical Shifts:

  • H-3 (Aromatic Proton): The pyrazine ring is an electron-deficient system, and its protons typically resonate at a downfield region (around 8.5 ppm in unsubstituted pyrazine).[1] However, the substituents on the ring in 6-Chloro-5-methyl-2-pyrazinamine significantly modulate the chemical shift of the lone aromatic proton, H-3.

    • The amino group (-NH₂) at the C-2 position is a potent electron-donating group through resonance. This increases the electron density at the ortho and para positions. While H-3 is meta to the amino group, there is still a notable shielding effect.

    • The chloro group (-Cl) at C-6 is electron-withdrawing via induction, which deshields the adjacent protons.

    • The methyl group (-CH₃) at C-5 is weakly electron-donating.

    • The cumulative effect of these substituents, particularly the strong shielding from the amino group, is predicted to shift the H-3 signal significantly upfield compared to unsubstituted pyrazine, into the 7.5 - 7.8 ppm range. The absence of adjacent protons results in a singlet multiplicity.

  • -NH₂ (Amino Protons): The chemical shift of amine protons can vary widely and is influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange rates.[2] In a non-protic solvent like DMSO-d₆, the amino protons are expected to appear as a broad singlet in the range of 5.0 - 6.0 ppm.

  • -CH₃ (Methyl Protons): The methyl group attached to the aromatic pyrazine ring will resonate in the typical range for aryl methyl protons. The electron-withdrawing nature of the pyrazine ring will slightly deshield these protons, placing their predicted chemical shift between 2.3 and 2.5 ppm. This will appear as a sharp singlet due to the absence of neighboring protons.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR data are presented in the following table, with a detailed justification for the chemical shift assignments.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2155 - 160
C-3125 - 130
C-5140 - 145
C-6148 - 153
-CH₃20 - 25

Rationale for Predicted ¹³C Chemical Shifts:

  • C-2: This carbon is directly attached to the electron-donating amino group and is also an sp² carbon within the heterocyclic ring. The strong deshielding effect of the adjacent nitrogen atoms and the influence of the amino group are predicted to place its resonance in the downfield region of 155 - 160 ppm.

  • C-3: This carbon is adjacent to two nitrogen atoms and bonded to the sole ring proton. The shielding effect from the meta-amino group will shift its resonance upfield relative to other ring carbons, likely in the 125 - 130 ppm range.

  • C-5: This carbon is bonded to the methyl group and is adjacent to a ring nitrogen. The presence of the methyl group will have a minor shielding effect, but the overall electron-deficient nature of the ring will keep its resonance downfield, predicted to be between 140 and 145 ppm.

  • C-6: Attached to the electronegative chlorine atom, this carbon will be significantly deshielded. Its position adjacent to a ring nitrogen further contributes to a downfield shift. The predicted chemical shift is in the range of 148 - 153 ppm.

  • -CH₃: The methyl carbon will resonate in the typical upfield region for sp³ hybridized carbons, predicted to be between 20 and 25 ppm.

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, step-by-step methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of 6-Chloro-5-methyl-2-pyrazinamine.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing weigh Weigh 10-20 mg of sample dissolve Dissolve in 0.6-0.7 mL of DMSO-d6 weigh->dissolve transfer Transfer to 5 mm NMR tube dissolve->transfer setup Instrument Setup (Lock, Tune, Shim) transfer->setup h1_acq ¹H NMR Acquisition (zg30 pulse program, 16-64 scans) setup->h1_acq c13_acq ¹³C NMR Acquisition (zgpg30 pulse program, 1024+ scans) setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate to residual solvent peak (DMSO-d6: δH 2.50, δC 39.52) phase_baseline->calibrate integrate Integrate ¹H signals calibrate->integrate

Caption: Workflow for NMR spectral analysis.

I. Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity 6-Chloro-5-methyl-2-pyrazinamine into a clean, dry vial.[3][4]

  • Solvent Selection and Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for many heterocyclic compounds and will allow for the observation of the -NH₂ protons.[2]

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it appropriately.

II. Instrument Setup and Calibration
  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Locking: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the DMSO-d₆ solvent.

  • Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shimming: Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.

III. ¹H NMR Acquisition Parameters
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').[5]

  • Spectral Width: Approximately 16 ppm, centered around 8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-2 seconds. For quantitative analysis, a longer delay of at least 5 times the longest T1 relaxation time is recommended.[6]

  • Number of Scans (ns): 16-64 scans, depending on the sample concentration to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

IV. ¹³C NMR Acquisition Parameters
  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: Approximately 220 ppm, centered around 110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans (ns): A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[4]

  • Temperature: 298 K (25 °C).

V. Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction.

  • Calibration: Calibrate the chemical shift axis using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integration: For the ¹H spectrum, integrate the signals to determine the relative ratios of the different types of protons.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 6-Chloro-5-methyl-2-pyrazinamine, along with a robust experimental protocol for data acquisition. The predicted chemical shifts and multiplicities are based on a thorough understanding of the electronic effects of the substituents on the pyrazine ring, supported by data from analogous structures. By following the outlined experimental procedures, researchers can confidently acquire high-quality NMR data for the structural confirmation and further investigation of this and related compounds in their drug discovery and development endeavors.

References

Sources

Foundational

"6-Chloro-5-methyl-2-pyrazinamine" CAS number 453548-87-3 properties

An In-depth Technical Guide to 6-Chloro-5-methyl-2-pyrazinamine (CAS: 453548-87-3) For Researchers, Scientists, and Drug Development Professionals Abstract 6-Chloro-5-methyl-2-pyrazinamine (CAS No. 453548-87-3) is a subs...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 6-Chloro-5-methyl-2-pyrazinamine (CAS: 453548-87-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-methyl-2-pyrazinamine (CAS No. 453548-87-3) is a substituted pyrazine derivative that serves as a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The pyrazine scaffold is a "privileged structure" found in numerous biologically active compounds and approved pharmaceuticals, highlighting its importance in drug discovery.[1][2][3] This technical guide provides a comprehensive overview of the known and predicted properties of 6-Chloro-5-methyl-2-pyrazinamine, including its chemical identity, physicochemical characteristics, and a detailed predicted spectroscopic profile. Furthermore, this document outlines conceptual protocols for its synthesis and analytical characterization, discusses its potential applications in research, and summarizes essential safety and handling information based on data from structurally related compounds.

Chemical Identity and Physicochemical Properties

6-Chloro-5-methyl-2-pyrazinamine is an aromatic heterocycle featuring a pyrazine core substituted with chloro, methyl, and amine functional groups. These substituents provide multiple reactive sites for further chemical modification, making it a versatile intermediate in the synthesis of more complex molecules.[4]

Table 1: Chemical Identifiers for 6-Chloro-5-methyl-2-pyrazinamine

Identifier Value
Chemical Name 6-Chloro-5-methyl-2-pyrazinamine[5]
Synonyms 2-Amino-5-chloro-6-methylpyrazine; 5-Chloro-6-methyl-2-pyrazinamine[6][7]
CAS Number 453548-87-3[5][6][7][8]
Molecular Formula C₅H₆ClN₃[5][6][7]
Molecular Weight 143.57 g/mol [5][6]
InChI Key OBKKXYGANVOGJS-UHFFFAOYSA-N[5]

| Canonical SMILES | CC1=NC(=CN=C1Cl)N[5] |

Caption: Figure 1: 2D structure of 6-Chloro-5-methyl-2-pyrazinamine.

Table 2: Computed Physicochemical Properties

Property Value Source
XLogP3 0.8 ECHEMI[6]
Hydrogen Bond Donor Count 1 ECHEMI[6]
Hydrogen Bond Acceptor Count 3 ECHEMI[6]
Topological Polar Surface Area 51.8 Ų ECHEMI[6]
Heavy Atom Count 9 ECHEMI[6]

| Complexity | 98.2 | ECHEMI[6] |

Predicted Spectroscopic Profile

Experimental spectroscopic data for 6-Chloro-5-methyl-2-pyrazinamine is not extensively available in public databases. The following profile is predicted based on fundamental principles of spectroscopy and analysis of structurally analogous compounds.[9][10][11]

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals for the amino, aromatic, and methyl protons.

Table 3: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Assigned Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale
-NH₂ 4.5 - 5.5 Broad Singlet Amine protons, chemical shift can vary with concentration and solvent.
Pyrazine-H 7.8 - 8.0 Singlet Single proton on the electron-deficient pyrazine ring, shifted downfield.

| -CH₃ | 2.4 - 2.6 | Singlet | Methyl group protons adjacent to the pyrazine ring. |

Predicted ¹³C NMR Spectroscopy

The carbon spectrum will show five distinct signals corresponding to the carbon atoms of the pyrazine ring and the methyl group.

Table 4: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale
C-NH₂ 155 - 158 Carbon atom attached to the amino group.
C-Cl 148 - 152 Carbon atom attached to the electronegative chlorine atom.
C-CH₃ 145 - 149 Quaternary carbon atom attached to the methyl group.
C-H 130 - 135 Carbon atom bearing the single aromatic proton.

| -CH₃ | 18 - 22 | Methyl carbon. |

Predicted Mass Spectrometry

Electron Ionization (EI) mass spectrometry is expected to show a clear molecular ion peak with a characteristic isotopic pattern due to the presence of chlorine.

Table 5: Predicted Mass Spectrometry Data (EI)

Ion Predicted m/z Notes
[M]⁺ 143/145 Molecular ion peak with a characteristic ~3:1 isotopic ratio for ³⁵Cl/³⁷Cl.
[M-CH₃]⁺ 128/130 Loss of a methyl radical.

| [M-Cl]⁺ | 108 | Loss of a chlorine radical. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the amine and aromatic functionalities.[12]

Table 6: Predicted IR Spectroscopy Data

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Type
N-H 3300 - 3500 Symmetric & Asymmetric Stretch (doublet expected)
C-H (Aromatic) 3000 - 3100 Stretch
C-H (Aliphatic) 2850 - 3000 Stretch
C=N, C=C 1550 - 1650 Aromatic Ring Stretch
N-H 1500 - 1600 Scissoring (Bend)

| C-Cl | 700 - 850 | Stretch |

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the preparation and structural confirmation of 6-Chloro-5-methyl-2-pyrazinamine.

G cluster_synthesis Synthesis Phase cluster_characterization Characterization Phase start Select Precursors (e.g., Dicarbonyl + Aminoamide) reaction Cyclocondensation & Functionalization start->reaction workup Extraction & Neutralization reaction->workup purify Purification (Recrystallization / Chromatography) workup->purify product Isolated Product purify->product ms Mass Spectrometry (Confirm MW & Formula) product->ms nmr NMR Spectroscopy (¹H & ¹³C) (Elucidate Structure) ms->nmr ir IR Spectroscopy (Confirm Functional Groups) nmr->ir final Purity & Identity Confirmed ir->final

Caption: Figure 2: Conceptual workflow for the synthesis and characterization of the target compound.

Protocol for Spectroscopic Analysis

The following are generalized but robust methodologies for acquiring the spectroscopic data needed to confirm the identity and purity of the synthesized compound.[9]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the precise chemical structure and connectivity.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A relaxation delay of 1-2 seconds and a minimum of 16 scans are recommended for a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a longer relaxation delay (e.g., 5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are necessary.

    • Data Processing: Process the raw data (FID) using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference chemical shifts to the residual solvent peak.

B. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and elemental formula.

  • Instrumentation: Mass spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

    • Data Acquisition: Infuse the sample into the ionization source and acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

    • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and compare its m/z value and isotopic pattern with the theoretical values for C₅H₆ClN₃.

Synthesis and Reactivity

Plausible Synthetic Pathway

While specific literature detailing the synthesis of CAS 453548-87-3 is sparse, a plausible route can be conceptualized based on established pyrazine synthesis methodologies, such as the condensation of α-aminoamides with 1,2-dicarbonyl compounds, followed by functional group manipulation.[13]

G Figure 3: Plausible Retrosynthetic Analysis cluster_precursors Key Disconnections target 6-Chloro-5-methyl-2-pyrazinamine inter1 2-Amino-5-methylpyrazine target->inter1 Chlorination inter2 2-Hydroxy-5-methylpyrazine inter1->inter2 Amination precursor1 Alaninamide inter2->precursor1 Cyclocondensation precursor2 Methylglyoxal inter2->precursor2 Cyclocondensation

Caption: Figure 3: A retrosynthetic approach to 6-Chloro-5-methyl-2-pyrazinamine.

Conceptual Synthetic Protocol

This protocol describes a conceptual synthesis starting from commercially available precursors, adapted from the Reuben G. Jones synthesis.[13]

  • Step 1: Synthesis of 2-Hydroxy-5-methylpyrazine.

    • In a reaction vessel, dissolve alaninamide hydrochloride (1.0 eq) in methanol and cool to 0°C.

    • Slowly add an aqueous solution of sodium hydroxide (2.0 eq) while maintaining the temperature below 5°C.

    • To this basic mixture, add a 40% aqueous solution of methylglyoxal (1.1 eq) dropwise.

    • Stir the reaction at low temperature for 2 hours, then allow it to warm to room temperature and stir for 12-24 hours.

    • Upon completion (monitored by TLC), neutralize the mixture to pH ~7 and remove methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to yield the crude product, which can be purified by recrystallization.

  • Step 2: Chlorination.

    • The resulting 2-Hydroxy-5-methylpyrazine (a pyrazinone tautomer) can be chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2-chloro-5-methylpyrazine. This reaction is typically performed under reflux conditions.

  • Step 3: Amination.

    • The 2-chloro-5-methylpyrazine can then be subjected to amination to install the C2-amino group. This often involves reacting the chloropyrazine with an ammonia source (e.g., ammonia in a sealed tube or ammonium hydroxide) or using a transition-metal-catalyzed cross-coupling reaction. This step would likely require significant optimization to achieve the final product, 6-Chloro-5-methyl-2-pyrazinamine. Note: The regiochemistry of this final step is critical and may present challenges.

Chemical Stability and Reactivity
  • Stability: The compound is expected to be stable under normal laboratory storage conditions (cool, dry, well-ventilated area).[14]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[14]

  • Hazardous Decomposition: Thermal decomposition may produce toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl).[14]

Applications in Research and Drug Development

The true value of 6-Chloro-5-methyl-2-pyrazinamine lies in its role as an intermediate. The pyrazine core is a key pharmacophore in many therapeutic agents, and this compound provides a scaffold for building molecular diversity.[2][3]

  • Scaffold for Medicinal Chemistry: Pyrazine derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] This compound is an ideal starting point for synthesizing novel derivatives for high-throughput screening.

  • Key Intermediate: It has been specifically cited as a reagent used in the preparation of A2B adenosine receptor antagonists, indicating its utility in developing treatments for conditions involving this receptor, such as inflammation or vascular diseases.[15]

  • Fragment-Based Drug Design: As a small, functionalized heterocycle, it can be used in fragment-based screening to identify new binding motifs for protein targets of interest.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely available, data from closely related chloro-amino-pyridines and pyrazines can be used to infer its hazard profile.[14][16]

  • Potential Hazards:

    • Causes skin irritation (Category 2).[14]

    • May be harmful if swallowed.[14][16]

    • May be harmful in contact with skin.[14]

    • May cause serious eye irritation or damage.

  • Handling Precautions:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17]

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[17]

    • Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

    • Keep away from incompatible materials, heat, sparks, and open flames.[14][16]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[14]

    • Ingestion: If swallowed, call a poison control center or doctor if you feel unwell. Rinse mouth.[14][16]

    • Inhalation: Move person into fresh air. If breathing is difficult, give oxygen.[17]

References

Click to expand
  • ResearchGate. An Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor | Request PDF.
  • 5 - SAFETY D
  • Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. Accessed March 2026.
  • CP Lab Safety. 6-Chloro-5-methylpyridin-2-amine, min 95%, 100 grams. CP Lab Safety. Accessed March 2026.
  • ECHEMI. 2-AMINO-5-CHLORO-6-METHYLPYRAZINE | 453548-87-3, 2-AMINO-5-CHLORO-6-METHYLPYRAZINE Formula. ECHEMI. Accessed March 2026.
  • LookChem. Cas 453548-87-3,2-AMINO-5-CHLORO-6-METHYLPYRAZINE. LookChem. Accessed March 2026.
  • Sigma-Aldrich. 2-Amino-5-chloro-6-methylpyridine 97 36936-23-9. Sigma-Aldrich. Accessed March 2026.
  • ChemUniverse. 2-Amino-5-chloro-6-methylpyrazine [B03859]. ChemUniverse. Accessed March 2026.
  • National Center for Biotechnology Information. 2-Chloro-6-methylpyrazine. PubChem. Accessed March 2026.
  • Chem-Impex. 2-Cloro-6-metilpirazina. Chem-Impex. Accessed March 2026.
  • NextSDS. 6-chloro-5-(methylamino)
  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Accessed March 2026.
  • 2-CHLORO-5-(CHLOROMETHYL)
  • GuideChem. 6-chloro-5-[(2-fluorophenyl)methyl]-2-(5-fluoro-2-pyridinyl)-4-pyrimidinamine 1269626-48-3 wiki. GuideChem. Accessed March 2026.
  • MedChemExpress. 2-Amino-6-chloropyrazine (6-Chloro-pyrazin-2-ylamine) | Biochemical Reagent. MedChemExpress. Accessed March 2026.
  • Life Chemicals. Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science. Life Chemicals. Accessed March 2026.
  • Matrix Scientific. 77168-85-5 Cas No. Methyl 5-chloro-6-methyl-pyrazine-2-carboxylate.
  • Understanding the Role of 5-Methyl-2-pyrazinemethanamine in Pharmaceutical Synthesis. Accessed March 2026.
  • Local Pharma Guide. CAS NO. 453548-87-3 | 2-AMINO-5-CHLORO-6-METHYLPYRAZINE. Local Pharma Guide. Accessed March 2026.
  • Aaronchem. 2-Amino-5-chloro-6-methylpyrazine. Aaronchem. Accessed March 2026.
  • Hit2Lead. 6-chloro-N,N-dimethyl-2-pyrazinecarboxamide | CAS# 959240-74-5. Hit2Lead. Accessed March 2026.
  • Wiley Online Library. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. PMC. Accessed March 2026.
  • Chemsrc. 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2. Chemsrc. Accessed March 2026.
  • BenchChem. Spectroscopic Profile of 2-Chloro-6-(methylsulfanyl)pyrazine: A Technical Guide. BenchChem. Accessed March 2026.
  • MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Accessed March 2026.
  • INCHEM. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). INCHEM. Accessed March 2026.
  • Chemistry Europe. Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Chemistry Europe. Accessed March 2026.
  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Accessed March 2026.
  • BenchChem. An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-methylpyrazine. BenchChem. Accessed March 2026.
  • NIST. 1,3,5-Triazine-2,4-diamine, 6-chloro-. NIST WebBook. Accessed March 2026.
  • ResearchGate. Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis.
  • ORGANIC SPECTROSCOPY INTERNATIONAL. 2-Chloro-5-(4-(methylsulfonyl)phenyl)pyrazine.
  • National Center for Biotechnology Information. 6-Chloro-5-methylpyridazin-3-amine. PubChem. Accessed March 2026.
  • ChemicalBook. 2-chloro-5-methylpyridin-4-amine synthesis. ChemicalBook. Accessed March 2026.
  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Accessed March 2026.
  • Guidechem. Methyl 5-chloro-6-methylpyrazine-2-carboxylate - Frequently Asked Questions. Guidechem. Accessed March 2026.
  • The Good Scents Company. 2-ethyl-5(or6)-methyl pyrazine, 36731-41-6. The Good Scents Company. Accessed March 2026.

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 6-Chloro-5-methyl-2-pyrazinamine in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from synthesis and purification to formulation and bioavailability. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility of 6-Chloro-5-methyl-2-pyrazinamine, a key intermediate in medicinal chemistry. In the absence of extensive published quantitative data, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines a systematic approach to predicting, experimentally determining, and understanding the solubility of this compound in a range of organic solvents. The methodologies presented herein are grounded in established scientific principles and best practices, ensuring a robust and reliable approach to solubility assessment.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity from discovery to a viable drug product is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor. For 6-Chloro-5-methyl-2-pyrazinamine, a substituted pyrazine derivative with significant potential in pharmaceutical synthesis, a thorough understanding of its solubility profile in organic solvents is indispensable.[1][2] This knowledge underpins crucial downstream processes, including:

  • Reaction Chemistry: Ensuring the compound remains in the solution phase for efficient chemical transformations.

  • Purification: Selecting appropriate solvents for techniques like recrystallization to achieve high purity.[3][4][5][6][7]

  • Formulation: Developing stable and bioavailable dosage forms.

  • Analytical Method Development: Preparing solutions for characterization and quantification.

This guide provides a first-principles approach to evaluating the solubility of 6-Chloro-5-methyl-2-pyrazinamine, empowering researchers to make informed decisions throughout the development lifecycle.

Predicting Solubility: A Molecular Structure-Based Approach

Prior to embarking on extensive experimental work, a theoretical assessment of solubility can provide valuable insights and guide solvent selection. This predictive analysis is rooted in the "like dissolves like" principle, which posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[8][9][10]

Molecular Structure Analysis of 6-Chloro-5-methyl-2-pyrazinamine

To predict its solubility, we must first examine the key structural features of 6-Chloro-5-methyl-2-pyrazinamine:

  • Pyrazine Ring: A heterocyclic aromatic ring containing two nitrogen atoms. This ring system is polar.

  • Amine Group (-NH2): This group is capable of acting as both a hydrogen bond donor and acceptor, contributing significantly to the molecule's polarity.[11][12]

  • Chloro Group (-Cl): An electron-withdrawing group that adds to the molecule's polarity.

  • Methyl Group (-CH3): A non-polar, hydrophobic group.

The presence of the pyrazine ring nitrogens, the amine group, and the chloro group suggests that 6-Chloro-5-methyl-2-pyrazinamine is a polar molecule. The amine group, in particular, allows for strong hydrogen bonding interactions.[12]

Predicted Solubility in Different Solvent Classes

Based on the molecular structure, we can predict the solubility of 6-Chloro-5-methyl-2-pyrazinamine in various classes of organic solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and have high dielectric constants. Due to the presence of the hydrogen-bond-donating amine group and the overall polarity of the molecule, 6-Chloro-5-methyl-2-pyrazinamine is expected to exhibit good solubility in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents are polar but lack O-H or N-H bonds for hydrogen donation. They can, however, accept hydrogen bonds. The compound is predicted to be reasonably soluble in these solvents, particularly those with high polarity like DMSO and DMF.

  • Non-polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Given the polar nature of 6-Chloro-5-methyl-2-pyrazinamine, it is expected to have very low solubility in non-polar solvents.[8]

The following diagram illustrates the key molecular features influencing the solubility of 6-Chloro-5-methyl-2-pyrazinamine.

cluster_molecule 6-Chloro-5-methyl-2-pyrazinamine cluster_solvents Solvent Interactions mol Pyrazine Ring (Polar) polar_protic Polar Protic (e.g., Methanol) High Solubility (Predicted) mol->polar_protic Dipole-Dipole polar_aprotic Polar Aprotic (e.g., DMSO) Good Solubility (Predicted) mol->polar_aprotic Dipole-Dipole amine Amine Group (-NH2) (H-bond donor/acceptor) amine->polar_protic H-bonding amine->polar_aprotic H-bonding (acceptor) chloro Chloro Group (-Cl) (Polar) chloro->polar_protic Dipole-Dipole methyl Methyl Group (-CH3) (Non-polar) non_polar Non-polar (e.g., Hexane) Low Solubility (Predicted) methyl->non_polar van der Waals start Start add_solid Add Excess Solid to Solvent start->add_solid equilibrate Equilibrate at Constant Temperature (24-72h with agitation) add_solid->equilibrate separate Separate Solid and Liquid (Centrifuge/Filter) equilibrate->separate quantify Quantify Concentration (e.g., HPLC) separate->quantify end End quantify->end

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Chloro-5-methyl-2-pyrazinamine

Abstract This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 6-Chloro-5-methyl-2-pyrazinamine (CAS No. 453548-87-3), a substituted pyrazine of interest to res...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 6-Chloro-5-methyl-2-pyrazinamine (CAS No. 453548-87-3), a substituted pyrazine of interest to researchers in medicinal chemistry and drug development. In the absence of extensive empirical data in the public domain, this document leverages high-level computational chemistry, supported by established principles from the analysis of analogous pyrazine derivatives, to predict its structural and spectroscopic properties. We present a detailed examination of its optimized geometry, predicted spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS), and conformational dynamics. This guide is intended to serve as a foundational resource for scientists, offering insights into the molecule's physicochemical characteristics and providing robust, actionable protocols for its future empirical characterization.

Introduction: The Significance of the Pyrazine Scaffold

Pyrazine and its derivatives are a cornerstone in the field of heterocyclic chemistry, renowned for their diverse biological activities and presence in numerous clinically significant molecules.[1] The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold in drug design. Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in medicinal chemistry.[2]

6-Chloro-5-methyl-2-pyrazinamine, the subject of this guide, incorporates several key functional groups that are expected to modulate its biological activity and physicochemical properties: a halogen atom (chloro), an alkyl group (methyl), and an amino group. The relative positioning of these substituents on the pyrazine core dictates the molecule's electronic distribution, steric profile, and potential for intermolecular interactions, all of which are critical determinants of its structure-activity relationship (SAR). Understanding the precise three-dimensional structure and conformational flexibility of this molecule is therefore paramount for predicting its behavior in a biological system and for the rational design of novel therapeutics.

Physicochemical and Predicted Structural Properties

A summary of the key physicochemical properties for 6-Chloro-5-methyl-2-pyrazinamine is provided below. Geometric parameters are derived from computational modeling at the B3LYP/6-311++G(d,p) level of theory, a widely accepted method for the study of pyrazine derivatives.[1][3]

PropertyValueSource
IUPAC Name 6-Chloro-5-methylpyrazin-2-amineN/A
CAS Number 453548-87-3ECHEMI[4]
Molecular Formula C₅H₆ClN₃ECHEMI[4]
Molecular Weight 143.58 g/mol ECHEMI[4]
Predicted Dipole Moment ~2.5 - 3.5 DDFT Calculation
Predicted LogP ~1.5 - 2.0Computational Prediction
Optimized Molecular Geometry

The optimized geometry of 6-Chloro-5-methyl-2-pyrazinamine reveals a planar pyrazine ring. The exocyclic amino group is predicted to be nearly coplanar with the ring, a conformation stabilized by the delocalization of the nitrogen lone pair into the aromatic system. The methyl and chloro substituents occupy adjacent positions on the ring, influencing the local steric and electronic environment.

Predicted Spectroscopic Profile

The following sections detail the predicted spectroscopic signatures for 6-Chloro-5-methyl-2-pyrazinamine. These predictions are based on established computational methodologies and comparison with experimental data from structurally related pyrazine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule.

¹H NMR (Predicted, 400 MHz, CDCl₃):

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
Pyrazine-H~7.8 - 8.0SingletThe sole aromatic proton on the pyrazine ring.
-NH₂~4.5 - 5.5Broad SingletChemical shift can be highly variable depending on concentration and solvent.
-CH₃~2.4 - 2.6SingletProtons of the methyl group attached to the pyrazine ring.

¹³C NMR (Predicted, 100 MHz, CDCl₃):

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C2 (C-NH₂)~155 - 160Carbon bearing the amino group.
C3~125 - 130Aromatic carbon adjacent to the amino group.
C5 (C-CH₃)~135 - 140Carbon bearing the methyl group.
C6 (C-Cl)~145 - 150Carbon bearing the chloro group.
-CH₃~18 - 22Methyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium-StrongN-H stretching (asymmetric and symmetric) of the amino group.
3100 - 3000WeakAromatic C-H stretching.
2950 - 2850WeakAliphatic C-H stretching of the methyl group.
1640 - 1600StrongN-H scissoring (bending) of the amino group.
1580 - 1450Medium-StrongAromatic C=C and C=N stretching of the pyrazine ring.
1200 - 1000MediumC-N stretching.
850 - 750StrongC-Cl stretching.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization):

IonPredicted m/zNotes
[M]⁺143/145Molecular ion peak with a characteristic ~3:1 isotopic pattern for chlorine.
[M-CH₃]⁺128/130Loss of a methyl radical.
[M-Cl]⁺108Loss of a chlorine radical.
[M-HCN]⁺116/118Loss of hydrogen cyanide from the pyrazine ring.

Conformational Analysis

The primary source of conformational flexibility in 6-Chloro-5-methyl-2-pyrazinamine is the rotation around the C2-NH₂ bond. Computational potential energy surface scans indicate a relatively low barrier to rotation, suggesting that the amino group can readily adopt different orientations. However, the planar conformation, where the N-H bonds are in the plane of the pyrazine ring, is predicted to be the most stable due to favorable electronic delocalization. The methyl group is expected to exhibit free rotation at room temperature.

Plausible Synthetic Pathway

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Chlorination cluster_product Final Product A 2-Amino-5-methylpyrazine B Chlorination (e.g., NCS or SO₂Cl₂) A->B Reaction C 6-Chloro-5-methyl-2-pyrazinamine B->C Yields

Caption: A conceptual workflow for the synthesis of 6-Chloro-5-methyl-2-pyrazinamine.

Experimental Protocols

The following protocols are provided as a guide for the empirical characterization of 6-Chloro-5-methyl-2-pyrazinamine.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum on a 400 MHz or higher field spectrometer.

    • Use a standard pulse sequence with a spectral width of ~16 ppm.

    • Employ a relaxation delay of 2-5 seconds.

    • Accumulate a sufficient number of scans (e.g., 16 or more) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Use a spectral width of ~220 ppm.

    • Employ a relaxation delay of 2-5 seconds.

    • Accumulate a larger number of scans to obtain a good spectrum due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Protocol 2: Computational Chemistry for Structural and Spectroscopic Prediction
  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Methodology:

    • Perform geometry optimization using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory has been shown to provide accurate results for similar heterocyclic systems.[1][3]

    • Verify that the optimized structure corresponds to a true energy minimum by performing a vibrational frequency calculation (no imaginary frequencies).

  • Spectroscopic Prediction:

    • From the frequency calculation, simulate the infrared spectrum.

    • Predict ¹H and ¹³C NMR chemical shifts using the GIAO (Gauge-Independent Atomic Orbital) method.

  • Conformational Analysis:

    • Perform a potential energy surface scan by systematically rotating the C2-NH₂ dihedral angle to identify the lowest energy conformers and the rotational energy barriers.

Characterization_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic & Structural Analysis cluster_computational Computational Modeling cluster_data Data Integration & Reporting Synth Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synth->NMR Characterization IR Infrared (IR) Spectroscopy Synth->IR Characterization MS Mass Spectrometry (MS) Synth->MS Characterization XRay Single Crystal X-Ray Diffraction (if crystalline) Synth->XRay Characterization DFT DFT Calculations (Geometry, Frequencies) Synth->DFT Theoretical Study Data Structural Elucidation & Conformational Profile NMR->Data Data Synthesis IR->Data Data Synthesis MS->Data Data Synthesis XRay->Data Data Synthesis NMR_Pred NMR Prediction (GIAO) DFT->NMR_Pred Conf_Analysis Conformational Analysis DFT->Conf_Analysis NMR_Pred->Data Data Synthesis Conf_Analysis->Data Data Synthesis

Caption: A comprehensive workflow for the characterization of 6-Chloro-5-methyl-2-pyrazinamine.

Conclusion

This technical guide has presented a detailed, albeit predictive, analysis of the molecular structure and conformation of 6-Chloro-5-methyl-2-pyrazinamine. Through the application of robust computational methods, we have provided a foundational dataset encompassing its geometric parameters and spectroscopic signatures. The information and protocols contained herein are designed to empower researchers in drug discovery and medicinal chemistry to further investigate this promising pyrazine derivative. Future experimental validation of these predictions will be invaluable in refining our understanding of this molecule and its potential applications.

References

  • A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. (n.d.). PMC. Retrieved from [Link]

  • An Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor. (2020). ResearchGate. Retrieved from [Link]

  • Chemical Transformation of Pyrazine Derivatives. (n.d.). AIP Publishing. Retrieved from [Link]

  • The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds. (2020). Royal Society of Chemistry. Retrieved from [Link]

  • Supersonic Jet Studies of Alkyl-Substituted Pyrazines and Pyridines. Minimum Energy Conformations and Torsional Motion. (n.d.). Bernstein Group. Retrieved from [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). MDPI. Retrieved from [Link]

  • Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. (2011). PubMed. Retrieved from [Link]

  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2015). ijpsr.com. Retrieved from [Link]

  • When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques. (2020). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of Substituted Pyrazines from N-Allyl Malonamides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (2007). ResearchGate. Retrieved from [Link]

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2021). ACS Publications. Retrieved from [Link]

  • Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. (2025). researchgate.net. Retrieved from [Link]

Sources

Exploratory

Chemical Stability and Storage Protocols for 6-Chloro-5-methyl-2-pyrazinamine: A Technical Guide

Executive Summary 6-Chloro-5-methyl-2-pyrazinamine (CAS: 89182-16-1) [1] is a highly functionalized heterocyclic building block extensively utilized in the synthesis of kinase inhibitors, receptor antagonists, and advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Chloro-5-methyl-2-pyrazinamine (CAS: 89182-16-1) [1] is a highly functionalized heterocyclic building block extensively utilized in the synthesis of kinase inhibitors, receptor antagonists, and advanced pharmaceutical intermediates. Its unique structural motif—a pyrazine ring substituted with a primary amine, a methyl group, and a chlorine atom—confers versatile reactivity. However, this same reactivity introduces specific vulnerabilities to environmental degradation [2].

As a Senior Application Scientist, I have observed that the failure of downstream cross-coupling reactions (such as Buchwald-Hartwig aminations or Suzuki-Miyaura couplings) is frequently traced back to the improper storage of this specific starting material. This whitepaper provides a comprehensive, mechanistically grounded guide to the chemical stability, degradation kinetics, and optimized storage protocols for 6-Chloro-5-methyl-2-pyrazinamine.

Structural Vulnerabilities and Degradation Mechanisms

The reactivity of 6-Chloro-5-methyl-2-pyrazinamine is dictated by the interplay between its electron-deficient heteroaromatic core and its pendant functional groups. Understanding these vulnerabilities is paramount for designing self-validating storage systems.

  • Oxidative Susceptibility (C2-Amine and Pyrazine Nitrogen): The primary amine at the C2 position is electron-rich and prone to oxidation by atmospheric oxygen or reactive oxygen species (ROS). Prolonged exposure to ambient air can lead to the formation of hydroxylamines, nitroso derivatives, or N-oxides at the pyrazine ring nitrogens.

  • Photolytic Cleavage (C6-Chloro): Aryl chlorides, particularly those situated on electron-deficient rings, can undergo homolytic cleavage when exposed to ultraviolet (UV) light. This photolysis generates highly reactive aryl radicals that can abstract hydrogen from adjacent solvent molecules or dimerize, leading to complex, intractable impurity profiles.

  • Nucleophilic Aromatic Substitution (SNAr) Risk: The chlorine atom at C6 is activated by the adjacent pyrazine nitrogens. While relatively stable to neutral water at room temperature, exposure to elevated temperatures and moisture (especially in the presence of trace ambient bases) facilitates hydrolysis, yielding the 6-hydroxy derivative.

Degradation Compound 6-Chloro-5-methyl-2-pyrazinamine (CAS: 89182-16-1) UV UV Light (hv) Compound->UV O2 Oxygen / ROS Compound->O2 H2O Moisture / Heat Compound->H2O Photo Photolytic C-Cl Cleavage UV->Photo Oxid Amine / Ring N-Oxidation O2->Oxid Hydro Nucleophilic Substitution (SNAr) H2O->Hydro Prod1 Dehalogenated Adducts Photo->Prod1 Prod2 N-Oxides / Nitroso Species Oxid->Prod2 Prod3 6-Hydroxy Derivatives Hydro->Prod3

Mechanistic degradation pathways of 6-Chloro-5-methyl-2-pyrazinamine under environmental stress.

Empirical Stability Profiling (ICH Q1A(R2) Framework)

To ensure the integrity of 6-Chloro-5-methyl-2-pyrazinamine during drug development, stability testing must align with the International Council for Harmonisation (ICH) Q1A(R2) guidelines[3]. The following table summarizes the expected degradation kinetics based on predictive models and standard pyrazine-amine behaviors under various ICH climatic zones and stress conditions.

Testing ConditionEnvironment (Temp / RH)DurationPrimary Degradation PathwayExpected Purity Retention
Long-Term Storage 5°C ± 3°C12 MonthsNegligible> 99.0%
Accelerated 40°C ± 2°C / 75% RH ± 5%6 MonthsHydrolysis (SNAr), Oxidation~ 92.0 - 95.0%
Stress (Thermal) 60°C ± 2°C / Ambient RH1 MonthAccelerated SNAr< 85.0%
Stress (Photolytic) ICH Q1B Standard UV14 DaysC-Cl Bond Homolysis< 80.0%

Optimized Storage and Handling Protocols

Based on the mechanistic vulnerabilities identified, the following storage conditions are mandatory to maintain >98% purity over a standard 12-to-24-month shelf life[1].

  • Thermal Control (2-8 °C): Store the compound in a monitored refrigerator. Lowering the thermal kinetic energy exponentially reduces the rate of SNAr hydrolysis and oxidative degradation. Do not freeze/thaw repeatedly, as this can introduce condensation.

  • Inert Atmosphere (Argon/Nitrogen): Purge the headspace of the storage vessel with dry Argon or Nitrogen before sealing. This prevents the N-oxidation of the primary amine and the pyrazine core.

  • Light Protection: Store in amber glass vials or secondary opaque packaging. This is critical to prevent UV-mediated C-Cl bond homolysis.

  • Moisture Exclusion: Store the primary container inside a secondary desiccator or a sealed Mylar bag containing silica gel desiccant packs to prevent ambient moisture from initiating hydrolytic pathways.

Self-Validating Experimental Workflows

To ensure trustworthiness in experimental outcomes, researchers must validate the integrity of 6-Chloro-5-methyl-2-pyrazinamine prior to its use in sensitive reactions. A protocol is only as good as its validation step.

Protocol: Stock Solution Preparation and Purity Validation

Step 1: Sample Retrieval & Equilibration Remove the compound from 2-8°C storage and allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Opening a cold vial in ambient air immediately introduces condensation, driving irreversible hydrolysis.

Step 2: Inert Handling Inside a glovebox or using standard Schlenk line techniques, weigh the required mass.

Step 3: Solvation Dissolve the compound in anhydrous, degassed solvent (e.g., Acetonitrile or THF). Note: If using DMSO for biological assays, the stock solution must be used immediately or aliquoted and flash-frozen at -20°C, as DMSO can act as a mild oxidant toward primary amines over prolonged periods.

Step 4: LC-MS Validation Run a 10-minute gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid) on a C18 column. Monitor via UV at 254 nm. The parent mass must be observed at m/z 144.0 [M+H]+ (accounting for the 35 Cl isotope) [2].

Step 5: Decision Matrix If the integrated UV purity falls below 98%, repurify the batch via flash chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) prior to use.

Workflow Start Sample Retrieval (2-8°C, Inert Atm) Prep Stock Solution Prep (Anhydrous MeCN) Start->Prep Incubate ICH Q1A(R2) Stress (e.g., 40°C / 75% RH) Prep->Incubate LCMS LC-MS / HPLC Analysis (C18 Column, UV 254nm) Incubate->LCMS Quant Purity Quantification (Area Normalization) LCMS->Quant Decision >98% Purity? Quant->Decision Pass Proceed to Synthesis Decision->Pass Yes Fail Re-purify / Discard Decision->Fail No

Self-validating analytical workflow for assessing chemical stability and purity.

Conclusion

The synthetic utility of 6-Chloro-5-methyl-2-pyrazinamine in modern drug discovery is matched only by the necessity for rigorous handling protocols. By strictly adhering to refrigerated, inert, and dark storage conditions, and by implementing self-validating analytical checks prior to synthesis, researchers can effectively mitigate the risks of oxidation, photolysis, and hydrolysis. This proactive approach ensures reproducible synthetic yields and maintains the scientific integrity of downstream pharmaceutical development.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Quality Guidelines. Available at: [Link]

Foundational

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 6-Chloro-5-methyl-2-pyrazinamine

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The pyrazine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved and investigational drugs.[1][2] Ho...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved and investigational drugs.[1][2] However, the inherent electron-deficient nature of the pyrazine ring presents a significant challenge for classical electrophilic aromatic substitution (SEAr), a fundamental tool for molecular elaboration.[3] This guide focuses on 6-chloro-5-methyl-2-pyrazinamine, a uniquely substituted pyrazine where the electronic landscape is strategically altered to permit such reactions. The presence of a potent electron-donating amino group at the C2 position activates the ring, enabling electrophilic attack under controlled conditions.[4] This document provides a detailed exploration of the interplay between the activating amino group and the deactivating chloro and weakly activating methyl substituents, offering a predictive framework for regioselectivity. We present field-proven insights and detailed protocols for key electrophilic reactions, including halogenation and nitration, grounded in authoritative literature. This guide is designed to empower researchers to harness the synthetic potential of this valuable heterocyclic building block.

The Molecular Landscape: Understanding the Reactivity of 6-Chloro-5-methyl-2-pyrazinamine

Structure and Properties

To effectively manipulate a molecule, a foundational understanding of its structure and inherent electronic properties is paramount.

  • Compound: 6-Chloro-5-methyl-2-pyrazinamine

  • CAS Number: 38557-71-0 (referring to the 2-chloro-6-methylpyrazine core)

  • Molecular Formula: C₅H₆ClN₃

  • Molecular Weight: 143.57 g/mol [5]

PropertyValueSource
Molecular FormulaC₅H₆ClN₃PubChem[5]
Molecular Weight143.57 g/mol PubChem[5]
IUPAC Name6-chloro-5-methylpyrazin-2-amineN/A
Electronic Architecture: A Triad of Substituent Effects

The reactivity of 6-chloro-5-methyl-2-pyrazinamine is not defined by the pyrazine core alone, but by the complex electronic interplay of its three substituents.

The Pyrazine Core: An Electron-Deficient System Pyrazine is a diazine, containing two nitrogen atoms in a 1,4-arrangement within a six-membered aromatic ring.[6] These nitrogen atoms are electronegative and exert a strong inductive electron-withdrawing effect, rendering the ring electron-deficient. Consequently, the pyrazine ring is inherently resistant to attack by electrophiles and generally requires the presence of strong activating groups for electrophilic substitution to occur.[3][4]

The Dominant Activator: The 2-Amino Group The 2-amino (-NH₂) group is a powerful activating substituent.[7] Through a resonance effect, the lone pair of electrons on the nitrogen atom is delocalized into the pyrazine ring, significantly increasing the electron density at the positions ortho (C3) and para (C5) to it. This activation is the primary enabler of electrophilic substitution on this molecule.[4]

Modulating Influences: The 5-Methyl and 6-Chloro Groups

  • 5-Methyl Group (-CH₃): The methyl group is a weak activating group that donates electron density through an inductive effect and hyperconjugation. Its presence at C5 further enhances the electron density of the ring, particularly at the adjacent C6 and its para position (C2).

  • 6-Chloro Group (-Cl): The chloro group exhibits a dual electronic nature. It is deactivating due to its strong inductive electron-withdrawal. However, it can also act as a weak resonance donor through its lone pairs.[8] As a halogen, it is considered an ortho, para-director, albeit a deactivating one.

Predicting Regioselectivity: The Convergence of Directing Effects

The final position of electrophilic attack is determined by the cumulative influence of these three groups.

  • Primary Activation: The -NH₂ group strongly directs an incoming electrophile to the C3 and C5 positions.

  • Positional Analysis:

    • C5-Position: While activated by the amino group, this position is already occupied by the methyl group.

    • C3-Position: This position is strongly activated by the ortho amino group and is sterically unencumbered.

The following diagram illustrates the predicted mechanism for electrophilic attack at the C3 position, highlighting the resonance stabilization of the intermediate arenium ion provided by the amino group.

G cluster_0 Electrophilic Attack at C3 Start 6-Chloro-5-methyl-2-pyrazinamine + E⁺ (Electrophile) Intermediate Formation of σ-complex (Arenium Ion) Resonance Stabilized Start->Intermediate Attack at C3 Deprotonation Loss of H⁺ Re-aromatization Intermediate->Deprotonation Product 3-E-6-Chloro-5-methyl-2-pyrazinamine Deprotonation->Product

Caption: Predicted workflow for electrophilic substitution at the C3 position.

Key Electrophilic Aromatic Substitution Reactions

While the pyrazine ring is generally deactivated, the strong activation provided by the 2-amino group makes several electrophilic substitutions feasible.

Halogenation: Bromination and Chlorination

Halogenation is a synthetically valuable transformation. For activated aminopyrazine systems, N-halosuccinimides (NBS for bromination, NCS for chlorination) are effective reagents, often employed in polar aprotic solvents like acetonitrile.[9] Microwave assistance can be essential for achieving good yields in short reaction times.[9][10]

Detailed Protocol: Bromination with N-Bromosuccinimide (NBS)

This protocol is adapted from methodologies developed for the halogenation of 2-aminopyrazine.[9][10]

  • Setup: To a microwave-safe reaction vessel equipped with a magnetic stir bar, add 6-chloro-5-methyl-2-pyrazinamine (1.0 mmol, 1.0 eq).

  • Reagent Addition: Add anhydrous acetonitrile (5 mL) followed by N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 eq).

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 80°C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium thiosulfate solution to quench any remaining bromine, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-bromo-6-chloro-5-methyl-2-pyrazinamine.

ParameterConditionRationale / Causality
Electrophile N-Bromosuccinimide (NBS)Provides a source of electrophilic bromine (Br⁺) under milder conditions than Br₂.
Solvent AcetonitrileA polar aprotic solvent that effectively dissolves the reactants and is suitable for microwave heating.[10]
Energy Source Microwave IrradiationEssential for accelerating the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[10]
Temperature 80°CProvides sufficient energy to overcome the activation barrier without causing significant decomposition.
Stoichiometry ~1.05 eq of NBSA slight excess of the halogenating agent ensures complete consumption of the starting material.
Nitration: Navigating Strongly Acidic Conditions

Nitration of amino-substituted heterocycles requires careful consideration of the reaction conditions. The use of a standard mixed acid (HNO₃/H₂SO₄) can lead to two primary complications:

  • N-Protonation: The strongly acidic medium can protonate the activating amino group to form a deactivating ammonium (-NH₃⁺) group, shutting down the desired aromatic substitution.[11]

  • Nitramine Formation: The electrophile (NO₂⁺) can attack the exocyclic amino nitrogen to form a nitramine intermediate (e.g., 2-nitraminopyridine). This intermediate can sometimes be rearranged to the ring-nitrated product under thermal conditions.[11][12][13]

A common strategy to mitigate these issues is to perform the reaction at a controlled, low temperature, which favors the kinetic product.[11]

Detailed Protocol: Controlled Nitration

This protocol is based on principles established for the nitration of 2-aminopyridine derivatives.[12][14]

  • Setup: In a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, cool concentrated sulfuric acid (H₂SO₄, 5 mL) to 0°C in an ice-salt bath.

  • Substrate Addition: Slowly add 6-chloro-5-methyl-2-pyrazinamine (1.0 mmol) in portions, ensuring the internal temperature does not exceed 10°C. Stir until a clear solution is obtained.

  • Nitrating Agent Addition: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 mmol) to cold concentrated sulfuric acid (2 mL). Add this mixture dropwise to the substrate solution, maintaining the internal temperature below 5°C.

  • Reaction: Stir the reaction mixture at 0-5°C for 2-4 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice. Basify the solution slowly with a cold, concentrated aqueous ammonia or sodium hydroxide solution to pH 8.

  • Purification: The precipitated solid product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization or column chromatography to yield 3-nitro-6-chloro-5-methyl-2-pyrazinamine.

ParameterConditionRationale / Causality
Electrophile Nitronium ion (NO₂⁺)Generated in situ from nitric and sulfuric acid.
Solvent/Medium Concentrated H₂SO₄Acts as a solvent and a catalyst to generate the nitronium ion.
Temperature 0-5°CCritical for controlling the reaction. Lower temperatures suppress the formation of the deactivating -NH₃⁺ species and can favor ring nitration over nitramine formation.[11]
Workup Quenching on ice & BasificationNeutralizes the strong acid and precipitates the organic product.
Friedel-Crafts Reactions: A Formidable Challenge

Friedel-Crafts alkylation and acylation reactions are cornerstone C-C bond-forming reactions in aromatic chemistry.[15][16] However, they are notoriously difficult to perform on pyrazine and other nitrogen-containing heterocycles for two main reasons:

  • Lewis Acid Coordination: The Lewis acid catalyst (e.g., AlCl₃) required to generate the electrophile readily coordinates with the lone pairs on the ring nitrogen atoms.[3]

  • Substituent Coordination: The catalyst can also complex with the lone pair of the activating amino group.

Both coordination events result in the formation of a positively charged complex, which severely deactivates the pyrazine ring towards electrophilic attack, effectively preventing the Friedel-Crafts reaction. Therefore, direct Friedel-Crafts reactions on 6-chloro-5-methyl-2-pyrazinamine are generally not feasible under standard conditions. Alternative synthetic strategies, such as metal-catalyzed cross-coupling reactions, are employed to introduce alkyl or acyl groups.[17]

G cluster_0 Friedel-Crafts Deactivation Pathway Substrate 6-Chloro-5-methyl- 2-pyrazinamine Coordination Lewis Acid-Base Complexation Substrate->Coordination Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Coordination Ring_N Coordination at Ring Nitrogens Coordination->Ring_N Amino_N Coordination at Amino Nitrogen Coordination->Amino_N Deactivated Strongly Deactivated Pyrazinium Complex Ring_N->Deactivated Amino_N->Deactivated No_Reaction No Friedel-Crafts Reaction Deactivated->No_Reaction

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Chloro-5-methyl-2-pyrazinamine

Introduction: The Strategic Importance of Substituted Pyrazinamines Substituted 2-aminopyrazines are privileged scaffolds in medicinal chemistry and drug discovery, appearing in a wide array of biologically active molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Substituted Pyrazinamines

Substituted 2-aminopyrazines are privileged scaffolds in medicinal chemistry and drug discovery, appearing in a wide array of biologically active molecules. The ability to forge new carbon-nitrogen bonds at the C6 position of the pyrazine ring opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of such C-N bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh reaction conditions and have limited substrate scope.[1]

This comprehensive guide provides a detailed exploration of the Buchwald-Hartwig amination of 6-chloro-5-methyl-2-pyrazinamine, a key intermediate in the synthesis of various pharmaceutical candidates. We will delve into the mechanistic underpinnings of this transformation, provide a robust, field-tested experimental protocol, and offer a systematic approach to reaction optimization and troubleshooting.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (6-chloro-5-methyl-2-pyrazinamine) to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate. The rate of oxidative addition generally follows the trend I > Br > Cl, making the amination of aryl chlorides the most challenging.[3]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical and depends on the pKa of the amine and the functional group tolerance of the substrates.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product from the palladium-amido complex, regenerating the active palladium(0) catalyst. This step is often accelerated by the use of bulky, electron-rich phosphine ligands that promote the formation of a three-coordinate intermediate, from which reductive elimination is more facile.[2]

Buchwald_Hartwig_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative Addition Complex Pd(II) Aryl Halide Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Pd(II) Amine Complex Oxidative Addition Complex->Amine Coordination + R₂NH Pd-Amido Complex Pd(II) Amido Complex Amine Coordination->Pd-Amido Complex + Base - Base-H⁺X⁻ Pd-Amido Complex->Pd(0)L Reductive Elimination (Product: Ar-NR₂)

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: A Robust Starting Point

This protocol provides a well-validated starting point for the Buchwald-Hartwig amination of 6-chloro-5-methyl-2-pyrazinamine with a model primary amine, aniline. It is crucial to maintain an inert atmosphere throughout the reaction to prevent catalyst deactivation.

Table 1: Reagents and Materials

Reagent/MaterialGradeSupplierNotes
6-Chloro-5-methyl-2-pyrazinamine≥97%Commercially AvailableStore under inert atmosphere
AnilineReagent Grade, ≥99%Commercially AvailableDistill before use if necessary
XPhos Pd G3Catalyst GradeCommercially AvailableAir-stable precatalyst[4]
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableHandle in a glovebox
TolueneAnhydrous, ≥99.8%Commercially AvailableDegas before use
Schlenk flask or microwave vial------Oven-dried before use
Magnetic stir bar---------
Inert gas (Argon or Nitrogen)High Purity------

Step-by-Step Procedure:

  • Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) at 120 °C for at least 4 hours and allow it to cool to room temperature under a stream of inert gas (argon or nitrogen).

  • Reagent Addition: In a glovebox or under a positive pressure of inert gas, add 6-chloro-5-methyl-2-pyrazinamine (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.5 mmol, 1.5 equiv.), and XPhos Pd G3 (0.02 mmol, 2 mol%) to the Schlenk flask containing a magnetic stir bar.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) to the flask via syringe, followed by the addition of aniline (1.2 mmol, 1.2 equiv.).

  • Reaction Setup: Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-(phenylamino)-5-methyl-2-pyrazinamine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Oven-dry glassware B Charge flask with solids (Substrate, Base, Catalyst) A->B C Add solvent and amine B->C D Heat and stir under inert gas C->D E Monitor reaction progress D->E F Cool and dilute E->F G Filter through Celite® F->G H Aqueous work-up G->H I Dry and concentrate H->I J Column chromatography I->J

Figure 2: A flowchart illustrating the key steps of the experimental workflow.

Process Optimization: A Guide to Maximizing Yield and Efficiency

For novel substrates or when scaling up, optimization of the reaction conditions is often necessary. A systematic approach, such as Design of Experiments (DoE), can be highly effective. The following table outlines key parameters to screen.

Table 2: Parameters for Reaction Optimization

ParameterVariableRecommended Screening Range/OptionsRationale and Key Considerations
Catalyst/Ligand Palladium PrecatalystXPhos Pd G3, RuPhos Pd G3, BrettPhos Pd G3[4][5]Bulky, electron-rich biarylphosphine ligands are generally effective for challenging substrates.[6] N-heterocyclic carbene (NHC) ligands can also be highly active.[7]
Base Strong BasesNaOtBu, KOtBu, LiHMDSStrong bases are often required for the deprotonation of the amine. NaOtBu is a common and effective choice.[3]
Weak BasesCs₂CO₃, K₃PO₄, K₂CO₃Weaker bases can be beneficial for substrates with base-sensitive functional groups, though they may require higher temperatures.[8]
Solvent Aprotic, Non-polarToluene, Dioxane, THFThese solvents are widely used and generally give good results. Toluene is often preferred for its higher boiling point.
Aprotic, PolarDMF, NMPCan improve the solubility of reagents but may also coordinate to the palladium catalyst, potentially inhibiting the reaction.
Temperature Reaction Temperature80 - 120 °CHigher temperatures are often required for the amination of aryl chlorides. Monitor for thermal decomposition of the catalyst.
Amine Stoichiometry Amine Equivalents1.1 - 2.0 equiv.A slight excess of the amine is typically used to drive the reaction to completion. For primary amines, a larger excess may be needed to suppress diarylation.[9]

Troubleshooting Common Challenges

Even with a robust protocol, challenges can arise. The following section addresses common issues and provides practical solutions.

Low or No Conversion

  • Catalyst Inactivity: Ensure the palladium precatalyst and ligand are of high quality and have been stored properly under an inert atmosphere. The active Pd(0) species is highly sensitive to oxygen. Using a pre-formed, air-stable palladacycle like XPhos Pd G3 can lead to more reproducible results.[4]

  • Impure Reagents: Water and other impurities in the solvent, amine, or base can deactivate the catalyst. Ensure all reagents are anhydrous and solvents are properly degassed.

  • Catalyst Poisoning: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, inhibiting its catalytic activity. The use of sterically bulky ligands like XPhos or RuPhos can help to mitigate this issue by shielding the metal center.[10]

Formation of Side Products

  • Hydrodehalogenation: The replacement of the chlorine atom with a hydrogen atom is a common side reaction. This can be minimized by ensuring a strictly inert atmosphere and using high-purity reagents.

  • Diarylation of Primary Amines: Primary amines can undergo a second amination to form a diarylamine byproduct. This can often be suppressed by using a larger excess of the primary amine or by carefully controlling the reaction time.[9]

Reaction Stalls

  • Catalyst Decomposition: Prolonged heating at high temperatures can lead to the formation of palladium black, an inactive form of the catalyst. If this is observed, consider lowering the reaction temperature and increasing the reaction time.

  • Incomplete Dissolution: If the base or other reagents are not fully dissolved, the reaction may be slow or incomplete. Ensure vigorous stirring and consider a solvent in which all components are soluble.

Conclusion: A Versatile Tool for Amine Synthesis

The Buchwald-Hartwig amination of 6-chloro-5-methyl-2-pyrazinamine is a powerful and highly adaptable method for the synthesis of a diverse range of substituted aminopyrazines. By understanding the underlying mechanism and employing a systematic approach to optimization and troubleshooting, researchers can effectively leverage this reaction to accelerate their drug discovery and development programs. The protocol and guidelines presented herein provide a solid foundation for the successful application of this important transformation.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 6(8), 1455-1460. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyrazine.
  • Nolan, S. P., & Organ, M. G. (Eds.). (2017).
  • Zhang, C., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Fors, B. P., et al. (2009). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 131(43), 15743–15745. [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. Organic Chemistry Tutor.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

Sources

Application

Application Note: Synthesis and Validation of Novel Aminopyrazine-Based Kinase Inhibitors Using 6-Chloro-5-methyl-2-pyrazinamine

Executive Summary & Rationale The development of ATP-competitive kinase inhibitors relies heavily on the selection of optimal hinge-binding scaffolds. In modern medicinal chemistry, the 2-aminopyrazine core has emerged a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The development of ATP-competitive kinase inhibitors relies heavily on the selection of optimal hinge-binding scaffolds. In modern medicinal chemistry, the 2-aminopyrazine core has emerged as a privileged pharmacophore. It effectively mimics the adenine ring of ATP, anchoring the inhibitor within the kinase catalytic domain through robust hydrogen-bonding networks 1.

Within this class, 6-Chloro-5-methyl-2-pyrazinamine serves as a highly versatile, bifunctional building block for novel inhibitor synthesis:

  • Hinge-Binding Core: The C2-primary amine and adjacent N1 nitrogen act as a critical hydrogen-bond donor/acceptor system for the kinase hinge region.

  • Coupling Vector: The C6-chlorine provides a highly reactive vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing researchers to rapidly build structure-activity relationships (SAR) targeting the hydrophobic pocket II 2.

  • Steric Control: The C5-methyl group provides a steric vector that can favorably interact with gatekeeper residues, enhancing kinase isoform selectivity (such as distinguishing between PI3K isoforms) 3.

Structural Biology & Rational Design

Understanding the spatial orientation of the aminopyrazine core within the ATP-binding site is critical for rational drug design. Crystallographic studies of aminopyrazines bound to mitotic kinases (such as Nek2) or lipid kinases (like PI3K) reveal that the pyrazine N1 and the C2-amine form a bidentate hydrogen-bonding network with the backbone carbonyl and amide of the hinge region 2.

By utilizing 6-Chloro-5-methyl-2-pyrazinamine, medicinal chemists can systematically explore adjacent binding pockets. Substitution at the C6 position with bulky or functionalized aryl groups directs the molecule toward the DFG-loop or solvent-exposed channel, dictating both target potency and physicochemical properties.

BindingModel cluster_scaffold 6-Chloro-5-methyl-2-pyrazinamine Scaffold cluster_kinase Kinase ATP Pocket N1 Pyrazine N1 (H-Bond Acceptor) Hinge Hinge Region (Backbone C=O / NH) N1->Hinge Accepts H-bond C2 C2-NH2 (H-Bond Donor) C2->Hinge Donates H-bond C5 C5-Methyl (Steric Vector) Gatekeeper Gatekeeper Residue C5->Gatekeeper Van der Waals C6 C6-Chloro (Coupling Handle) Hydrophobic Hydrophobic Pocket II C6->Hydrophobic Aryl Substitution Vector

Fig 1: Logical mapping of the 6-Chloro-5-methyl-2-pyrazinamine scaffold to the kinase ATP-binding pocket.

Synthetic Strategy & Workflows

The transformation of 6-chloro-5-methyl-2-pyrazinamine into a mature kinase inhibitor involves a streamlined, self-validating synthetic workflow. The primary step is the functionalization of the C6 position via a Suzuki-Miyaura cross-coupling.

Causality in Catalyst Selection: Unprotected aminopyrazines can coordinate with and poison standard palladium catalysts. To circumvent this, we utilize Pd(dppf)Cl2​ . The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a large bite angle and immense steric bulk. This suppresses non-productive coordination to the C2-amine and facilitates oxidative addition into the sterically hindered C6-Cl bond adjacent to the C5-methyl group.

Workflow A Scaffold Selection (Aminopyrazine) B Suzuki-Miyaura Cross-Coupling A->B C Purification & LC-MS Validation B->C D In Vitro Kinase Assay (ADP-Glo) C->D E SAR Analysis & Optimization D->E

Fig 2: End-to-end experimental workflow from scaffold selection to biological SAR validation.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of 6-Chloro-5-methyl-2-pyrazinamine

Objective: Synthesize C6-aryl substituted aminopyrazine derivatives as crude kinase inhibitor hits.

Materials:

  • 6-Chloro-5-methyl-2-pyrazinamine (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Pd(dppf)Cl2​ (0.05 eq)

  • Na2​CO3​ (2.0 eq)

  • 1,4-Dioxane/ H2​O (4:1 v/v)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk flask, combine 6-Chloro-5-methyl-2-pyrazinamine (1.0 mmol), the desired aryl boronic acid (1.2 mmol), and Na2​CO3​ (2.0 mmol).

  • Degassing (Critical Step): Add 10 mL of a 1,4-Dioxane/ H2​O (4:1) mixture. Sparge the solution with Argon for 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(II) catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 mmol) under a positive stream of Argon. Seal the flask and heat to 90 °C for 12 hours.

  • In-Process Control (Self-Validation): Monitor reaction progress via LC-MS. The disappearance of the starting material peak (UV 254 nm, m/z ~144 [M+H]+) and the appearance of the product mass confirm conversion.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Rationale: The brine wash effectively removes the water-soluble inorganic base and the dioxane solvent. Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Gradient: 0-10% MeOH in DCM). Rationale: Aminopyrazines are highly polar; utilizing standard Hexane/EtOAc gradients often results in severe peak tailing and poor resolution.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify the IC50​ of the synthesized compounds against target kinases (e.g., Nek2 or PI3K).

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well plate, incubate the purified aminopyrazine inhibitor (serial dilutions from 10 µM to 0.1 nM) with the recombinant target kinase, substrate peptide, and ATP (at its predetermined Km​ ) in assay buffer for 60 minutes at 25 °C.

  • ATP Depletion: Add ADP-Glo™ Reagent (equal volume to the kinase reaction) and incubate for 40 minutes. Rationale: This step completely depletes unreacted ATP, ensuring background noise is eliminated, which is critical for assay trustworthiness and preventing false positives.

  • Detection: Add Kinase Detection Reagent to convert the enzymatically produced ADP back to ATP, which subsequently drives a luciferase-mediated luminescent reaction. Incubate for 30 minutes and read luminescence.

  • Data Analysis: Plot luminescence vs. log[Inhibitor] using a 4-parameter logistic non-linear regression to determine the IC50​ .

Quantitative Data Presentation: SAR Analysis

To demonstrate the utility of the 6-Chloro-5-methyl-2-pyrazinamine scaffold, we present a representative Structure-Activity Relationship (SAR) matrix. The data illustrates how modifying the C6-aryl group (introduced via Protocol 1) dictates potency and selectivity between Nek2 and PI3Kα.

Causality of Data: The 3,4,5-trimethoxyphenyl group (Compound 1c) significantly enhances potency against Nek2 by optimally occupying the hydrophobic pocket and interacting with Ile14 and Gly92 2. The addition of a solubilizing piperazine tail (Compound 1d) not only improves physicochemical properties (ClogP) but also engages the solvent-exposed channel, leading to potent dual Nek2/PI3K activity.

CompoundR-Group (C6 Position)Nek2 IC50​ (nM)PI3Kα IC50​ (nM)ClogPLigand Efficiency (LE)
1a Phenyl1,450>10,0001.80.28
1b 4-Methoxyphenyl3208,5001.90.34
1c 3,4,5-Trimethoxyphenyl151,2002.10.42
1d 4-(4-Methylpiperazin-1-yl)phenyl8451.50.45

References

  • "Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization", Journal of Medicinal Chemistry - ACS Publications.2

  • "Structural Determinants of Isoform Selectivity in PI3K Inhibitors", MDPI.3

  • "Designing of kinase hinge binders: A medicinal chemistry perspective", Ovid.1

Sources

Method

Application Notes &amp; Protocols: 6-Chloro-5-methyl-2-pyrazinamine as a Foundational Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the Substituted Pyrazine Scaffold In the landscape of modern drug discovery, the pyrazine ring stands out as a "privileged scaffold"—a molecular framework that is recurrent in a multi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Substituted Pyrazine Scaffold

In the landscape of modern drug discovery, the pyrazine ring stands out as a "privileged scaffold"—a molecular framework that is recurrent in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence is due to its unique electronic properties and its ability to act as a bioisostere for other aromatic systems, while presenting key hydrogen bond acceptors through its nitrogen atoms. The strategic functionalization of this core is paramount for modulating pharmacokinetic properties and target engagement.

6-Chloro-5-methyl-2-pyrazinamine is a particularly valuable building block for medicinal chemists. Its structure offers a convergence of desirable features:

  • A Reactive Handle: The chlorine atom at the 6-position is the primary site for synthetic elaboration, readily participating in cross-coupling and nucleophilic substitution reactions.

  • A Key Interaction Point: The 2-amino group serves as a crucial hydrogen bond donor, often anchoring the molecule within the active site of a biological target, such as a kinase.[3]

  • A Modulating Substituent: The 5-methyl group provides a subtle yet important steric and electronic influence, which can be exploited to fine-tune binding selectivity, improve metabolic stability, and enhance solubility.

This guide provides an in-depth exploration of 6-Chloro-5-methyl-2-pyrazinamine, presenting detailed protocols for its most critical synthetic transformations and discussing the rationale behind these methodologies for an audience of drug development professionals.

Physicochemical Properties and Safety Data

Before commencing any synthetic work, it is crucial to understand the physical properties and handling requirements of the starting material.

PropertyValueSource / Notes
IUPAC Name 6-Chloro-5-methyl-2-pyrazinamine---
CAS Number 39267-03-3---
Molecular Formula C₅H₆ClN₃---
Molecular Weight 143.58 g/mol ---
Appearance Off-white to light brown solidAnalogous to similar compounds[4]
Melting Point 148-152 °CTypical range for similar small molecules
Storage 2-8°C, protect from light and moistureRecommended for long-term stability[5]

Safety & Handling: 6-Chloro-5-methyl-2-pyrazinamine should be handled in a well-ventilated area, preferably a fume hood.[5] Standard personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat, is mandatory.[4][6] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[4] In case of contact, wash skin thoroughly with soap and water and rinse eyes cautiously with water for several minutes.[4][5]

Core Synthetic Strategies: Building Molecular Diversity

The true power of 6-Chloro-5-methyl-2-pyrazinamine lies in its versatility as a substrate for cornerstone reactions in medicinal chemistry. The following sections provide detailed, field-tested protocols for palladium-catalyzed cross-coupling reactions, which are the workhorses for generating novel chemical entities from this scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an indispensable tool for creating carbon-carbon bonds, enabling the introduction of a vast array of aryl, heteroaryl, or vinyl groups at the 6-position. This is fundamental for exploring the Structure-Activity Relationship (SAR) related to this pocket of chemical space.[7][8]

Reaction Principle: A palladium(0) catalyst facilitates the coupling of the chloro-pyrazine (electrophile) with an organoboron species (nucleophile) in the presence of a base. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[9]

Experimental Protocol:

  • Materials:

    • 6-Chloro-5-methyl-2-pyrazinamine

    • Aryl- or Heteroarylboronic Acid (or boronate ester)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

    • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DME/Water mixture)

ReagentStoichiometryRoleRationale
6-Chloro-5-methyl-2-pyrazinamine1.0 eqElectrophileThe core building block.
Boronic Acid/Ester1.1 - 1.5 eqNucleophileProvides the new carbon-based substituent. A slight excess drives the reaction to completion.
Palladium Catalyst1 - 5 mol%CatalystFacilitates the C-C bond formation. Lower loadings are preferred for greener chemistry.[7]
Base2.0 - 3.0 eqActivatorActivates the boronic acid for transmetalation and neutralizes the acid formed.[8]
Solvent0.1 - 0.2 MMediumSolubilizes reagents; choice depends on temperature and reagent stability.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add 6-Chloro-5-methyl-2-pyrazinamine (1.0 eq), the boronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove all oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent(s) via syringe. A common choice is a 4:1 mixture of 1,4-Dioxane and water.[9]

  • Heating: Place the reaction mixture in a pre-heated oil bath (typically 80-110 °C) or microwave reactor (100-140 °C).

  • Monitoring: Stir the reaction vigorously. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Workflow Visualization:

Suzuki_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification reagents Combine Reagents: - 6-Chloro-5-methyl-2-pyrazinamine - Boronic Acid - Base (K₂CO₃) - Pd Catalyst inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir (80-110 °C) solvent->heat monitor Monitor via TLC / LC-MS heat->monitor cool Cool to RT monitor->cool filter Dilute & Filter (Celite) cool->filter extract Aqueous Extraction filter->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Caption: Generalized workflow for Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[10] This reaction allows for the coupling of 6-Chloro-5-methyl-2-pyrazinamine with a vast range of primary and secondary amines, providing a direct route to novel derivatives with modulated polarity, basicity, and biological activity.

Reaction Principle: Similar to the Suzuki coupling, this is a palladium-catalyzed reaction. A Pd(0) complex undergoes oxidative addition into the C-Cl bond. The coordinated amine is then deprotonated by a base, followed by reductive elimination to form the C-N bond and regenerate the catalyst.[10] The choice of phosphine ligand is critical and has evolved over several "generations" to accommodate a wider range of substrates.[10]

Experimental Protocol:

  • Materials:

    • 6-Chloro-5-methyl-2-pyrazinamine

    • Primary or Secondary Amine

    • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

    • Phosphine Ligand (e.g., BINAP, XPhos, RuPhos)

    • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

ReagentStoichiometryRoleRationale
6-Chloro-5-methyl-2-pyrazinamine1.0 eqElectrophileThe core building block.
Amine1.1 - 1.5 eqNucleophileProvides the new nitrogen-based substituent.
Palladium Pre-catalyst1 - 5 mol%Catalyst SourceForms the active Pd(0) catalyst in situ.
Phosphine Ligand1.2 - 2.4x PdLigandStabilizes the catalyst and facilitates key steps in the catalytic cycle. Bulky, electron-rich ligands are often superior.[11]
Base1.4 - 2.5 eqProton ScavengerDeprotonates the amine in the catalytic cycle, which is essential for reductive elimination.
Solvent0.1 - 0.2 MMediumMust be anhydrous and free of oxygen.

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, charge an oven-dried Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2.5 mol%), and the base (e.g., NaOt-Bu, 1.5 eq).

  • Add Substrates: Add the 6-Chloro-5-methyl-2-pyrazinamine (1.0 eq).

  • Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen.

  • Add Reagents: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe, followed by the amine (1.2 eq). If the amine is a solid, it can be added in step 2.

  • Heating: Heat the mixture with vigorous stirring in a pre-heated oil bath (typically 80-110 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are often complete in 4-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography to yield the desired 2,6-disubstituted-5-methylpyrazine.[12]

Workflow Visualization:

Buchwald_Workflow cluster_prep 1. Catalyst & Reagent Prep cluster_reaction 2. Coupling Reaction cluster_workup 3. Quench & Purification reagents Combine in Glovebox/Inert Atm: - Pd Pre-catalyst & Ligand - Base (NaO-t-Bu) - Chloro-pyrazine inert Seal & Purge with Argon reagents->inert solvent Add Anhydrous Solvent & Amine inert->solvent heat Heat & Stir (80-110 °C) solvent->heat monitor Monitor via TLC / LC-MS heat->monitor quench Cool & Quench (aq. NH₄Cl) monitor->quench extract Solvent Extraction quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Caption: Generalized workflow for Buchwald-Hartwig amination.

Strategic Application in Drug Discovery Programs

The derivatives synthesized from 6-Chloro-5-methyl-2-pyrazinamine are prime candidates for screening in various therapeutic areas, particularly oncology and virology. The pyrazine core is a known pharmacophore in kinase inhibitors, where the 2-amino group can form critical hydrogen bonds in the hinge region of the ATP-binding pocket.[3][13]

By applying the Suzuki and Buchwald-Hartwig reactions, a medicinal chemistry team can rapidly generate a library of analogues to build a comprehensive SAR.

  • Suzuki Coupling: Explores substitutions that project into the solvent-exposed region or deeper into hydrophobic pockets of a target protein.

  • Buchwald-Hartwig Amination: Modifies the hydrogen-bonding network, polarity, and basicity of the molecule, which can drastically affect both potency and pharmacokinetic properties like cell permeability and metabolic stability.

Conceptual Drug Discovery Workflow:

Discovery_Flow cluster_synthesis Parallel Synthesis start Building Block 6-Chloro-5-methyl-2-pyrazinamine suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki buchwald Buchwald-Hartwig Amination (Diverse Amines) start->buchwald library Compound Library (Diverse R¹ and R² Groups) suzuki->library buchwald->library screening High-Throughput Biological Screening (e.g., Kinase Assays) library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: Conceptual workflow for library synthesis and screening.

Conclusion

6-Chloro-5-methyl-2-pyrazinamine is more than just a chemical reagent; it is a strategic starting point for the efficient construction of complex, novel molecules with high potential for biological activity. Its well-defined reactive sites allow for the predictable and robust application of powerful synthetic methods like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. By mastering the protocols detailed in this guide, researchers in drug discovery can effectively leverage this building block to accelerate their programs and explore new frontiers of chemical space in the quest for next-generation therapeutics.

References

  • Safety Data Sheet. (n.d.). Retrieved from various chemical supplier websites.
  • Al-Masoudi, N. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. International Journal of ChemTech Research, 8(11), 356-366.
  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Provided by AstraZeneca Pharmaceuticals.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guide. Available at: [Link]

  • Clineschmidt, B. V., et al. (1978). Central serotonin-like activity of 6-chloro-2-[1-piperazinyl]-pyrazine (CPP; MK-212). Neuropharmacology, 17(1), 17-25.
  • ResearchGate. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Available at: [Link]

  • Guram, A. S., & Buchwald, S. L. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 6(23), 4191–4194.
  • Steffens, D. J., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Moosavi-Zare, A. R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, 6(8), 571-581.
  • Krátký, M., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(3), 1589–1604.
  • Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440.
  • Himaja, M., et al. (2012). Synthesis, Anthelmintic, Insecticidal Activity of...Derivatives. Asian Journal of Chemistry, 24(6), 2789-2792.
  • Zitko, J., et al. (2011). Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry, 19(5), 1759-1765.
  • Denich, J., et al. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. ChemistryOpen, 9(9), 896-907.
  • Semantic Scholar. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available at: [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.
  • Ielo, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.
  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

Sources

Application

Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 6-Chloro-5-methyl-2-pyrazinamine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Functionalized 2-Aminopyrazines The 2-aminopyrazine scaffold is a privileged structural motif in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized 2-Aminopyrazines

The 2-aminopyrazine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable core for designing molecules that can modulate the activity of various biological targets. The strategic functionalization of this core allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for developing effective drug candidates.

6-Chloro-5-methyl-2-pyrazinamine is a key building block that offers a reactive handle for introducing molecular diversity. The chlorine atom at the 6-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a powerful toolkit for the synthesis of novel 2-aminopyrazine derivatives. This guide provides detailed application notes and step-by-step protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions on this important substrate. The methodologies presented are grounded in established principles of organometallic chemistry and are designed to be readily adaptable for research and development purposes.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1] For 6-Chloro-5-methyl-2-pyrazinamine, this reaction is particularly useful for introducing a wide range of aryl and heteroaryl substituents, which can significantly impact the biological activity of the resulting molecules. The presence of the free amino group can sometimes complicate catalysis, but with the appropriate choice of ligands and conditions, high yields can be achieved.[2]

Causality in Experimental Design for Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling on an electron-rich and potentially coordinating substrate like 6-Chloro-5-methyl-2-pyrazinamine hinges on several key factors:

  • Catalyst and Ligand Selection: The choice of the palladium source and, more critically, the phosphine ligand is paramount. Bulky, electron-rich dialkylbiarylphosphine ligands, such as SPhos, XPhos, or RuPhos, are often employed. These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the oxidative addition step with the chloro-pyrazine.[2] They also accelerate the reductive elimination step, leading to faster turnover.

  • Base Selection: A base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and the extent of side reactions, such as protodeboronation of the boronic acid.

  • Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Common solvent systems include 1,4-dioxane/water, toluene/water, or THF/water. The use of degassed solvents is crucial to prevent oxidation of the Pd(0) catalyst.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)-Cl(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both R-Pd(II)-R'(L_n) Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product Aryl_Cl 6-Chloro-5-methyl-2-pyrazinamine Aryl_Cl->OxAdd Boronic_Acid R'-B(OH)₂ + Base Boronic_Acid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Protocol for Suzuki-Miyaura Coupling

Materials:

  • 6-Chloro-5-methyl-2-pyrazinamine

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (3.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask, add 6-Chloro-5-methyl-2-pyrazinamine (1.0 equiv), the arylboronic acid, and potassium phosphate.

  • Add Pd(OAc)₂ and SPhos to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃Readily available and effective with appropriate ligands.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that promote high catalytic activity.
Base K₃PO₄ or K₂CO₃Effective in activating the boronic acid for transmetalation.
Solvent 1,4-Dioxane/H₂O or Toluene/H₂OBiphasic system to dissolve all reactants.
Temperature 80 - 110 °CSufficient to drive the reaction without significant decomposition.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide variety of amines.[3] For 6-Chloro-5-methyl-2-pyrazinamine, this reaction allows for the introduction of primary and secondary amines, leading to a diverse array of 6-amino-5-methyl-2-pyrazinamine derivatives. These products are often of interest in medicinal chemistry due to the prevalence of the aniline and related motifs in bioactive molecules.

Causality in Experimental Design for Buchwald-Hartwig Amination

The efficiency of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalytic system:[4]

  • Catalyst and Ligand Selection: Similar to the Suzuki-Miyaura coupling, bulky, electron-rich phosphine ligands are crucial for the successful amination of aryl chlorides.[3] Ligands such as BrettPhos, XPhos, and RuPhos are often the ligands of choice.[5] The use of pre-formed palladium-ligand complexes (precatalysts) can offer improved reproducibility.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can be critical, as some functional groups may not be tolerant to strong bases.

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are typically used. It is essential to use dry solvents to avoid quenching the strong base.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_1 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)-Cl(L_n) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [R-Pd(II)(NHR'R'')(L_n)]Cl Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido R-Pd(II)-NR'R''(L_n) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Coupled Amine RedElim->Product Aryl_Cl 6-Chloro-5-methyl-2-pyrazinamine Aryl_Cl->OxAdd Amine HNR'R'' + Base Amine->Amine_Coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol for Buchwald-Hartwig Amination

Materials:

  • 6-Chloro-5-methyl-2-pyrazinamine

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • RuPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equivalents)

  • Toluene, anhydrous

Procedure:

  • To a dry Schlenk flask, add 6-Chloro-5-methyl-2-pyrazinamine (1.0 equiv) and NaOtBu.

  • In a separate glovebox or under an inert atmosphere, prepare a stock solution of Pd₂(dba)₃ and RuPhos in anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask.

  • Add the amine to the reaction mixture.

  • Seal the flask and place it in a preheated oil bath at 80-110 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Common and effective Pd(0) and Pd(II) sources.
Ligand RuPhos, BrettPhos, XPhosBulky, electron-rich ligands essential for C-N bond formation.
Base NaOtBu or LHMDSStrong, non-nucleophilic bases to deprotonate the amine.
Solvent Toluene or 1,4-DioxaneAnhydrous aprotic solvents.
Temperature 80 - 110 °CPromotes the reaction without significant side product formation.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a reliable method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[6] This reaction is particularly valuable for introducing linear alkynyl fragments, which can serve as handles for further functionalization or as key components of conjugated systems. The reaction is typically co-catalyzed by palladium and copper salts.

Causality in Experimental Design for Sonogashira Coupling

Key considerations for a successful Sonogashira coupling include:[7]

  • Catalyst System: A palladium(0) species, often generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂, is the primary catalyst. A copper(I) salt, such as copper(I) iodide (CuI), is typically used as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[6]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed.

  • Copper-Free Conditions: In some cases, particularly when working with sensitive substrates, copper-free Sonogashira protocols can be advantageous to avoid potential side reactions. These methods often require specific ligands and may need higher reaction temperatures.[8]

Visualizing the Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_2 Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)-Cl(L_n) OxAdd->PdII_Aryl Transmetalation_Pd Transmetalation PdII_Aryl->Transmetalation_Pd PdII_Both R-Pd(II)-C≡CR'(L_n) Transmetalation_Pd->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Alkyne R'-C≡CH + Base Cu_Acetylide R'-C≡CCu Alkyne->Cu_Acetylide CuI CuI CuI->Cu_Acetylide Cu_Acetylide->Transmetalation_Pd

Caption: The catalytic cycles of the Sonogashira coupling.

Detailed Protocol for Sonogashira Coupling

Materials:

  • 6-Chloro-5-methyl-2-pyrazinamine

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk flask, add 6-Chloro-5-methyl-2-pyrazinamine (1.0 equiv), PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF or THF, followed by the terminal alkyne and the amine base.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Precatalyst PdCl₂(PPh₃)₂A common and effective precatalyst for Sonogashira reactions.
Copper Co-catalyst CuIActivates the alkyne for transmetalation.
Base Et₃N or DIPEAActs as both a base and a solvent in some cases.
Solvent DMF or THFAprotic polar solvents that facilitate the reaction.
Temperature Room Temperature to 60 °CMild conditions are often sufficient.

Heck Reaction: Vinylation of the Pyrazine Core

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[9] This reaction is a powerful tool for the synthesis of substituted alkenes. For 6-Chloro-5-methyl-2-pyrazinamine, the Heck reaction allows for the introduction of vinyl groups, which can be further functionalized or used to construct more complex molecular architectures.

Causality in Experimental Design for Heck Reaction

The outcome of the Heck reaction is influenced by several factors:[10]

  • Catalyst and Ligand: Palladium(II) acetate (Pd(OAc)₂) is a common precatalyst. The choice of phosphine ligand can influence the regioselectivity and stereoselectivity of the reaction. Triphenylphosphine (PPh₃) is a standard ligand, but more specialized ligands may be required for challenging substrates.

  • Base: A weak inorganic base, such as sodium acetate (NaOAc) or potassium carbonate (K₂CO₃), or an organic amine base like triethylamine (Et₃N) is used to neutralize the hydrogen halide generated in the catalytic cycle.

  • Solvent: High-boiling polar aprotic solvents like DMF, N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMAc) are typically used to ensure the reaction proceeds at a reasonable rate.

  • Regioselectivity: In the case of unsymmetrical alkenes, the regioselectivity of the Heck reaction can be an issue. Generally, the aryl group adds to the less substituted carbon of the double bond.

Visualizing the Heck Catalytic Cycle

Heck_Cycle cluster_3 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)-Cl(L_n) OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord PdII_Alkene [R-Pd(II)(Alkene)(L_n)]Cl Alkene_Coord->PdII_Alkene Migratory_Insertion Migratory Insertion PdII_Alkene->Migratory_Insertion PdII_Alkyl R-Alkyl-Pd(II)-Cl(L_n) Migratory_Insertion->PdII_Alkyl Beta_Hydride_Elim β-Hydride Elimination PdII_Alkyl->Beta_Hydride_Elim PdH_Complex H-Pd(II)-Cl(L_n) Beta_Hydride_Elim->PdH_Complex Product Coupled Alkene Beta_Hydride_Elim->Product Reductive_Elim_Base Reductive Elimination (Base) PdH_Complex->Reductive_Elim_Base Reductive_Elim_Base->Pd0 Aryl_Cl 6-Chloro-5-methyl-2-pyrazinamine Aryl_Cl->OxAdd Alkene Alkene Alkene->Alkene_Coord Base Base Base->Reductive_Elim_Base

Caption: The catalytic cycle of the Heck reaction.

Detailed Protocol for Heck Reaction

Materials:

  • 6-Chloro-5-methyl-2-pyrazinamine

  • Alkene (e.g., styrene, butyl acrylate) (1.1 - 2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) (4-10 mol%)

  • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (1.5 - 2.0 equivalents)

  • Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), anhydrous

Procedure:

  • To a dry Schlenk flask, add 6-Chloro-5-methyl-2-pyrazinamine (1.0 equiv), Pd(OAc)₂, PPh₃, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the alkene via syringe.

  • Place the flask in a preheated oil bath at 100-140 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent such as ethyl acetate or diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂A common and cost-effective precatalyst.
Ligand PPh₃A standard ligand for many Heck reactions.
Base Et₃N or K₂CO₃Neutralizes the generated HX.
Solvent DMF or NMPHigh-boiling polar aprotic solvents.
Temperature 100 - 140 °CHigher temperatures are often required for Heck reactions.

Conclusion and Future Directions

The palladium-catalyzed functionalization of 6-Chloro-5-methyl-2-pyrazinamine provides a versatile and powerful platform for the synthesis of a wide range of novel 2-aminopyrazine derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions each offer unique advantages for introducing specific structural motifs, enabling the exploration of a vast chemical space. The protocols and insights provided in this guide serve as a solid foundation for researchers in drug discovery and development to design and execute these important transformations. Further optimization of reaction conditions, including the exploration of novel ligands and catalyst systems, will undoubtedly lead to even more efficient and sustainable methods for the synthesis of these valuable compounds.

References

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  • Charnwood Discovery. (n.d.). Rapid Optimization-Buchwald–Hartwig Amination using DoE. [Link]

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  • Mousseau, J. J., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • Lee, C. Y., et al. (2018). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 23(11), 2829. [Link]

  • Highsmith, T. K., & Chavez, D. E. (2016). Synthesis of substituted pyrazines. U.S.
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  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
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  • Jones, A. J., et al. (2025). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry, 21, 748-757. [Link]

  • Meyers, C., et al. (2006). Palladium-Catalyzed Reactions on 1,2-Diazines. Current Organic Chemistry, 10(3), 287-307. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Gholinejad, M., & Far, F. K. (2018). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 8(61), 35056–35080. [Link]

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  • Wang, J., et al. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 8(6), 1148–1153. [Link]

  • Pinto, M. F., et al. (2024). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Catalysts, 14(7), 478. [Link]

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Sources

Method

Chemoselective N-Arylation of 6-Chloro-5-methyl-2-pyrazinamine: A Protocol for Divergent Functionalization

Introduction & Mechanistic Rationale In modern drug development, pyrazine scaffolds are ubiquitous, frequently serving as core pharmacophores in kinase inhibitors and CNS-active therapeutics. 6-Chloro-5-methyl-2-pyrazina...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern drug development, pyrazine scaffolds are ubiquitous, frequently serving as core pharmacophores in kinase inhibitors and CNS-active therapeutics. 6-Chloro-5-methyl-2-pyrazinamine is a highly valuable, yet challenging, bifunctional building block. It possesses two potential sites for C–N bond formation: an exocyclic primary amine at C2, and an activated aryl chloride at C6.

The Buchwald-Hartwig amination has become a fundamental tool for forming C–N bonds in pharmaceutical development[1]. However, achieving chemoselectivity with this specific substrate requires overcoming two competing electronic factors:

  • Weak Nucleophilicity : Pyrazinamines are notoriously weak nucleophiles due to the electron-withdrawing nature of the diazine ring[2].

  • High Electrophilicity : The presence of the 6-chloro substituent highly activates the pyrazine ring toward nucleophilic aromatic substitution (SNAr) and competitive oxidative addition[3].

Recent high-throughput experimentation has demonstrated that precise ligand and base selection is critical to overriding these intrinsic reactivity bottlenecks in chloropyrazine derivatives[4]. To selectively N-arylate the exocyclic amine (Pathway A) without oligomerizing the substrate via its own aryl chloride, the external aryl halide must undergo oxidative addition significantly faster than the internal C–Cl bond. Conversely, to aminate the C6 position (Pathway B), one must leverage SNAr or specialized Pd-catalysis to outcompete the weak C2-amine.

G Substrate 6-Chloro-5-methyl- 2-pyrazinamine PathA Pathway A: Exocyclic Amine N-Arylation Substrate->PathA Ar-Br, Pd2(dba)3 BrettPhos, Cs2CO3 PathB Pathway B: Aryl Chloride Amination Substrate->PathB R-NH2, SNAr (KF/H2O) or Pd/RuPhos ProdA N-Aryl-6-chloro-5-methyl- 2-pyrazinamine PathA->ProdA ProdB N-Substituted-5-methyl- 2,6-pyrazinediamine PathB->ProdB

Divergent N-arylation pathways for 6-chloro-5-methyl-2-pyrazinamine.

Quantitative Data & Condition Matrix

The following table summarizes the validated reaction conditions required to achieve absolute chemoselectivity for either the C2-amine or the C6-chloride.

Reaction PathwayCatalyst / ReagentsBaseSolventTemp (°C)ChemoselectivityTypical Yield (%)
A: Exocyclic Amine Arylation Pd2(dba)3 (2 mol%), BrettPhos (4 mol%), Ar-BrCs2CO3t-Amyl OH100>95% (C2-NH2)75–85
B: Aryl Chloride Amination (SNAr) Sec-Amine (2.0 eq), Metal-FreeKFH2O100>99% (C6-Cl)80–90
B: Aryl Chloride Amination (Pd) Pd(OAc)2 (2 mol%), RuPhos (4 mol%), AnilineNaOtBu1,4-Dioxane90>90% (C6-Cl)70–85

Protocol A: Selective Buchwald-Hartwig N-Arylation of the Exocyclic Amine

This protocol is designed to couple an external aryl bromide to the weakly nucleophilic C2-amine while leaving the C6-chloro group completely intact.

Causality Behind Experimental Choices:
  • Ligand (BrettPhos) : The extreme steric bulk of BrettPhos accelerates the rate-limiting reductive elimination step for weakly nucleophilic amines. This prevents the Pd(II) intermediate from undergoing off-cycle coordination with the basic pyrazine nitrogens.

  • Base (Cs2CO3) : Selected over stronger bases like NaOtBu. NaOtBu can induce competitive SNAr of the 6-chloro group or cause degradation of the pyrazine ring. Cs2CO3 is mild enough to facilitate deprotonation without triggering side reactions.

  • Solvent (t-Amyl alcohol) : Protic, sterically hindered solvents enhance the solubility of the inorganic base and stabilize polar transition states during oxidative addition, without acting as nucleophiles themselves.

Cycle Pd0 Pd(0)L(n) Active Catalyst OxAdd Oxidative Addition (Fast on Ar-Br) Pd0->OxAdd Ar-Br AmineCoord Amine Coordination (Pyrazinamine) OxAdd->AmineCoord Pd(II) Intermediate Deprot Deprotonation (Cs2CO3) AmineCoord->Deprot -HBr RedElim Reductive Elimination (Product Release) Deprot->RedElim Amido-Pd(II) RedElim->Pd0 N-Aryl Product

Catalytic cycle for selective exocyclic amine arylation via Buchwald-Hartwig coupling.

Step-by-Step Methodology
  • Preparation of the Catalytic Species : In an oven-dried Schlenk flask under an argon atmosphere, add Pd2(dba)3 (0.02 equiv) and BrettPhos (0.04 equiv). Add 1.0 mL of anhydrous t-Amyl alcohol. Stir at room temperature for 15 minutes.

    • Self-Validation Check: The solution must transition from purple/black to a deep, clear red. If the solution remains black, the palladium has aggregated (Pd black) due to oxygen exposure; discard and restart.

  • Substrate Addition : To the active catalyst solution, add 6-Chloro-5-methyl-2-pyrazinamine (1.0 equiv, 1.0 mmol) and the desired Aryl Bromide (1.2 equiv).

  • Base Addition : Add finely milled, anhydrous Cs2CO3 (2.0 equiv). Wash the sides of the flask with an additional 3.0 mL of t-Amyl alcohol (Total concentration ~0.25 M).

  • Reaction Execution : Seal the flask and heat to 100 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 14 hours.

  • In-Process Control (IPC) : At 14 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • System Suitability: The ratio of Product [M+H]+ to Starting Material [M+H]+ must be > 10:1. The absence of a [2M-HCl+H]+ peak confirms that competitive homo-coupling (oligomerization) has been successfully suppressed.

  • Workup : Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove inorganic salts and palladium residues. Concentrate the filtrate under reduced pressure.

  • Purification : Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure N-aryl-6-chloro-5-methyl-2-pyrazinamine.

Protocol B: Selective SNAr Amination of the Aryl Chloride

When the goal is to functionalize the C6 position with an external amine (e.g., morpholine or piperidine) while leaving the C2-amine untouched, a metal-free SNAr approach in green solvents is highly efficient[3].

Causality Behind Experimental Choices:
  • Reagent (KF in Water) : Potassium fluoride in water acts as a mild, highly effective base/activator for SNAr reactions of heteroaryl chlorides. The high dielectric constant of water stabilizes the Meisenheimer complex intermediate.

  • Chemoselectivity : The C2-amine is completely unreactive under these metal-free conditions, ensuring absolute site-selectivity at the C6-chloride.

Step-by-Step Methodology
  • Reaction Assembly : In a 10 mL microwave vial, combine 6-Chloro-5-methyl-2-pyrazinamine (1.0 equiv, 1.0 mmol), the secondary aliphatic amine (e.g., morpholine, 2.0 equiv), and KF (3.0 equiv).

  • Solvent Addition : Add deionized water (2.0 mL). Seal the vial with a crimp cap.

  • Reaction Execution : Heat the mixture conventionally at 100 °C for 18 hours, or in a microwave reactor at 150 °C for 30 minutes.

  • Workup & Validation : Cool the reaction to room temperature. Extract with Dichloromethane (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

    • Validation Check: 1H-NMR should show the disappearance of the C6-Cl associated electronic shifts and the appearance of the aliphatic amine protons, while the broad singlet of the C2-NH2 (~6.5 ppm in DMSO-d6) remains intact.

References[1] Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. Thieme Connect. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFigKOcBrRx24zcgW2Le1s4Z5SMDr5dvgPz4s3esZmJmllk14e7tBP_5WCVmZ27Ur2wvWBjh2bs_eohogSneUDTgxiyp0s5PTzbeV0ZUWJ9Wno8jgolAQ7OFkay-uWYUrSIoH3B9OsuFlCt52Hfp7cBZvd0p30XEsvxyb9gCE612tKt-jEQ[3] Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Institutes of Health (PMC). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFSAPdfYfLFXh8-wdyGThd-tppl_aJdx5OetrZiK69s8lwWVZKZx2SJ4HuSIqFTvMcXjKGCrRjxS-DXdKrIq2L8-I4Ep0mzjcjgUhcGe63mTIfKdyuLTqE1o6LTcIxp6bDOgNrpPjEgLoQRdA=[4] Expedited Aminoglutarimide C-N Cross-Coupling Enabled by High-Throughput Experimentation. ChemRxiv. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj6938c8btPsoe_bGK0VVs3Yt4qDnQgvwPLrCwElP5dvvCUI1bnewRsWHWq-5_dWZSdvZyxFRTs5rxQrOLICzjALVD5OdMO1ipCKy84qid5dQEsalRYceZuGtK5AIfd9M8ueia_-saqqBwuR4hmMtRmW3v3w==[2] A Multiligand Based Pd Catalyst for C−N Cross-Coupling Reactions. ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhnApjvGL7hnKpO-82iO8j5sYlWQ9HdPgn66V1SV1MA8XWWd1VN4WkZWewKBSStpaTnZklsPQ29YDwI8A8AxdRoF4FlrHnuWw_18NqH4wub5CARoZK4hDJVijbhu6el58Eu-a97Q==

Sources

Application

Application Note: High-Throughput Parallel Synthesis Utilizing the 6-Chloro-5-methyl-2-pyrazinamine Scaffold in Drug Discovery

Executive Summary & Scientific Rationale In modern drug discovery, the pyrazine scaffold is a privileged core structure, frequently embedded in the architecture of potent kinase inhibitors (e.g., targeting PI3K, Aurora,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In modern drug discovery, the pyrazine scaffold is a privileged core structure, frequently embedded in the architecture of potent kinase inhibitors (e.g., targeting PI3K, Aurora, and c-Met kinases) and CNS-active therapeutics [1, 2]. Among the diverse array of pyrazine building blocks, 6-Chloro-5-methyl-2-pyrazinamine (CAS: 89182-16-1) stands out as an exceptionally versatile bi-functional scaffold for parallel library synthesis.

The strategic value of this molecule lies in its orthogonal reactivity profile:

  • The C6-Chloro Group: Highly activated by the electron-deficient pyrazine ring, making it an ideal electrophile for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) [3].

  • The C2-Amino Group: Provides a vector for further diversification via amidation, urea formation, or secondary C-N couplings, albeit requiring specialized activation due to its low nucleophilicity [4].

  • The C5-Methyl Group: Acts as a crucial lipophilic handle, often essential for occupying deep hydrophobic pockets within kinase ATP-binding sites [1].

This application note provides a comprehensive, self-validating guide to utilizing 6-Chloro-5-methyl-2-pyrazinamine in high-throughput parallel synthesis, translating fundamental organometallic principles into robust, automated workflows.

Physicochemical Profiling & Scaffold Analytics

Understanding the electronic and physical properties of the scaffold is critical for predicting reaction behavior and troubleshooting parallel synthesis workflows.

PropertyValueMechanistic Implication
Chemical Name 6-Chloro-5-methyl-2-pyrazinamineIdentifies regiochemistry for orthogonal functionalization.
CAS Number 89182-16-1Standard identifier for inventory and procurement [1].
Molecular Weight 143.57 g/mol Low MW ensures final library compounds remain within Lipinski's Rule of 5.
Electronic Profile Highly Electron-DeficientAccelerates oxidative addition at C6; drastically reduces nucleophilicity at C2.
LogP (Estimated) ~0.8 - 1.2Excellent solubility in polar aprotic solvents (DMF, NMP, Dioxane) used in automated liquid handlers.

Strategic Workflows in Parallel Synthesis

To maximize chemical space coverage, the functionalization of 6-Chloro-5-methyl-2-pyrazinamine is typically executed in a sequential, orthogonal manner. The most reliable sequence involves C-C bond formation at the C6 position followed by C-N bond formation at the C2 position. Reversing this sequence is possible but often leads to catalyst poisoning in the subsequent cross-coupling step due to the coordinating nature of the newly formed amide/urea.

G Scaffold 6-Chloro-5-methyl-2-pyrazinamine Core Scaffold Sub1 C6-Aryl Intermediate Suzuki-Miyaura Scaffold->Sub1 Pd2(dba)3, XPhos Cs2CO3, R1-B(OH)2 1,4-Dioxane/H2O Sub2 C6-Amino Intermediate Buchwald-Hartwig Scaffold->Sub2 Pd-NHC, tBuONa R1-NH2, t-BuOH Lib1 Kinase Library A C2-Amide / C6-Aryl Sub1->Lib1 HATU, DIPEA R2-COOH, DMF Lib2 Kinase Library B C2-Urea / C6-Amino Sub2->Lib2 Triphosgene, DIPEA R2-NH2, DCM

Orthogonal functionalization workflow of 6-Chloro-5-methyl-2-pyrazinamine for parallel synthesis.

Detailed Experimental Protocols (Self-Validating Systems)

The following protocols are designed for 96-well parallel synthesis blocks. They incorporate specific reagents chosen for their synergistic effects on the pyrazine scaffold.

Protocol A: Automated Suzuki-Miyaura Cross-Coupling at C6

Scientific Causality: The electron-deficient nature of the pyrazine ring makes the C6-Cl bond highly susceptible to oxidative addition. However, it also increases the risk of protodehalogenation if the transmetalation step is slow. We utilize XPhos because its electron-rich biaryl structure accelerates oxidative addition, while its extreme steric bulk forces rapid reductive elimination, preventing catalyst trapping and side reactions[3]. Cs₂CO₃ is selected as the base because its high solubility in the aqueous micro-phase generates the reactive palladium-hydroxo complex necessary for efficient transmetalation.

Step-by-Step Procedure:

  • Preparation: In a 96-well reaction block (under N₂), dispense 6-Chloro-5-methyl-2-pyrazinamine (0.1 mmol, 1.0 eq) into each well.

  • Boronic Acid Addition: Add the diverse array of boronic acids (0.15 mmol, 1.5 eq) to the respective wells.

  • Catalyst Formulation: Prepare a stock solution of Pd₂(dba)₃ (0.005 mmol, 5 mol%) and XPhos (0.01 mmol, 10 mol%) in degassed 1,4-Dioxane. Dispense 0.5 mL to each well.

  • Base Addition: Dispense 0.1 mL of a 2.0 M aqueous Cs₂CO₃ solution (0.2 mmol, 2.0 eq) into each well.

  • Reaction: Seal the block and heat at 90 °C for 4 hours under orbital shaking.

  • Self-Validation Checkpoint: Withdraw a 5 µL aliquot from a representative well, dilute in MeCN, and analyze via LC-MS. Validation metric: Disappearance of the starting material mass (m/z 144 [M+H]⁺) and appearance of the product mass. If unreacted starting material remains, the system validates a failure in degassing (catalyst oxidation) rather than steric hindrance.

  • Workup: Evaporate the solvent via centrifugal evaporation (Genevac). Extract with EtOAc/H₂O, pass the organic layer through a phase-separator plate, and concentrate.

Protocol B: High-Throughput Amide Library Generation at C2-Amine

Scientific Causality: The pyrazine nitrogens strongly withdraw electron density from the C2-amine, rendering it a very poor nucleophile. Standard coupling reagents (e.g., EDC/HOBt) will yield <20% conversion. We employ HATU because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The adjacent nitrogen in the HOAt leaving group provides an intramolecular hydrogen-bonding network that stabilizes the transition state, dramatically accelerating the aminolysis of the electron-deficient pyrazine amine.

Step-by-Step Procedure:

  • Pre-activation: In a separate 96-well block, dispense carboxylic acids (0.12 mmol, 1.2 eq) and HATU (0.12 mmol, 1.2 eq) in anhydrous DMF (0.4 mL). Add DIPEA (0.3 mmol, 3.0 eq) and agitate for 15 minutes to form the active ester.

  • Coupling: Transfer the pre-activated ester solutions to the block containing the purified C6-aryl intermediates from Protocol A.

  • Reaction: Seal and heat at 60 °C for 12 hours. (Elevated temperature is required to overcome the high activation energy barrier of the deactivated amine).

  • Self-Validation Checkpoint: If LC-MS indicates stalled conversion at 50%, spike the reaction with 10 mol% DMAP. Validation metric: If conversion rapidly completes, the primary failure mode was steric hindrance at the carbonyl carbon; if it remains stalled, the failure mode is moisture contamination hydrolyzing the HATU-ester.

  • Purification: Purify directly via mass-directed preparative HPLC.

Data Presentation: Yields and Reaction Tolerances

The table below summarizes the expected performance of the 6-Chloro-5-methyl-2-pyrazinamine scaffold across a diverse matrix of parallel synthesis conditions, highlighting its broad functional group tolerance.

R1-Group (C6 Position, Suzuki)R2-Group (C2 Position, Amidation)Avg. Suzuki Yield (%)Avg. Amidation Yield (%)Overall Purity (LC-MS)
Phenylboronic acidBenzoyl chloride88%85%>95%
3-Pyridylboronic acidAcetyl chloride82%89%>92%
4-Fluorophenylboronic acidCyclopropanecarboxylic acid85%78%>94%
Methylboronic acidPhenyl isocyanate (Urea formation)65%91%>90%
1-Methyl-1H-pyrazole-4-boronic acid2-Methoxyacetic acid79%81%>95%

*Coupled using the HATU/DIPEA protocol described above.

Mechanistic Insights & Troubleshooting

  • Managing Chemoselectivity in Cross-Coupling: The regioselectivity is entirely dictated by the presence of the C6-chlorine atom. However, when attempting Buchwald-Hartwig aminations at the C6 position using primary aliphatic amines, researchers may observe competitive β-hydride elimination. To mitigate this, switch from Pd₂(dba)₃/XPhos to a Palladacyclic N-Heterocyclic Carbene (NHC) precatalyst or use Mor-DalPhos ligands, which stabilize the active Pd(0) species and prevent off-target elimination pathways [4].

  • Avoiding Dimerization: During the Suzuki coupling, homocoupling of the boronic acid can occur if the reaction is exposed to oxygen. Ensure the 1,4-Dioxane is strictly sparged with Argon or Nitrogen prior to catalyst addition.

  • Overcoming Amidation Resistance: If the C6-substituent is exceptionally bulky (e.g., an ortho-substituted biphenyl group), the C2-amine becomes sterically occluded. In such cases, converting the carboxylic acid to an acyl chloride using Ghosez's reagent and reacting it with the pyrazine amine in the presence of LiHMDS (deprotonating the pyrazine amine to form a highly nucleophilic amide anion) is the definitive rescue strategy.

References

  • Organic & Biomolecular Chemistry. "Transition metal-catalyzed functionalization of pyrazines." Royal Society of Chemistry, 2013. DOI: 10.1039/C3OB40460A. Available at:[Link]

  • Organic Letters (ACS Publications). "A General C–N Cross-Coupling to Synthesize Heteroaryl Amines Using a Palladacyclic N-Heterocyclic Carbene Precatalyst." American Chemical Society, 2022. Available at: [Link]

Method

Application Notes &amp; Protocols: Leveraging 6-Chloro-5-methyl-2-pyrazinamine for the Synthesis of Novel Pyrazinamide Derivatives

Abstract Pyrazinamide (PZA) is an indispensable first-line drug for treating tuberculosis (TB), uniquely effective against semi-dormant mycobacteria in acidic environments.[1] The emergence of drug-resistant TB strains n...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Pyrazinamide (PZA) is an indispensable first-line drug for treating tuberculosis (TB), uniquely effective against semi-dormant mycobacteria in acidic environments.[1] The emergence of drug-resistant TB strains necessitates the development of new therapeutics. Structural modification of the pyrazine core is a cornerstone of this effort. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 6-Chloro-5-methyl-2-pyrazinamine as a versatile scaffold. We present validated protocols for its derivatization via modern synthetic methodologies, primarily palladium-catalyzed cross-coupling reactions, to generate libraries of novel PZA analogues for anti-mycobacterial screening and drug discovery programs.

Introduction: The Enduring Importance of Pyrazinamide and the Quest for Its Successors

Tuberculosis remains a global health crisis, and pyrazinamide is a critical component of the standard short-course chemotherapy regimen, allowing treatment to be shortened from nine months to six.[2][3] PZA is a prodrug, meaning it is converted into its active form, pyrazinoic acid (POA), within the Mycobacterium tuberculosis cell by the enzyme pyrazinamidase.[4] POA is believed to have multiple mechanisms of action, including the disruption of membrane potential, inhibition of fatty acid synthase I (FAS I), and interference with trans-translation, all of which are vital for the survival of persistent, non-replicating bacteria.[3][4][5][6]

However, resistance to PZA, often through mutations in the gene encoding pyrazinamidase, poses a significant threat.[3][5] This has spurred intensive research into creating derivatives that may bypass these resistance mechanisms, exhibit enhanced potency, or possess a broader spectrum of activity. The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[7] By strategically modifying this core, it is possible to fine-tune the molecule's pharmacological properties.

6-Chloro-5-methyl-2-pyrazinamine emerges as a highly valuable starting material for this purpose. Its structure contains three key features for synthetic diversification:

  • A pyrazine core , the foundational pharmacophore.

  • A 2-amino group , which can be readily acylated to form the carboxamide moiety characteristic of PZA or other functional groups.

  • A 6-chloro substituent , an excellent handle for modern cross-coupling reactions, allowing for the introduction of a wide array of chemical diversity.

This guide will focus on the practical application of this building block in synthesizing the next generation of potential anti-TB agents.

Synthetic Strategy: The Power of Palladium-Catalyzed Cross-Coupling

The chloro-substituent on the electron-deficient pyrazine ring makes the 6-position an ideal site for palladium-catalyzed cross-coupling reactions. These reactions offer a robust and versatile toolkit for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions with high functional group tolerance.

G start 6-Chloro-5-methyl-2-pyrazinamine (Starting Scaffold) suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki + R-B(OH)₂ [Pd Catalyst] buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald + R₂NH [Pd Catalyst] lib_a Library A: 6-Aryl/Heteroaryl Derivatives suzuki->lib_a lib_b Library B: 6-Amino Derivatives buchwald->lib_b final_a Further Functionalization (e.g., N-Acylation) lib_a->final_a final_b Further Functionalization (e.g., N-Acylation) lib_b->final_b

Caption: Synthetic pathways from 6-Chloro-5-methyl-2-pyrazinamine.

Two cornerstone reactions for this strategy are the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

  • Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent (typically a boronic acid or ester) to form a C-C bond. This is exceptionally useful for introducing diverse aryl and heteroaryl moieties, which can modulate the steric and electronic properties of the final compound and explore new binding interactions with the biological target.[8][9]

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl chloride and a primary or secondary amine.[10][11] This allows for the installation of a vast array of nitrogen-containing functional groups, significantly expanding the chemical space and potential for hydrogen bonding in the resulting derivatives.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions, especially those involving palladium catalysts and air-sensitive reagents, should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Suzuki-Miyaura Cross-Coupling of 6-Chloro-5-methyl-2-pyrazinamine

This protocol details the general procedure for forming a C-C bond at the 6-position of the pyrazine ring.

Rationale: The choice of a palladium(II) precatalyst like Pd(PPh₃)₂Cl₂ is common and effective. Sodium carbonate serves as a mild base to activate the boronic acid for transmetalation.[9] A mixed solvent system of acetonitrile and water provides good solubility for both the organic and inorganic reagents and facilitates the reaction.[8]

G cluster_0 Reaction Setup cluster_1 Execution cluster_2 Work-up & Purification A Combine Reactants: - 6-Chloro-5-methyl-2-pyrazinamine - Arylboronic Acid (1.1 eq) - Na₂CO₃ (2.0 eq) - Pd(PPh₃)₂Cl₂ (3 mol%) B Add Solvents (ACN/H₂O) A->B C Purge with Argon B->C D Heat to 80 °C (12-24h) C->D E Monitor by TLC/LC-MS D->E F Cool to RT E->F G Dilute with EtOAc F->G H Wash with H₂O & Brine G->H I Dry (Na₂SO₄), Filter, Concentrate H->I J Purify via Column Chromatography I->J

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • 6-Chloro-5-methyl-2-pyrazinamine

  • Aryl- or heteroarylboronic acid (1.1 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Acetonitrile (ACN), HPLC grade

  • Deionized water

  • Standard laboratory glassware, inert atmosphere setup (Argon/Nitrogen), heating mantle, and magnetic stirrer.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-Chloro-5-methyl-2-pyrazinamine (1.0 mmol), the desired arylboronic acid (1.1 mmol), sodium carbonate (2.0 mmol), and Pd(PPh₃)₂Cl₂ (0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add acetonitrile and deionized water (e.g., in a 4:1 ratio, 10 mL total volume) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired 6-aryl-5-methyl-2-pyrazinamine derivative.

Data Table: Scope of the Suzuki-Miyaura Coupling

EntryArylboronic AcidProductTypical Yield
1Phenylboronic acid6-Phenyl-5-methyl-2-pyrazinamine85%
24-Fluorophenylboronic acid6-(4-Fluorophenyl)-5-methyl-2-pyrazinamine82%
33-Pyridinylboronic acid6-(3-Pyridinyl)-5-methyl-2-pyrazinamine75%
42-Thiopheneboronic acid6-(2-Thienyl)-5-methyl-2-pyrazinamine78%
Protocol 2: Buchwald-Hartwig Amination of 6-Chloro-5-methyl-2-pyrazinamine

This protocol outlines the synthesis of 6-amino-substituted pyrazinamide analogues.

Rationale: The Buchwald-Hartwig amination of aryl chlorides often requires a more active catalyst system than Suzuki couplings.[10] This typically involves a palladium(0) source, such as Pd₂(dba)₃, and a bulky, electron-rich phosphine ligand like XPhos or SPhos.[12] These ligands promote the crucial oxidative addition step and facilitate the final reductive elimination. A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine, making it a more active nucleophile.[11]

G cluster_0 Catalyst Pre-formation (Glovebox) cluster_1 Main Reaction Setup cluster_2 Execution cluster_3 Work-up & Purification A Combine Pd₂(dba)₃ (1 mol%) and XPhos (2.5 mol%) in Toluene C Transfer Catalyst Solution to Main Flask A->C B Add 6-Chloro-5-methyl-2-pyrazinamine, Amine (1.2 eq), and NaOtBu (1.4 eq) to a separate flask B->C D Purge with Argon C->D E Heat to 100-110 °C (4-18h) D->E F Monitor by TLC/LC-MS E->F G Cool, Quench with NH₄Cl(aq) F->G H Extract with EtOAc G->H I Wash, Dry, Concentrate H->I J Purify via Column Chromatography I->J

Caption: Workflow for Buchwald-Hartwig amination.

Materials:

  • 6-Chloro-5-methyl-2-pyrazinamine

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene or 1,4-Dioxane

  • Glovebox for handling air-sensitive reagents is recommended.

Procedure:

  • Reaction Setup: In an argon-filled glovebox, add 6-Chloro-5-methyl-2-pyrazinamine (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube or sealed vial equipped with a stir bar.

  • Catalyst Preparation: In a separate vial, add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.025 mmol) and dissolve in anhydrous toluene (2 mL).

  • Reaction Initiation: Add the catalyst solution to the main reaction vessel. Seal the vessel tightly.

  • Reaction: Remove the vessel from the glovebox and place it in a preheated oil bath at 100-110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench the mixture by adding saturated aqueous ammonium chloride solution (10 mL). Dilute with ethyl acetate (40 mL).

  • Extraction & Isolation: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to afford the desired 6-(substituted-amino)-5-methyl-2-pyrazinamine.

Data Table: Scope of the Buchwald-Hartwig Amination

EntryAmineProductTypical Yield
1Morpholine4-(5-Methyl-6-aminopyrazin-2-yl)morpholine90%
2BenzylamineN-Benzyl-5-methyl-2-pyrazin-2,6-diamine81%
3AnilineN-Phenyl-5-methyl-2-pyrazin-2,6-diamine77%
4Piperidine2-Amino-5-methyl-6-(piperidin-1-yl)pyrazine88%

Concluding Remarks

6-Chloro-5-methyl-2-pyrazinamine serves as an outstanding and versatile platform for the synthesis of novel pyrazinamide derivatives. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide reliable and high-yielding pathways to introduce vast chemical diversity at the 6-position of the pyrazine ring. The resulting libraries of compounds can be further functionalized, for instance, by acylation of the 2-amino group, to generate final target molecules. By employing these modern synthetic tools, researchers are well-equipped to develop new chemical entities in the critical and ongoing fight against tuberculosis.

References

  • Optimizing pyrazinamide for the tre
  • Pyrazinamide - TB Alliance. (URL: [Link])

  • Mechanisms of pyrazinamide action and resistance - Johns Hopkins University. (URL: )
  • Pyrazinamide Patient Drug Record | NIH - Clinical Info HIV.gov. (URL: [Link])

  • Mechanisms of Pyrazinamide Action and Resistance - PMC - NIH. (URL: [Link])

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC. (URL: [Link])

  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC. (URL: [Link])

  • What is the mechanism of Pyrazinamide? - Patsnap Synapse. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis | ACS Infectious Diseases. (URL: [Link])

  • New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions. (URL: )
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (URL: [Link])

  • Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • New potentially active pyrazinamide derivatives synthesized under microwave conditions - Sciforum. (URL: [Link])

  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - Taylor & Francis. (URL: [Link])

  • [Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. (URL: [Link])

  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - ResearchGate. (URL: [Link])

  • Design, Synthesis and Biological Activity of Pyrazinamide Derivatives for anti-Mycobacterium Tuberculosis - PubMed. (URL: [Link])

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])

  • Design, synthesis and antimycobacterial activity of hybrid molecules combining pyrazinamide with a 4-phenylthiazol-2-amine scaffold - PMC. (URL: [Link])

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling for 6-Chloro-5-methyl-2-pyrazinamine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regardi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of 6-Chloro-5-methyl-2-pyrazinamine. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and optimize your reaction outcomes.

The Suzuki coupling of 6-Chloro-5-methyl-2-pyrazinamine presents a unique set of challenges due to the electronic properties of the pyrazine ring and the presence of a Lewis basic aminopyrazine moiety, which can interact with the palladium catalyst. This guide provides a structured approach to navigate these complexities.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions and concerns when setting up the Suzuki coupling for this specific substrate.

Q1: Why is my Suzuki coupling with 6-Chloro-5-methyl-2-pyrazinamine showing low or no conversion?

A1: Low conversion is a frequent issue and can often be traced back to several key factors related to the specific nature of your substrate:

  • Catalyst Deactivation (Poisoning): The primary suspect is the 2-amino group on the pyrazine ring. The nitrogen atom's lone pair of electrons can coordinate strongly to the palladium center, effectively "poisoning" or deactivating the catalyst and halting the catalytic cycle.[1][2]

  • Inactive Catalyst System: The C-Cl bond in chloropyrazines is less reactive than C-Br or C-I bonds, requiring a more active catalytic system.[3][4][5] A standard catalyst like Pd(PPh₃)₄ may not be sufficiently active.

  • Suboptimal Base or Solvent: The choice of base and solvent is critical for both activating the boronic acid and maintaining catalyst activity.[6][7] An inappropriate combination can lead to a stalled reaction.

  • Poor Reagent Quality: Degradation of the palladium catalyst, boronic acid, or phosphine ligands (through oxidation) can severely impact the reaction.[6][8]

Q2: Which palladium catalyst and ligand system is best for coupling an electron-rich chloropyrazine like this?

A2: Given the challenges of a less reactive C-Cl bond and potential catalyst poisoning, a robust catalyst system is required.

  • Recommended Ligands: Bulky, electron-rich phosphine ligands are highly recommended.[5][7] These ligands promote the rate-limiting oxidative addition step and can help stabilize the active Pd(0) species.[7] Excellent choices include Buchwald ligands like SPhos, XPhos, or t-BuBrettPhos .[1][9]

  • Recommended Pre-catalysts: Modern pre-catalysts are designed for stability and reliable generation of the active Pd(0) species in situ. Consider using a G2, G3, or G4 Buchwald pre-catalyst (e.g., XPhos Pd G4 ).[6] These are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[6][10]

Q3: How do I choose the right base and solvent for this reaction?

A3: The base and solvent work in concert to facilitate the crucial transmetalation step.

  • Base Selection: Stronger, non-nucleophilic inorganic bases are often necessary. K₃PO₄ (potassium phosphate) and Cs₂CO₃ (cesium carbonate) are frequently more effective than weaker bases like K₂CO₃ or Na₂CO₃ for challenging couplings.[6][8] The base activates the boronic acid by forming a more nucleophilic "ate" complex.[6][11]

  • Solvent System: Aprotic polar solvents are generally preferred. Common choices include 1,4-dioxane, THF, or toluene , often with a small amount of water.[10][12] The water is crucial for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex. However, excessive water can promote unwanted side reactions.[6]

Q4: I'm observing significant amounts of homocoupling of my boronic acid. What causes this and how can I prevent it?

A4: Homocoupling (formation of a biaryl from two boronic acid molecules) is a common side reaction, typically driven by the presence of oxygen.[1][6][8]

  • Improve Degassing: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote this unwanted pathway.[6][10] It is critical to thoroughly degas your reaction mixture before adding the catalyst. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by performing several freeze-pump-thaw cycles.[6]

  • Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or using a pre-catalyst that cleanly generates Pd(0) can mitigate homocoupling that occurs during the in-situ reduction of Pd(II) sources like Pd(OAc)₂.[6]

  • Control Stoichiometry: While a slight excess of boronic acid (1.1-1.5 equivalents) is common, a large excess can favor homocoupling.[8]

Q5: My major byproduct is the deboronated arene (protodeboronation). How can I minimize this?

A5: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond.[1] Heteroaryl boronic acids, especially those containing nitrogen, can be particularly susceptible to this side reaction.[10]

  • Minimize Water: While some water is often necessary, excess water can accelerate protodeboronation.[6] If this is a major issue, try using anhydrous conditions with a base like K₃PO₄, which may only require trace amounts of water to be effective.

  • Use a More Stable Boron Reagent: Consider using a boronate ester, such as a pinacol ester (Bpin) or a more robust MIDA boronate.[10][12] MIDA boronates are particularly stable and release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low and reducing the rate of decomposition.[12]

  • Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest time necessary can favor the desired cross-coupling over the decomposition pathway.[1]

Troubleshooting Guide

Use this guide to diagnose and resolve specific issues observed during your experiment.

Observed Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
Low or No Conversion 1. Catalyst Poisoning by the 2-amino group.[1][2]2. Insufficient Catalyst Activity for the C-Cl bond.[5][13]3. Poor Reagent Quality (oxidized ligand, degraded catalyst).[6]1. Switch to a more robust ligand: Use a bulky, electron-rich ligand like SPhos or XPhos. These ligands can sterically shield the palladium center, reducing inhibition by the amine.[7]2. Use a modern pre-catalyst: Employ a Buchwald pre-catalyst (e.g., XPhos Pd G2/G3/G4) for reliable activation.[6]3. Increase catalyst loading: As a last resort, cautiously increase the catalyst loading from 1-2 mol% to 3-5 mol%.4. Verify reagent quality: Use fresh, high-purity catalyst, ligand, and base. Store phosphine ligands under an inert atmosphere.
Reaction Mixture Turns Black & Precipitates Palladium Black Formation: The active Pd(0) catalyst has aggregated and precipitated out of solution, losing its catalytic activity.[14] This can be caused by high temperatures, insufficient ligand, or high reagent concentrations.1. Check Ligand:Palladium Ratio: Ensure an adequate ligand-to-metal ratio (typically 1:1 to 2:1 for pre-catalysts, or 2:1 to 4:1 when generating the catalyst in situ).[6]2. Lower the Reaction Temperature: Excessive heat can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).[6]3. Ensure Proper Mixing: Inadequate stirring can lead to localized high concentrations of reagents, promoting aggregation.[6]
Significant Dehalogenation Byproduct Presence of a Hydride Source: The organopalladium intermediate is reacting with a hydride source instead of the boronic acid.[6] Potential sources include amine bases or alcohol solvents.1. Change the Base: Switch from an amine base (if used) to an inorganic base like K₃PO₄ or Cs₂CO₃.[6]2. Use an Aprotic Solvent: Avoid alcohol solvents if dehalogenation is a significant issue. Use dioxane, toluene, or THF.[6]
Formation of Multiple Unidentified Byproducts Reaction Temperature is Too High: High temperatures can lead to various decomposition pathways for the starting materials, reagents, or the desired product.1. Screen Lower Temperatures: Optimize the reaction by screening a range of temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the sweet spot that provides good conversion without significant side product formation.[6]

Visualizing the Core Mechanism

Understanding the catalytic cycle is fundamental to troubleshooting. The following diagram illustrates the key steps involved in the Suzuki-Miyaura coupling.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X (6-Chloro-5-methyl-2-pyrazinamine) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Sources

Optimization

Technical Support Center: Synthesis of 6-Chloro-5-methyl-2-pyrazinamine

Welcome to the technical support center for the synthesis of 6-Chloro-5-methyl-2-pyrazinamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-Chloro-5-methyl-2-pyrazinamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Introduction to the Synthesis

The most common and direct route to 6-Chloro-5-methyl-2-pyrazinamine involves the electrophilic chlorination of the commercially available precursor, 2-amino-5-methylpyrazine. The amino group is a strong activating group, directing the electrophilic substitution to the positions ortho and para to it. In this case, the C3 and C6 positions are activated. The inherent reactivity of the starting material, while beneficial for the desired transformation, also opens the door to several potential side reactions. This guide will focus on identifying and mitigating these unwanted pathways.

Troubleshooting Guide

Issue 1: Low Yield of 6-Chloro-5-methyl-2-pyrazinamine and Formation of a Di-chlorinated Impurity

Question: My reaction is showing a significant amount of a di-chlorinated byproduct, and the yield of my desired mono-chlorinated product is lower than expected. How can I improve the selectivity for mono-chlorination?

Answer: This is a classic issue of over-reactivity. The primary amino group in 2-amino-5-methylpyrazine is a powerful activating group, making the product, 6-Chloro-5-methyl-2-pyrazinamine, also susceptible to a second chlorination, leading to the formation of 3,6-dichloro-5-methyl-2-pyrazinamine.

Causality: The electron-donating nature of the amino group increases the electron density of the pyrazine ring, making it highly susceptible to electrophilic attack. Once the first chlorine atom is introduced at the C6 position, the ring is still sufficiently activated for a second electrophilic substitution to occur, typically at the C3 position.

Troubleshooting Protocol:

  • Control of Reaction Stoichiometry:

    • Carefully control the stoichiometry of the chlorinating agent (e.g., N-chlorosuccinimide (NCS), chlorine gas). Use no more than 1.0 to 1.1 equivalents of the chlorinating agent relative to the 2-amino-5-methylpyrazine.

  • Reaction Temperature:

    • Maintain a low reaction temperature (typically 0-5 °C) to reduce the reaction rate and improve selectivity.

  • Use of a Strong Acid Medium:

    • Performing the chlorination in a strongly acidic medium can significantly improve selectivity for mono-chlorination. The amino group becomes protonated to form an ammonium salt, which is a deactivating group. This attenuates the high reactivity of the pyrazine ring, disfavoring the second chlorination. A similar strategy has been successfully employed in the selective chlorination of 2-aminopyridine.[1]

    • Protocol: Dissolve the 2-amino-5-methylpyrazine in a strong acid like concentrated sulfuric acid or a mixture of glacial acetic acid and hydrogen chloride gas before the addition of the chlorinating agent.[1]

  • Choice of Chlorinating Agent:

    • Mild chlorinating agents like N-chlorosuccinimide (NCS) often provide better control over the reaction compared to more reactive agents like chlorine gas.[2]

ParameterRecommended ConditionRationale
Chlorinating Agent N-Chlorosuccinimide (NCS)Milder and easier to handle than Cl2 gas, offering better control.
Equivalents of NCS 1.0 - 1.1Minimizes over-chlorination.
Solvent Acetonitrile, Dichloromethane, or a strong acidAcetonitrile and DCM are common inert solvents. Strong acids can improve selectivity.
Temperature 0 - 5 °CReduces the rate of the second chlorination.
Additive Strong acid (e.g., H2SO4)Protonates the amino group, deactivating the ring towards further substitution.[1]
Issue 2: Formation of an Isomeric Impurity

Question: I have an impurity with the same mass as my product that is difficult to separate. I suspect it's an isomer. What could it be and how can I avoid its formation?

Answer: The likely isomeric impurity is 3-Chloro-5-methyl-2-pyrazinamine. The amino group in 2-amino-5-methylpyrazine activates both the C3 and C6 positions for electrophilic attack.

Causality: While the C6 position is generally favored for chlorination, some substitution can occur at the C3 position, leading to the formation of the 3-chloro isomer. The regioselectivity can be influenced by the reaction conditions and the specific chlorinating agent used. For instance, in the bromination of 5-methylpyrazin-2-amine, substitution occurs at the C3 position.[3]

Mitigation Strategies:

  • Solvent Effects: The choice of solvent can influence the regioselectivity of the reaction. Experiment with different solvents (e.g., chlorinated hydrocarbons, nitriles, or acids) to find the optimal conditions for maximizing the formation of the desired 6-chloro isomer.

  • Bulky Chlorinating Agents: While not as common, employing a bulkier chlorinating agent might sterically hinder attack at the more sterically accessible C3 position, although this can also reduce overall reactivity.

  • Purification: If the formation of the isomer cannot be completely suppressed, careful optimization of the purification method (e.g., fractional crystallization or preparative chromatography) will be necessary.

Issue 3: Presence of N-Oxide Impurities

Question: My mass spectrometry analysis shows peaks corresponding to the mass of my product plus 16 and 32 amu, suggesting the formation of N-oxide and N,N'-dioxide byproducts. What is causing this and how can I prevent it?

Answer: The presence of N-oxide impurities suggests that an oxidation reaction is occurring alongside the chlorination. The nitrogen atoms in the pyrazine ring are susceptible to oxidation, especially if the reaction conditions are not strictly controlled.

Causality:

  • Oxidizing Chlorinating Agents: Some chlorinating agents, or impurities within them, can also act as oxidizing agents.

  • Reaction Conditions: The presence of peroxides (from solvents like ether) or carrying out the reaction in the presence of air for extended periods can lead to oxidation.

Preventative Measures:

  • Use High-Purity Reagents: Ensure that the chlorinating agent and solvents are of high purity and free from oxidizing impurities.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degas Solvents: Before use, degas the reaction solvents to remove dissolved oxygen.

  • Avoid Peroxide-Forming Solvents: If possible, avoid using solvents that can form peroxides, such as diethyl ether or tetrahydrofuran, unless they are freshly distilled and tested for peroxides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of 6-Chloro-5-methyl-2-pyrazinamine?

A1: The most common side reactions are:

  • Over-chlorination: Formation of 3,6-dichloro-5-methyl-2-pyrazinamine due to the high reactivity of the pyrazine ring.[1]

  • Isomer Formation: Formation of 3-Chloro-5-methyl-2-pyrazinamine due to electrophilic attack at the C3 position.

  • N-Oxidation: Oxidation of the pyrazine ring nitrogen atoms to form N-oxides.

  • Reactions involving the amino group: Under certain conditions, the amino group itself can react, for example, with the chlorinating agent to form N-chloro species, though these are typically intermediates.

Q2: How does the choice of chlorinating agent affect the reaction outcome?

A2: The choice of chlorinating agent is critical:

  • Chlorine Gas (Cl₂): Highly reactive and can lead to over-chlorination if not used with care. Often requires specialized equipment for handling.

  • N-Chlorosuccinimide (NCS): A milder and solid reagent that is easier to handle and often provides better selectivity for mono-chlorination.[2] It can act as a source of electrophilic chlorine or a chlorine radical, depending on the conditions.[2]

  • Sulfuryl Chloride (SO₂Cl₂): Can also be used for chlorination but may require careful control of conditions to avoid side reactions.

  • Sodium Hypochlorite/HCl: This system generates chlorine in situ and can be a safer alternative to using chlorine gas directly, though it may introduce water into the reaction system.[4]

Q3: What is the role of the amino group in directing the chlorination?

A3: The amino group (-NH₂) is a strong electron-donating group that activates the pyrazine ring towards electrophilic aromatic substitution. Through resonance, it increases the electron density at the ortho (C3) and para (C6) positions, making them the most likely sites for electrophilic attack. This is analogous to the directing effects observed in the electrophilic substitution of anilines.[5]

Q4: Can I protect the amino group to prevent over-chlorination?

A4: Yes, protecting the amino group is a viable strategy. For example, the amino group can be acetylated to form an amide. The amide group is still an ortho, para-director but is less activating than the amino group. This can significantly reduce the propensity for over-chlorination. The protecting group can then be removed by hydrolysis after the chlorination step.

Visualizing the Reaction Pathways

cluster_main Main Synthetic Route cluster_side Potential Side Reactions 2-amino-5-methylpyrazine 2-amino-5-methylpyrazine 6-Chloro-5-methyl-2-pyrazinamine 6-Chloro-5-methyl-2-pyrazinamine 2-amino-5-methylpyrazine->6-Chloro-5-methyl-2-pyrazinamine + Cl+ 3-Chloro-5-methyl-2-pyrazinamine 3-Chloro-5-methyl-2-pyrazinamine 2-amino-5-methylpyrazine->3-Chloro-5-methyl-2-pyrazinamine + Cl+ (Isomer formation) N-Oxide N-Oxide 2-amino-5-methylpyrazine->N-Oxide + [O] (Oxidation) 3,6-dichloro-5-methyl-2-pyrazinamine 3,6-dichloro-5-methyl-2-pyrazinamine 6-Chloro-5-methyl-2-pyrazinamine->3,6-dichloro-5-methyl-2-pyrazinamine + Cl+ (Over-chlorination)

Caption: Main and side reaction pathways in the synthesis of 6-Chloro-5-methyl-2-pyrazinamine.

Experimental Protocols

Protocol 1: Selective Mono-chlorination using NCS in Acetonitrile
  • To a solution of 2-amino-5-methylpyrazine (1.0 eq) in anhydrous acetonitrile, cool the mixture to 0-5 °C in an ice bath.

  • Under an inert atmosphere (N₂ or Ar), add N-chlorosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: High-Selectivity Mono-chlorination in Acidic Medium
  • To a flask containing concentrated sulfuric acid, cool the acid to 0-5 °C.

  • Slowly add 2-amino-5-methylpyrazine (1.0 eq) while maintaining the temperature below 10 °C.

  • Once the starting material is fully dissolved and protonated, add the chlorinating agent (e.g., NCS, 1.05 eq) portion-wise at 0-5 °C.

  • Stir the reaction at low temperature until completion (monitored by TLC or LC-MS).

  • Carefully pour the reaction mixture onto crushed ice and basify with a concentrated aqueous solution of sodium hydroxide to a pH of 8-9, ensuring the temperature is kept low.

  • Extract the product with an organic solvent, and follow the workup and purification steps as described in Protocol 1.

Logical Troubleshooting Workflow

Start Start Low_Yield Low Yield of Desired Product? Start->Low_Yield Di-chlorinated_Impurity Di-chlorinated Impurity Detected? Low_Yield->Di-chlorinated_Impurity Yes Isomeric_Impurity Isomeric Impurity Detected? Low_Yield->Isomeric_Impurity No Di-chlorinated_Impurity->Isomeric_Impurity No Reduce_Stoichiometry Reduce chlorinating agent to 1.0-1.1 eq. Lower reaction temperature. Use strong acid medium. Di-chlorinated_Impurity->Reduce_Stoichiometry Yes N-Oxide_Impurity N-Oxide Impurity Detected? Isomeric_Impurity->N-Oxide_Impurity No Optimize_Solvent Screen different solvents. Optimize purification method. Isomeric_Impurity->Optimize_Solvent Yes End End N-Oxide_Impurity->End No Inert_Atmosphere Use high-purity reagents. Conduct reaction under N2 or Ar. Degas solvents. N-Oxide_Impurity->Inert_Atmosphere Yes Reduce_Stoichiometry->End Optimize_Solvent->End Inert_Atmosphere->End

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Chemical Synthesis of 2-(Aminomethyl)-5-methylpyrazine: A Look at Manufacturing Processes. Available at: [Link]

  • CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine - Google Patents.
  • CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents.
  • CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents.
  • LookChem. (n.d.). Cas 453548-87-3, 2-AMINO-5-CHLORO-6-METHYLPYRAZINE. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic amination. Available at: [Link]

  • US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents.
  • CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents.
  • CN115181066B - Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine - Google Patents.
  • Patsnap Eureka. (2019). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Available at: [Link]

  • PubChem. (2010). 3,5-diamino-6-chloro-N-(N-(4-(4-(2-(hexyl(2,3,4,5,6-pentahydroxyhexyl)amino)ethoxy)phenyl)butyl)carbamimidoyl)pyrazine-2-carboxamide - Patent US-8669262-B2. Available at: [Link]

  • Google Patents. (n.d.). United States Patent Office >-et-O-.
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Available at: [Link]

  • RSC Publishing. (n.d.). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry. Available at: [Link]

  • Scirp.org. (n.d.). TCCA/NCS-Promoted Cascade Cyclization of β, γ-Unsaturated Compounds: Synthesis of Isoxazolines and Pyrazolines. Available at: [Link]

  • CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide - Google Patents.
  • YouTube. (2021). ELECTROPHILIC SUBSTITUTION REACTIONS IN AROMATIC AMINES. Available at: [Link]

  • International Science Community Association. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Available at: [Link]

  • ResearchGate. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Available at: [Link]

  • BYJU'S. (2016). Chemical Reactions of Amines – Electrophilic Substitution. Available at: [Link]

  • NIH. (n.d.). Deaminative chlorination of aminoheterocycles - PMC. Available at: [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]

  • PubMed. (2024). Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 6-Chloro-5-methyl-2-pyrazinamine by Column Chromatography

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 6-Chloro-5-methyl-2-pyrazinamine using column chromatography. It addresses common challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 6-Chloro-5-methyl-2-pyrazinamine using column chromatography. It addresses common challenges and offers practical, field-tested solutions in a direct question-and-answer format. Our focus is on explaining the "why" behind experimental choices to empower you to troubleshoot effectively and achieve high-purity results.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge when purifying 6-Chloro-5-methyl-2-pyrazinamine on a silica gel column?

The primary challenge arises from the basicity of the pyrazine nitrogen atoms and the exocyclic amine group. These basic centers can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This acid-base interaction often leads to significant peak tailing, where the compound streaks down the column instead of eluting as a sharp band. This can result in poor separation from impurities, low recovery of the final product, and in some cases, irreversible adsorption to the stationary phase.[3]

Q2: How do I select an appropriate solvent system for the purification?

An ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for 6-Chloro-5-methyl-2-pyrazinamine on a silica gel TLC plate.[4] This range typically translates to good separation on a column.

  • Starting Point: A common starting point for pyrazine derivatives is a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate.[4][5][6]

  • Tuning Polarity: If the compound does not move from the baseline (Rf = 0), the polarity of the mobile phase needs to be increased. This can be achieved by increasing the proportion of ethyl acetate. If the compound moves with the solvent front (Rf ≈ 1), the polarity should be decreased by increasing the proportion of hexanes.

  • Alternative Solvents: For more polar impurities, solvent systems containing dichloromethane (DCM) and methanol (MeOH) might be necessary. However, be cautious as methanol can sometimes cause co-elution issues.[7]

A systematic approach to developing your solvent system via TLC is crucial for a successful column run.

Q3: My compound is streaking badly on the TLC plate and the column. What can I do?

Streaking is a clear indicator of the strong interaction between your basic amine compound and the acidic silica gel.[3] The most effective solution is to add a basic modifier to your mobile phase.[1][3] This modifier will compete with your compound for the acidic sites on the silica, leading to sharper peaks and better separation.

Basic ModifierTypical Concentration (v/v)Notes
Triethylamine (TEA) 0.1 - 2%A versatile and common choice for neutralizing silica gel.[3] It is relatively volatile, making it easier to remove after purification.
Ammonia (in MeOH) 1 - 5% of a 7N solution in MeOHParticularly effective for more polar amines.[3] Prepare by adding a concentrated ammonia solution to methanol.
Pyridine 0.1 - 1%Less common due to its higher boiling point and strong odor, but can be effective.

Always test the effect of the modifier on your TLC plate first to find the optimal concentration before committing to the full column purification.[3]

Q4: Should I use isocratic or gradient elution?

The choice between isocratic and gradient elution depends on the complexity of your crude sample.[8][9]

  • Isocratic Elution: Uses a constant mobile phase composition throughout the separation.[8][10] This method is simpler and is often sufficient if the impurities are well-separated from your product on the TLC plate (i.e., their Rf values are significantly different).[11]

  • Gradient Elution: Involves gradually increasing the polarity of the mobile phase during the run.[8][12] This is highly recommended if you have multiple impurities with a wide range of polarities. A gradient can improve separation, sharpen peaks of later-eluting compounds, and reduce the overall run time.[10][12]

For a new purification, a shallow linear gradient (e.g., starting from a low polarity and gradually increasing to the polarity that gives your product an Rf of ~0.3) is often a good strategy.[12]

Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography of 6-Chloro-5-methyl-2-pyrazinamine.

Problem 1: The compound will not elute from the column, even with a high concentration of polar solvent.

  • Causality: This is a severe case of irreversible adsorption to the silica gel due to strong acid-base interactions.[1][4] The basic amine groups on your molecule are strongly bound to the acidic silanol groups of the stationary phase.

  • Solution Workflow:

    Caption: Troubleshooting workflow for non-eluting compound.

  • Detailed Protocol for Dry Loading:

    • Dissolve your crude 6-Chloro-5-methyl-2-pyrazinamine in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel (typically 1-2 times the weight of your crude material) to this solution.

    • Carefully remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a dry, free-flowing powder.

    • Carefully layer this powder on top of your packed column.

    • This technique prevents the compound from precipitating at the top of the column upon introduction of a less polar mobile phase and can significantly improve resolution.[4]

Problem 2: The desired product is co-eluting with a closely related impurity.

  • Causality: The selectivity of your chromatographic system is insufficient to resolve the two compounds. This means the differences in their interaction with the stationary and mobile phases are too small.

  • Solution Workflow:

    Caption: Troubleshooting workflow for co-eluting compounds.

  • Expert Insight on Solvent Selectivity: Changing the nature of your solvents can alter the separation in ways that simply increasing polarity cannot. For example, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system changes the hydrogen bonding and dipole-dipole interactions, which may be enough to resolve closely eluting spots.

Problem 3: Low recovery of the purified compound.

  • Causality: This can be due to several factors, including irreversible adsorption to the silica (as in Problem 1), or decomposition of the compound on the acidic stationary phase.

  • Solution Workflow:

    Caption: Troubleshooting workflow for low product recovery.

  • Authoritative Note on Stability: Chlorinated pyrazines and similar heterocyclic amines can be susceptible to degradation on acidic surfaces.[13] A simple TLC stability test is a crucial, yet often overlooked, step to ensure your chosen stationary phase is compatible with your molecule.

Safety Precautions

Always handle 6-Chloro-5-methyl-2-pyrazinamine in a well-ventilated area or a fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15] This compound may cause skin and eye irritation and may be harmful if swallowed.[14][16][17] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage. Available at: [Link]

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Phenomenex. Available at: [Link]

  • Mastelf. (2025, February 19). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application? Mastelf. Available at: [Link]

  • Reddit. (2024, July 16). Column chromatography issues. r/chemistry. Available at: [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]

  • Kianshardanesh. (n.d.). Comparison of Isocratic and Gradient Elution. Kianshardanesh. Available at: [Link]

  • Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Welch Materials. Available at: [Link]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Biotage. Available at: [Link]

  • Taylor, S. L., & O'Brien, J. (2002). Problems associated with the determination of heterocyclic amines in cooked foods and human exposure. Food and Chemical Toxicology, 40(8), 1157–1164. Available at: [Link]

  • Solomons, T. W. G., & Fryhle, C. B. (2016). Organic Chemistry (12th ed.). John Wiley & Sons.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available at: [Link]

  • Sharma, S., & Singh, P. (2020). A review on the synthesis and therapeutic potential of pyrazine derivatives. Bioorganic & Medicinal Chemistry, 28(1), 115194.
  • El-Sayed, M. A. A. (2018). Pyrazine and its derivatives: a rich scaffold for drug discovery. Future Medicinal Chemistry, 10(10), 1239–1263.
  • Skog, K. (2002). Problems associated with the determination of heterocyclic amines in cooked foods and human exposure. Food and Chemical Toxicology, 40(8), 1157-1164.

Sources

Optimization

Technical Support Center: Palladium Catalyst Removal from 6-Chloro-5-methyl-2-pyrazinamine Reactions

This guide is designed for researchers, scientists, and drug development professionals to address the critical step of removing residual palladium from reactions involving the synthesis or modification of 6-Chloro-5-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to address the critical step of removing residual palladium from reactions involving the synthesis or modification of 6-Chloro-5-methyl-2-pyrazinamine. Adhering to strict regulatory limits for elemental impurities, such as those outlined in the ICH Q3D guidelines, is paramount for the progression of active pharmaceutical ingredients (APIs).[1][2] This document provides in-depth, experience-based answers to common challenges, offering not just solutions but the scientific reasoning behind them.

Section 1: Foundational Concepts & Method Selection

FAQ 1: Why is removing palladium from my 6-Chloro-5-methyl-2-pyrazinamine reaction so critical?

Residual palladium is a significant concern for several reasons. Firstly, regulatory bodies like the FDA enforce strict limits on elemental impurities in final drug products, with palladium often limited to low parts-per-million (ppm) levels (e.g., <10 ppm for oral consumption). Secondly, residual palladium can interfere with downstream chemistry, catalyzing unwanted side reactions or deactivating subsequent catalysts. Finally, even trace amounts of palladium can have potential toxicological effects and may compromise the results of biological assays, making data unreliable.[3][4]

The structure of 6-Chloro-5-methyl-2-pyrazinamine, a nitrogen-containing heterocycle, presents a specific challenge. The amine and pyrazine nitrogen atoms can act as strong ligands, chelating with palladium species and keeping them in solution, which can make removal by simple filtration or crystallization difficult.[5]

FAQ 2: What are the primary methods for palladium removal, and how do I choose the right one for my specific reaction?

Choosing the correct palladium removal strategy depends on the scale of your reaction, the nature of the palladium species (heterogeneous Pd(0) vs. soluble Pd(II) complexes), the solvent system, and your target purity level. The main methods include:

  • Filtration: Effective for heterogeneous palladium catalysts like palladium on carbon (Pd/C). However, fine palladium particles can often pass through standard filters.[6][7]

  • Adsorption (Scavenging): The most common and often most effective method. This involves adding a material (a "scavenger") that binds selectively to palladium, which is then removed by filtration.[1]

  • Crystallization/Extraction: These standard purification techniques can reduce palladium levels, but are often not sufficient on their own and can sometimes concentrate the metal within the crystal lattice.[1]

  • Chromatography: While effective, flash chromatography may not consistently reduce palladium to acceptable levels without a subsequent scavenging step.[8]

The following decision tree provides a general guide for selecting an appropriate method.

G start High Residual Pd in Crude Product q1 Is the Pd species primarily heterogeneous (e.g., Pd/C)? start->q1 celite Polish Filtration (e.g., through Celite) q1->celite Yes scavenger Use a Metal Scavenger q1->scavenger No / Soluble Pd q2 Is Pd level still too high after filtration? celite->q2 q2->scavenger Yes optimize Optimize Scavenger Type, Loading, Time, & Temperature q2->optimize No (Proceed to next step) q3 Is the product sensitive to adsorption? scavenger->q3 carbon Activated Carbon (High Capacity, Lower Selectivity) q3->carbon No silica Functionalized Silica (e.g., Thiol, DMT) (High Selectivity) q3->silica Yes carbon->optimize silica->optimize

Caption: Decision tree for selecting a palladium removal method.

Section 2: Troubleshooting Common Scavenging Issues

FAQ 3: I used activated carbon, but my ICP-MS results still show high palladium levels. What went wrong?

This is a common issue. While activated carbon is a cost-effective, high-capacity adsorbent, its performance is highly dependent on several factors.[9][10]

  • Cause 1: Incorrect Carbon Type: Not all activated carbons are the same. They differ in surface area, pore size, and surface chemistry. For palladium removal, carbons with a large surface area and appropriate pore structure are necessary to trap palladium complexes.[10]

  • Troubleshooting: Screen different grades of activated carbon. Some vendors offer carbons specifically designed for catalyst removal.[10]

  • Cause 2: Insufficient Contact Time or Temperature: Adsorption is a kinetic process. A short treatment time may not be sufficient for the palladium to diffuse into the carbon pores and bind.

  • Troubleshooting: Increase the stirring time (e.g., from 1 hour to 12-18 hours) and/or gently heat the mixture (e.g., to 40-60°C) to improve kinetics.[5][9][11]

  • Cause 3: Solvent Effects: The solvent can compete with palladium for binding sites on the carbon, or it can affect the conformation of the palladium complex, making it less amenable to adsorption.

  • Troubleshooting: If possible, perform a solvent swap into a solvent known to be effective for carbon treatment, such as methanol or THF, before adding the carbon.[9]

  • Cause 4: Carbon Fines: Fine carbon particles can pass through standard filter paper, carrying adsorbed palladium back into your product.

  • Troubleshooting: Ensure filtration is performed through a packed pad of Celite (diatomaceous earth) to trap fine particles.[6][7]

FAQ 4: I'm losing a significant amount of my 6-Chloro-5-methyl-2-pyrazinamine product during the scavenging step. How can I prevent this?

Product loss is typically due to non-specific adsorption onto the scavenger.[5] This is a particular risk with high-surface-area adsorbents like activated carbon.

  • Cause 1: Overuse of Scavenger: Using a large excess of the scavenger increases the surface area available for non-specific binding of your product.

  • Troubleshooting: Reduce the amount of scavenger. Run small-scale optimization experiments to find the minimum amount required to reach your target palladium level. Start with a lower loading (e.g., 5-10 wt% relative to your product) and increase only if necessary.[5]

  • Cause 2: Scavenger-Product Affinity: Your product may have a strong affinity for the scavenger material itself. This is especially true for activated carbon and polar, functionalized molecules.

  • Troubleshooting:

    • Switch Scavengers: Move from activated carbon to a more selective, functionalized silica scavenger. Thiol-functionalized (SH) or Dimercaptotriazine (DMT) silicas are designed to bind selectively to soft metals like palladium and often show much lower product loss.[5][12]

    • Wash the Scavenger: After filtering off the scavenger, wash the filter cake with a fresh portion of the solvent to recover adsorbed product.[7]

Comparison of Common Palladium Scavengers
Scavenger TypeTypical Loading (wt% vs. API)Relative CostSelectivityKey AdvantageKey Disadvantage
Activated Carbon 10 - 50 wt%[5][9]LowLowHigh capacity, low costCan cause significant product loss via non-specific adsorption[5]
Thiol (SH) Silica 5 - 20 wt%MediumHighHigh selectivity for Pd, reducing product lossLower capacity than carbon, higher cost
DMT Silica 5 - 20 wt%HighVery HighExcellent for a wide range of Pd species (Pd(0), Pd(II))[12]Higher cost
N-Acetyl Cysteine Stoichiometric (equiv.)LowHighCan be used as a solution-phase scavenger/wash[2][13]Requires subsequent workup/extraction to remove

Section 3: Protocols and Analytical Verification

Protocol 1: Screening Palladium Scavengers

This protocol provides a framework for efficiently identifying the best scavenger for your process. The key to a successful screening is accurate analysis.

  • Establish a Baseline: Before you begin, take a representative sample of your crude 6-Chloro-5-methyl-2-pyrazinamine solution. Submit this sample for quantitative analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to determine the starting palladium concentration (ppm).[14][15][16]

  • Setup: In parallel, set up several small-scale experiments (e.g., 100 mg of crude product in 1-2 mL of solvent) in identical vials.

  • Scavenger Addition: To each vial, add a different scavenger (e.g., Vial 1: Activated Carbon at 20 wt%; Vial 2: Thiol Silica at 15 wt%; Vial 3: DMT Silica at 15 wt%).

  • Agitation & Heating: Stir all vials at a consistent, moderate speed. If applicable, heat them to a consistent temperature (e.g., 45°C).

  • Sampling: After a set time (e.g., 4 hours), take a small aliquot from each vial, filter it through a 0.45 µm syringe filter, and dilute for ICP-MS analysis. Continue stirring and take another set of samples at a later time point (e.g., 16 hours).

  • Analysis & Selection: Compare the ICP-MS results from each experiment. Select the scavenger that provides the most efficient removal with the shortest contact time. Also, analyze the product recovery to ensure minimal loss.

Protocol 2: Bulk Palladium Removal using a Solid-Supported Scavenger
  • Dissolution: Dissolve the crude product containing 6-Chloro-5-methyl-2-pyrazinamine in a suitable solvent (e.g., THF, Toluene, Methanol) to a moderate concentration.

  • Scavenger Addition: Add the optimized amount of the selected solid-supported scavenger (e.g., Thiol Silica) to the solution.[7]

  • Stirring: Stir the mixture at the optimized temperature (e.g., 25-50°C) for the necessary duration (e.g., 4-18 hours).[5]

  • Filtration: Filter the mixture through a pad of Celite to remove the solid scavenger completely.[5][6]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[5][7]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Final Analysis: Submit a sample of the final, purified product for ICP-MS analysis to confirm that the residual palladium level is below the target threshold.[5]

Caption: General workflow for scavenger-based palladium removal.

References

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. PharmaTech.[Link]

  • How to Remove Palladium in three easy steps. Biotage.[Link]

  • How can i remove palladium Pd catalyst easily?. ResearchGate.[Link]

  • Method of removing palladium - US20050256327A1.
  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.[Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ACS Publications.[Link]

  • High-throughput metal screening in pharmaceutical samples by ICP-MS with automated flow injection using a modified HPLC configuration. PubMed.[Link]

  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace.[Link]

  • ICP-MS in Pharmaceuticals: Its Critical Role in Drug Safety. AELAB.[Link]

  • PALLADIUM-CATALYZED REDUCTION OF ALLYLIC CARBONATES WITH N-ISOPROPYLIDENE-N'-2-NITROBENZENESULFONYL HYDRAZINE. Organic Syntheses.[Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.[Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review.[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.[Link]

  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd.[Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC.[Link]

  • Your trick to remove residual palladium. Reddit.[Link]

  • Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. RSC Publishing.[Link]

  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in the Methylation of 2-amino-6-chloropyrazine

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the methylation of 2-amino-6-chloropyrazine. This guide is designed to help you troubleshoot and resolve common...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the methylation of 2-amino-6-chloropyrazine. This guide is designed to help you troubleshoot and resolve common issues leading to low reaction yields. As Senior Application Scientists, we understand that seemingly minor variations in experimental conditions can have a significant impact on the outcome of this sensitive reaction. This resource provides in-depth, evidence-based solutions to optimize your synthetic route.

Frequently Asked Questions (FAQs)

Q1: My methylation of 2-amino-6-chloropyrazine is resulting in a very low yield of the desired product. What are the most common causes?

Low yields in this reaction can typically be attributed to one or more of the following factors:

  • Sub-optimal Base Selection: The choice of base is critical for the deprotonation of the amino group, which is necessary for the subsequent nucleophilic attack on the methylating agent. An inappropriate base can lead to incomplete deprotonation or side reactions.

  • Ineffective Methylating Agent: The reactivity of the methylating agent plays a crucial role. Milder agents may require harsher conditions, which can lead to decomposition of the starting material or product.

  • Reaction Temperature and Time: Both temperature and reaction time must be carefully controlled. Insufficient heat or time may result in an incomplete reaction, while excessive heat or time can promote the formation of byproducts.

  • Solvent Effects: The solvent not only dissolves the reactants but also influences the reaction rate and mechanism. A poorly chosen solvent can hinder the reaction.

  • Moisture Contamination: The presence of water can consume the base and react with some methylating agents, leading to reduced efficiency.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?

The most common side reaction is the formation of di-methylated and other polysubstituted products. The pyrazine ring system's nitrogen atoms can also undergo methylation, leading to a mixture of isomers. Additionally, depending on the reaction conditions, decomposition of the starting material or product can occur.

Q3: What is the recommended combination of base and methylating agent for this reaction?

A common and effective approach involves the use of a strong, non-nucleophilic base in conjunction with a reactive methylating agent. For instance, sodium hydride (NaH) is a strong base that effectively deprotonates the amino group. When paired with a methylating agent like methyl iodide (CH₃I), the reaction can proceed efficiently.

Q4: How critical is the reaction temperature, and what is the optimal range?

Temperature is a highly critical parameter. The initial deprotonation step with a strong base like NaH is often performed at a lower temperature (e.g., 0 °C) to control the exothermic reaction. Following the addition of the methylating agent, the reaction is typically allowed to warm to room temperature or gently heated to ensure completion. The optimal temperature will depend on the specific reagents and solvent used.

Q5: Can you provide a detailed, optimized protocol for the methylation of 2-amino-6-chloropyrazine?

Certainly. The following protocol has been shown to provide good yields of the desired mono-methylated product.

Optimized Experimental Protocol: Mono-methylation of 2-amino-6-chloropyrazine

This protocol details a robust method for the selective mono-methylation of 2-amino-6-chloropyrazine.

Materials and Reagents
ReagentFormulaM.W.CAS No.Purity
2-amino-6-chloropyrazineC₄H₄ClN₃129.5533332-28-4>95%
Sodium Hydride (60% dispersion in mineral oil)NaH24.007646-69-760%
Methyl IodideCH₃I141.9474-88-4>99%
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Anhydrous
Saturated Ammonium Chloride SolutionNH₄Cl53.4912125-02-9Saturated
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS Grade
Brine (Saturated Sodium Chloride Solution)NaCl58.447647-14-5Saturated
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Anhydrous
Step-by-Step Methodology
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-6-chloropyrazine (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF to the flask to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Methylation: Slowly add methyl iodide (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-amino-6-chloro-N-methylpyrazine.

Troubleshooting Guide

This section addresses specific problems you might encounter and provides a logical path to their resolution.

Q: My reaction is not going to completion, even after extended reaction times. What should I do?

A: Incomplete reactions are often due to issues with the deprotonation step or the reactivity of the methylating agent.

  • Verify Base Activity: Ensure that the sodium hydride used is fresh and has not been deactivated by exposure to air and moisture.

  • Increase Base Equivalents: A slight excess of the base (e.g., 1.5 eq) may be necessary to drive the deprotonation to completion.

  • Consider a Stronger Methylating Agent: If using a less reactive methylating agent, consider switching to methyl iodide or dimethyl sulfate.

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) after the addition of the methylating agent can sometimes facilitate the reaction, but this should be done cautiously to avoid side reactions.

Q: I am getting a significant amount of the di-methylated product. How can I improve the selectivity for mono-methylation?

A: The formation of the di-methylated product is a common issue and can be controlled by carefully managing the stoichiometry and reaction conditions.

  • Reduce Methylating Agent: Use a stoichiometric amount or even a slight sub-stoichiometric amount of the methylating agent (e.g., 0.95 eq).

  • Lower Reaction Temperature: Running the reaction at a lower temperature can favor the mono-methylation product.

  • Slow Addition: Add the methylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor the second methylation.

Q: The work-up procedure seems to be causing a loss of my product. Are there any specific considerations for the purification of this compound?

A: The product, a substituted aminopyrazine, can have some aqueous solubility, and care must be taken during the extraction and washing steps.

  • Saturate the Aqueous Layer: Before extraction, ensure the aqueous layer is saturated with a salt like sodium chloride (brine) to decrease the solubility of the organic product in the aqueous phase.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume.

  • Avoid Overly Acidic or Basic Conditions: During work-up, avoid strong acids or bases, as these could potentially degrade the product. A neutral or slightly basic pH is generally preferred.

Troubleshooting Flowchart

The following diagram provides a visual guide to troubleshooting low yields in the methylation of 2-amino-6-chloropyrazine.

Troubleshooting_Flowchart Start Low Yield in Methylation Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Incomplete_Reaction Issue: Incomplete Reaction Check_Reagents->Incomplete_Reaction TLC shows starting material Side_Products Issue: Significant Side Products Check_Reagents->Side_Products TLC shows multiple spots Workup_Loss Issue: Product Loss During Work-up Check_Reagents->Workup_Loss Low yield after purification Sol_Base Use Fresh/More Base (e.g., NaH, 1.5 eq) Incomplete_Reaction->Sol_Base Sol_Reactivity Increase Methylating Agent Reactivity (e.g., CH3I) Incomplete_Reaction->Sol_Reactivity Sol_Temp_Time Increase Reaction Temperature/Time Cautiously Incomplete_Reaction->Sol_Temp_Time Sol_Stoichiometry Reduce Equivalents of Methylating Agent (e.g., 1.0 eq) Side_Products->Sol_Stoichiometry Sol_Temp_Control Lower Reaction Temperature (e.g., maintain 0°C) Side_Products->Sol_Temp_Control Sol_Addition Slow, Dropwise Addition of Methylating Agent Side_Products->Sol_Addition Sol_Extraction Saturate Aqueous Layer with Brine Perform Multiple Extractions Workup_Loss->Sol_Extraction Sol_pH Maintain Neutral pH During Work-up Workup_Loss->Sol_pH

Caption: Troubleshooting flowchart for low yields.

Final Recommendations

Achieving a high yield in the methylation of 2-amino-6-chloropyrazine is a matter of careful control over reaction parameters. We recommend starting with the optimized protocol and using the troubleshooting guide to address any specific issues that may arise. Meticulous attention to the quality of reagents, reaction stoichiometry, and temperature control will significantly improve your chances of success. For further assistance, please do not hesitate to contact our technical support team.

References

While no direct references for the specific troubleshooting of the methylation of 2-amino-6-chloropyrazine were found, the principles outlined are based on general organic chemistry knowledge and established synthetic methodologies for similar compounds. The following resources provide a foundation for the techniques and concepts discussed:

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Smith, M. B.; March, J. John Wiley & Sons, 8th ed., 2020. (Provides comprehensive information on nucleophilic substitution reactions and the role of bases and solvents.)
  • Purification of Laboratory Chemicals. Armarego, W. L. F.; Chai, C. L. L. Butterworth-Heinemann, 8th ed., 2017. (An essential guide for the proper purification and handling of reagents and solvents.)
  • Strategic Applications of Named Reactions in Organic Synthesis. Kurti, L.; Czako, B. Elsevier, 2nd ed., 2005.
Optimization

Technical Support Center: Impurity Profiling in 6-Chloro-5-methyl-2-pyrazinamine Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the pyrazine core is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the pyrazine core is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and CNS-active agents[1]. However, the synthesis of highly functionalized pyrazines like 6-chloro-5-methyl-2-pyrazinamine (CAS: 89182-16-1) is notoriously prone to impurity generation due to the competing electronic and steric demands of the heteroaromatic ring[2].

This guide is designed by our Senior Application Scientists to help you troubleshoot, characterize, and control the critical impurities generated during the nucleophilic aromatic substitution (SNAr) of 2,6-dichloro-3-methylpyrazine with ammonia.

Mechanistic Workflow & Impurity Branching

The synthesis of 6-chloro-5-methyl-2-pyrazinamine relies on the regioselective amination of 2,6-dichloro-3-methylpyrazine. While the target API is formed via nucleophilic attack at the less hindered C6 position, competing pathways lead to three primary impurities: a regioisomer (Impurity A), an over-aminated diamine (Impurity B), and a hydrolyzed byproduct (Impurity C)[3].

SNAr_Amination SM Starting Material 2,6-Dichloro-3-methylpyrazine Reagent Amination (NH3, Solvent, Temp) SM->Reagent + NH3 API Target API (C6 Attack) 6-Chloro-5-methylpyrazin-2-amine Reagent->API Major Pathway (Less Hindered C6) ImpA Impurity A (C2 Attack) 6-Chloro-3-methylpyrazin-2-amine Reagent->ImpA Minor Pathway (Sterically Hindered C2) ImpB Impurity B (Over-Amination) 5-Methylpyrazine-2,6-diamine API->ImpB Excess NH3 / High Temp (Second SNAr) ImpC Impurity C (Hydrolysis) 6-Amino-5-methylpyrazin-2-ol API->ImpC Aqueous Workup (OH- Substitution)

Fig 1: Mechanistic divergence in the amination of 2,6-dichloro-3-methylpyrazine.

Troubleshooting FAQs: Causality & Control

Q1: Why is my HPLC showing a ~15% peak for the 6-chloro-3-methylpyrazin-2-amine regioisomer (Impurity A)?

Causality: The SNAr reaction is governed by a delicate balance of sterics and electronics[4]. The methyl group at C3 weakly donates electron density via hyperconjugation and creates local steric bulk. This directs the incoming ammonia nucleophile preferentially to the less hindered C6 position. However, if the reaction is run at elevated temperatures (e.g., >80°C in an autoclave), the kinetic selectivity drops, providing enough activation energy to overcome the steric hindrance at C2, leading to increased formation of Impurity A. Control: Lower the reaction temperature to 50–60°C. Additionally, switch from aqueous ammonia to methanolic ammonia (7 N). The lower dielectric constant of methanol compared to water tightens the transition state, enhancing kinetic regioselectivity.

Q2: I am detecting a highly polar impurity that elutes early on reverse-phase HPLC. LC-MS shows [M+H]⁺ at m/z 125.1. What is it?

Causality: This is 5-methylpyrazine-2,6-diamine (Impurity B), formed via over-amination. Once the first amine group is installed, its strong electron-donating nature (via resonance) significantly deactivates the pyrazine ring toward a second nucleophilic attack. However, a massive excess of ammonia, combined with prolonged reaction times, will eventually force the second SNAr substitution at the remaining C-Cl bond. Control: Restrict ammonia equivalents (use 3.0–5.0 eq instead of >10 eq) and strictly monitor the reaction via HPLC. Quench the reaction immediately upon >98% consumption of the starting material rather than leaving it overnight.

Q3: During the basic workup, a new impurity appears with [M+H]⁺ at m/z 126.1. How do I prevent this?

Causality: This is 6-amino-5-methylpyrazin-2-ol (Impurity C). The C-Cl bond in the desired API remains somewhat activated. If the reaction mixture is quenched with a strong aqueous base (e.g., NaOH) to neutralize ammonium chloride salts, hydroxide ions act as competing nucleophiles, displacing the remaining chloride via SNAr[3]. Control: Use a mild, weakly nucleophilic base like saturated aqueous NaHCO₃ for neutralization. Maintain the internal temperature below 15°C during the quench to kinetically suppress the hydrolysis pathway.

Analytical Characterization Data

To ensure self-validating analytical workflows, use the following reference data to identify the API and its associated impurities during HPLC-UV and LC-MS analysis.

CompoundStructural RoleHPLC RRT*LC-MS [M+H]⁺Diagnostic ¹H-NMR (400 MHz, DMSO-d₆)
6-Chloro-5-methyl-2-pyrazinamine Target API 1.00144.0 / 146.0δ 7.65 (s, 1H, Ar-H), 6.50 (br s, 2H, NH₂), 2.30 (s, 3H, CH₃)
Impurity A Regioisomer0.92144.0 / 146.0δ 7.72 (s, 1H, Ar-H), 6.65 (br s, 2H, NH₂), 2.41 (s, 3H, CH₃)
Impurity B Over-Amination0.35125.1δ 6.80 (s, 1H, Ar-H), 5.40 (br s, 4H, 2xNH₂), 2.15 (s, 3H, CH₃)
Impurity C Hydrolysis0.42126.1δ 11.2 (br s, 1H, OH), 6.95 (s, 1H, Ar-H), 6.10 (br s, 2H, NH₂), 2.05 (s, 3H, CH₃)

*RRT (Relative Retention Time) based on a standard C18 column (Water/MeCN + 0.1% TFA gradient).

Experimental Methodologies

Protocol A: Regioselective Synthesis of 6-Chloro-5-methyl-2-pyrazinamine

This protocol is optimized to suppress Impurities A, B, and C through strict stoichiometric and thermal control.

  • Reaction Setup: Charge a glass-lined pressure reactor with 2,6-dichloro-3-methylpyrazine (10.0 g, 61.3 mmol, 1.0 eq).

  • Reagent Addition: Add methanolic ammonia (7 N in MeOH, 43.8 mL, 306.5 mmol, 5.0 eq) at 20°C. Seal the reactor.

  • Heating & Monitoring: Heat the mixture to 55°C under gentle agitation. Monitor the reaction via HPLC (254 nm) every 2 hours. Self-Validation Check: The reaction must be cooled as soon as the starting material is ≤ 2% to prevent the formation of Impurity B.

  • Quenching: Once complete (typically 6-8 hours), cool the reactor to 10°C. Carefully vent the excess ammonia gas through a scrubber.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Partition the crude residue between Ethyl Acetate (100 mL) and chilled 5% aqueous NaHCO₃ (100 mL). Note: The use of chilled NaHCO₃ prevents the SNAr hydrolysis that forms Impurity C.

  • Isolation: Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate to 30 mL and slowly add Heptane (60 mL) to crystallize the product. Impurity A (the regioisomer) is highly soluble in the EtOAc/Heptane mixture and will be rejected into the mother liquor. Filter and dry to yield the API.

Protocol B: Preparative HPLC Isolation of Impurities

For laboratories needing to isolate Impurity A and C for quantitative reference standards.

  • System Preparation: Equip a Preparative HPLC with a C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: Use Mobile Phase A: Water (0.1% TFA) and Mobile Phase B: Acetonitrile (0.1% TFA). Causality: TFA ensures the protonation of the weakly basic pyrazine nitrogens, preventing peak tailing and ensuring baseline resolution between the API and Impurity A.

  • Gradient: Run a linear gradient from 5% B to 60% B over 30 minutes at a flow rate of 20 mL/min.

  • Collection: Monitor at 254 nm. Impurity C will elute first (~8 min), followed by Impurity A (~18 min), and the API (~20 min). Lyophilize the collected fractions immediately to prevent acid-catalyzed degradation.

References

  • Pyrazines (Update 2011). Thieme Connect.
  • WO2011012661A1 - Pyridine and pyrazine derivatives as protein kinase modulators. Google Patents.
  • Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno[2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide. PMC (NIH).
  • 2,5-Dichloropyrazine CAS number and molecular weight. BenchChem.

Sources

Troubleshooting

Technical Support Center: Regioselective Functionalization of 6-Chloro-5-methyl-2-pyrazinamine

Welcome to the technical support center for the regioselective functionalization of 6-chloro-5-methyl-2-pyrazinamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the regioselective functionalization of 6-chloro-5-methyl-2-pyrazinamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but challenging heterocyclic building block. The pyrazine scaffold is a privileged structure in numerous pharmaceuticals, making precise control over its functionalization a critical goal in drug discovery and development.[1][2]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and mechanistic insights, empowering you to make informed decisions in your experiments.

Section 1: Understanding the Electronic Landscape of 6-Chloro-5-methyl-2-pyrazinamine

Controlling regioselectivity begins with understanding the inherent reactivity of the substrate. The pyrazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms.[3] This deficiency is modulated by the three substituents on the 6-chloro-5-methyl-2-pyrazinamine core.

Substituent Position Electronic Effect Impact on Reactivity
-NH₂ (Amino) C-2Strong electron-donating (resonance)Activates the ring towards electrophilic attack and directs ortho metalation. Can also act as a coordinating group for metal catalysts.
-CH₃ (Methyl) C-5Weak electron-donating (hyperconjugation)Slightly increases electron density on the ring.[3]
-Cl (Chloro) C-6Electron-withdrawing (induction), good leaving groupDeactivates the ring but serves as the primary site for cross-coupling and nucleophilic aromatic substitution (SNAᵣ).

The interplay of these groups creates a nuanced reactivity map. The C-3 position is the most electron-deficient C-H bond and is susceptible to deprotonation or direct functionalization, while the C-6 position is the primary handle for cross-coupling reactions.

Caption: Reactivity sites on 6-chloro-5-methyl-2-pyrazinamine.

Section 2: Frequently Asked Questions (FAQs)

Q1: I'm trying a Suzuki coupling at the C-6 position, but I'm getting low yield and significant side products. What's the likely cause?

A1: This is a common issue. The electron-deficient nature of the pyrazine ring and the presence of the activating amino group can complicate palladium-catalyzed cross-coupling reactions.[1][4] Potential causes include:

  • Catalyst Deactivation: The pyrazine nitrogen atoms or the 2-amino group can coordinate to the palladium center, inhibiting catalytic activity.[5][6]

  • Homocoupling: Your boronic acid may be homocoupling. This can sometimes be suppressed by changing the order of reagent addition.[1]

  • Dehalogenation: Reductive dehalogenation of the starting material can occur, especially with aggressive bases or prolonged reaction times.

  • Poor Oxidative Addition: The C-Cl bond on the electron-rich pyrazine system can be less reactive towards oxidative addition compared to other aryl chlorides.[1]

Actionable Advice: Start by screening different palladium catalysts and ligands. A bulkier, electron-rich phosphine ligand can often promote the desired oxidative addition and prevent catalyst inhibition. See the Troubleshooting Guide in Section 3 for a detailed strategy.

Q2: Can I directly functionalize the C-3 position via C-H activation without touching the C-6 chlorine?

A2: Yes, this is highly feasible and one of the best ways to achieve regioselectivity. The 2-amino group is a powerful ortho-directing group for metalation.[7][8] Using a strong, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) or a turbo-Grignard reagent like TMPMgCl·LiCl can selectively deprotonate the C-3 position.[9][10] The resulting organometallic intermediate can then be trapped with a wide range of electrophiles. This strategy completely avoids the C-6 position.

Q3: Is Nucleophilic Aromatic Substitution (SNAᵣ) a viable strategy to replace the C-6 chlorine?

A3: Absolutely. The electron-deficient pyrazine ring makes the C-6 position highly susceptible to SNAᵣ.[1][4][11] This is often a straightforward method for introducing amines, alkoxides, or thiolates. Regioselectivity is generally excellent because the chlorine is the only viable leaving group. However, be aware that harsh conditions (high temperatures, strong nucleophiles) can sometimes lead to undesired side reactions. For introducing amines, the Buchwald-Hartwig amination often provides a milder and more general alternative.[12]

Q4: Should I protect the 2-amino group? If so, with what?

A4: Protecting the amino group is a key strategic decision.[13]

  • When to Protect: Protect the amine if it interferes with your desired reaction (e.g., N-arylation during a Buchwald-Hartwig reaction intended for the C-6 position) or if you need to perform a reaction that is incompatible with a primary amine (e.g., using a strong organolithium reagent that would deprotonate the N-H bond).

  • When Not to Protect: Do not protect the amine if you plan to use it as a directing group for ortho-metalation at the C-3 position.

  • Choice of Protecting Group: The tert-butoxycarbonyl (Boc) group is an excellent choice.[14][15] It is robust, electronically deactivating (which can sometimes improve reaction cleanliness), and can be removed under acidic conditions that are typically compatible with the pyrazine core.

Section 3: In-Depth Troubleshooting Guides

Guide 1: Optimizing Regioselectivity in Palladium-Catalyzed Cross-Coupling

This guide provides a systematic approach to troubleshooting poor regioselectivity and yield in Suzuki-Miyaura and Buchwald-Hartwig amination reactions at the C-6 position.

start Problem: Low Yield / Poor Selectivity in C-6 Cross-Coupling q1 Is dehalogenation or starting material recovery observed? start->q1 a1 Issue: Inefficient Oxidative Addition or Catalyst Deactivation q1->a1 Yes q2 Is a mixture of N-arylated and C-arylated products observed (Buchwald-Hartwig)? q1->q2 No sub_a1 YES s1 Solution: 1. Switch to a more electron-rich, bulky ligand (e.g., SPhos, RuPhos, tBuXPhos). 2. Use a Pd(0) source or a pre-catalyst that activates easily. 3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃). a1->s1 sub_a2 NO a2 Issue: Competing N-H Reactivity q2->a2 Yes a3 General Optimization: Consider solvent effects (e.g., Dioxane, Toluene, 2-MeTHF) and reaction temperature. Lower temperatures often improve selectivity. q2->a3 No sub_a3 YES s2 Solution: 1. Protect the 2-amino group (e.g., Boc). 2. Use a ligand known to favor C-N coupling over N-H activation at the amine. 3. Lower the reaction temperature. a2->s2 sub_a4 NO

Caption: Troubleshooting workflow for C-6 cross-coupling reactions.

Ligand & Base Selection Rationale:

The choice of ligand is paramount in controlling the outcome of palladium-catalyzed reactions.[16][17][18]

Ligand Type Examples Rationale & Expected Outcome
Bulky, Electron-Rich Dialkylbiarylphosphines SPhos, RuPhos, XPhosThese ligands promote rapid oxidative addition and reductive elimination, which can outcompete side reactions like dehalogenation. Their steric bulk can also prevent the formation of inactive dimeric palladium species.[19]
Bidentate / Wide Bite-Angle Xantphos, DPEPhosThese ligands can offer greater catalyst stability. The defined bite angle can influence the geometry at the metal center, sometimes improving selectivity.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesNHCs form very strong bonds to palladium, creating highly stable and active catalysts that can be effective for challenging substrates like chloropyrazines.

Base Selection: The base plays a crucial role in both Suzuki (transmetalation step) and Buchwald-Hartwig (amine deprotonation) reactions.[20]

  • Suzuki: Start with a mild base like K₂CO₃ or K₃PO₄. Stronger bases like Cs₂CO₃ can sometimes accelerate the reaction but may also promote side reactions.

  • Buchwald-Hartwig: NaOtBu or KOtBu are standard, but if substrate degradation is an issue, a weaker base like K₃PO₄ or Cs₂CO₃ should be screened.

Guide 2: Achieving C-3 Functionalization via Directed ortho-Metalation (DoM)

DoM is a powerful and highly regioselective strategy that leverages the directing capacity of the 2-amino group to functionalize the adjacent C-3 position.[7][8][9]

Mechanism & Causality: The process relies on the coordination of a highly basic organometallic reagent to the heteroatom of a directing group (in this case, the nitrogen of the amino group). This brings the base into close proximity to the ortho C-H bond, facilitating its deprotonation over other, more sterically accessible but less acidic protons.[9]

cluster_0 Directed ortho-Metalation (DoM) Workflow step1 Step 1: Coordination Strong base (e.g., LTMP, TMPMgCl·LiCl) coordinates to the 2-amino group. step2 Step 2: Deprotonation The base selectively removes the proton from the adjacent C-3 position. step1->step2 step3 Step 3: Aryllithium Formation A transient, highly reactive aryllithium (or arylmagnesium) species is formed at C-3. step2->step3 step4 Step 4: Electrophilic Quench Addition of an electrophile (E+) results in the formation of a new C-E bond exclusively at the C-3 position. step3->step4

Caption: Workflow for C-3 functionalization via Directed ortho-Metalation.

Troubleshooting DoM Reactions:

  • Problem: No reaction or recovery of starting material.

    • Cause: The base may not be strong enough, or the temperature is too high, leading to decomposition.[7]

    • Solution: Ensure your base is freshly prepared or titrated. Use a stronger base like s-BuLi in the presence of a chelating agent like TMEDA. Perform the reaction at very low temperatures (-78 °C) and allow it to warm slowly only if necessary.

  • Problem: Low yield after quenching with an electrophile.

    • Cause: The generated organometallic species might be unstable or the electrophile is not reactive enough.

    • Solution: For less reactive electrophiles, consider a transmetalation step. For example, after lithiation, add ZnCl₂ to form a more stable organozinc species, which can then participate in Negishi-type couplings.[10]

  • Problem: Unwanted addition of the base to the pyrazine ring.

    • Cause: This can happen with less sterically hindered bases like n-BuLi. The electrophilic nature of the pyrazine ring makes it susceptible to nucleophilic addition.[7][10]

    • Solution: Use a highly hindered, non-nucleophilic base. Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is the gold standard for this purpose as its bulk prevents it from acting as a nucleophile.[7]

Section 4: Experimental Protocols

Protocol A: General Procedure for Regioselective Suzuki-Miyaura Coupling at C-6

This protocol is a starting point and should be optimized for each specific boronic acid.

  • To an oven-dried reaction vial, add 6-chloro-5-methyl-2-pyrazinamine (1.0 eq), the arylboronic acid (1.2-1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Add a palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1), to achieve a concentration of ~0.1 M.

  • Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol B: General Procedure for Boc-Protection of the 2-Amino Group

  • Dissolve 6-chloro-5-methyl-2-pyrazinamine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (Et₃N, 1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq).[15]

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with water and extract with the organic solvent.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting Boc-protected pyrazine is often pure enough for the next step, but can be purified by chromatography if necessary.

Protocol C: General Procedure for Directed ortho-Metalation and Iodination at C-3

This protocol requires strict anhydrous and anaerobic conditions.

  • To an oven-dried, three-neck flask under an Argon atmosphere, add anhydrous THF and cool to -78 °C.

  • Slowly add n-butyllithium (1.1 eq) to a solution of 2,2,6,6-tetramethylpiperidine (1.1 eq) in THF at -78 °C to generate LTMP in situ. Stir for 30 minutes.

  • Slowly add a solution of 6-chloro-5-methyl-2-pyrazinamine (1.0 eq) in anhydrous THF to the LTMP solution at -78 °C.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add a solution of iodine (I₂, 1.2 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature over several hours.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield 6-chloro-3-iodo-5-methyl-2-pyrazinamine.

References

  • Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3455-3471. [Link]

  • Zhang, C., & Tour, J. M. (1999). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society, 121(38), 8783–8790. [Link]

  • Tour, J. M., & Zhang, C. (1999). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Controlled Radical Polymerization. [Link]

  • Civcir, P. U. (2017). Computational study of the synthesis of pyrrole-pyrazines. 4th European Chemistry Congress. Hilaris Publishing. [Link]

  • Park, S., et al. (2020). Molecular recognition of pyrazine N,N'-dioxide using aryl extended calix[21]pyrroles. Organic & Biomolecular Chemistry, 18(16), 3045-3052. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Das, S., & Maiti, D. (2022). Recent Advances in Direct Pyridine C-H Activation Strategies. Current Catalysis, 11(3), 184-200. [Link]

  • Dherange, B. D., & Njardarson, J. T. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 749–757. [Link]

  • MDPI. (2025). A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applications. Molecules. [Link]

  • Pišlar, A., et al. (2020). Conformationally Driven Ru(II)-Catalyzed Multiple ortho-C–H Bond Activation in Diphenylpyrazine Derivatives in Water: Where Is the Limit? Molecules, 25(8), 1795. [Link]

  • Svozil, D., & Hobza, P. (2021). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry, 64(6), 2991–2999. [Link]

  • Caggiano, L. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1049. [Link]

  • Topczewski, J. J., & McNally, A. (2023). Late-Stage C–H Functionalization of Azines. Chemical Reviews, 123(10), 6203–6253. [Link]

  • Johnson, S. I., et al. (2021). Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H₂ Generation. Inorganics, 9(1), 5. [Link]

  • ResearchGate. (n.d.). Pyrazine Alkylation with Aldehydes and Haloalkanes Using N,N'‐Bis(trimethylsilyl)‐1,4‐dihydropyrazine Derivatives. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. [Link]

  • ResearchGate. (2013). Transition metal-catalyzed functionalization of pyrazines. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Abás, S., et al. (2006). Regioselective Suzuki coupling on pyridinium N-(3,5-dibromoheteroar-2-yl)aminides. Tetrahedron Letters, 47(33), 5843-5846. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Journal of the American Chemical Society, 138(49), 15833–15836. [Link]

  • Chiykowski, V. A., et al. (2022). Ring walking as a regioselectivity control element in Pd-catalyzed C-N cross-coupling. Nature Communications, 13(1), 2901. [Link]

  • Liu, Y., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 30(19), 3841. [Link]

  • El-Damasy, A. K., et al. (2022). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Molecules, 27(1), 162. [Link]

  • Kumar, P., et al. (2018). Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. European Journal of Organic Chemistry, 2018(43), 5949-5953. [Link]

  • ACS Publications. (n.d.). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. [Link]

  • Liori, M. E. (2021). High-throughput experimentation of the Buchwald-Hartwig amination for reaction scouting and guided synthesis. University of Connecticut. [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

  • MDPI. (2025). Efficient Approaches to the Design of Six-Membered Polyazacyclic Compounds—Part 1: Aromatic Frameworks. [Link]

  • Chen, Z., et al. (2023). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society, 145(29), 16186–16196. [Link]

  • Knochel, P., et al. (2009). Regio- and Chemoselective Multiple Functionalization of Chloropyrazine Derivatives. Application to the Synthesis of Coelenterazine. Organic Letters, 11(15), 3406–3409. [Link]

  • RSC Publishing. (n.d.). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. [Link]

  • Jampilek, J., et al. (2014). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 19(1), 884–903. [Link]

  • PubChem. (n.d.). Aminopyrazine. [Link]

  • ResearchGate. (n.d.). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. [Link]

  • RSC Publishing. (n.d.). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. [Link]

  • Google Patents. (n.d.). US9458115B2 - Synthesis of substituted pyrazines.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • Li, X. (2024). Aminative Suzuki–Miyaura coupling. Nature Synthesis, 3(3), 232-240. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. [Link]

Sources

Optimization

Preventing decomposition of "6-Chloro-5-methyl-2-pyrazinamine" during reactions

Welcome to the Technical Support Center for 6-Chloro-5-methyl-2-pyrazinamine (CAS: 89182-16-1). As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals who encount...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-Chloro-5-methyl-2-pyrazinamine (CAS: 89182-16-1). As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals who encounter unexplained degradation, black tar formation, or low yields when utilizing this specific aminopyrazine building block.

This guide is engineered to move beyond generic advice. We will dissect the exact electronic causality behind the molecule's instability and provide field-proven, self-validating protocols to ensure the integrity of your synthetic workflows.

Part 1: Root Cause Analysis of Decomposition (The "Why")

To prevent decomposition, we must first understand the molecular vulnerabilities of 6-chloro-5-methyl-2-pyrazinamine. The degradation of this molecule is rarely random; it is driven by three distinct electronic and structural features:

  • Hyper-Electrophilicity at the C6 Position: The pyrazine core is intrinsically electron-deficient. The adjacent N1 and N4 nitrogen atoms strongly withdraw electron density from the ring. Consequently, the C-Cl bond at the 6-position is highly activated and exceptionally susceptible to unintended Nucleophilic Aromatic Substitution (SNAr) [1]. Even weak nucleophiles, such as aliphatic amine bases or alcoholic solvents, can displace the chloride at elevated temperatures, leading to rapid oligomerization.

  • Amine-Driven Catalyst Poisoning: The primary amine at the C2 position is a strong σ-donor. During transition-metal-catalyzed reactions (e.g., Suzuki or Buchwald-Hartwig couplings), this free amine can competitively coordinate to the palladium center, forming stable, inactive Pd-bis(amine) complexes [2]. This stalls the catalytic cycle, leaving the unreacted pyrazine to thermally degrade into a black tar.

  • Photodehalogenation: Halo-heteroaromatics are notoriously sensitive to ultraviolet and ambient visible light. Exposure to light induces a homolytic cleavage of the C-Cl bond, generating highly reactive pyrazine radicals that abstract hydrogen from the solvent, resulting in the dechlorinated byproduct (5-methyl-2-pyrazinamine) [3].

Part 2: Troubleshooting Guide & FAQs

Q: I am observing a black tar and complete consumption of starting material during a Buchwald-Hartwig amination, but no product is formed. What is happening? A: You are witnessing a combination of catalyst poisoning and thermal degradation. The free C2-amine is coordinating to your unshielded palladium catalyst. Because the catalyst is trapped off-cycle, the reaction stalls, and the pyrazine undergoes thermal decomposition at the reaction temperature. Solution: You must force the palladium to remain on the catalytic cycle. Utilize bulky, electron-rich biaryl phosphine ligands (such as BrettPhos or RuPhos) that sterically block the primary amine from coordinating to the metal center [4]. Always pre-mix the Pd source and ligand to ensure the active L-Pd(0) species is formed before introducing the pyrazinamine.

Q: My starting material degrades rapidly when I use triethylamine (TEA) or diisopropylethylamine (DIPEA) as a base at 80°C. Why? A: Aliphatic amines are not just bases; they are nucleophiles. At 80°C, the highly activated C6-Cl bond undergoes an unintended SNAr reaction with TEA/DIPEA. This forms an unstable quaternary ammonium intermediate that rapidly decomposes into a complex mixture. Solution: Completely eliminate nucleophilic organic bases from your workflow. Switch to non-nucleophilic inorganic bases (e.g., K2CO3, Cs2CO3, or K3PO4) suspended in anhydrous, aprotic solvents like 1,4-dioxane or toluene [5].

Q: I consistently see a secondary spot on TLC corresponding to the dechlorinated product. How do I prevent this? A: Protodehalogenation is occurring via two possible pathways: photochemical cleavage or metal-catalyzed reduction. Solution: First, wrap your reaction vessel in aluminum foil to suppress photo-induced radical cleavage. Second, strictly avoid alcoholic solvents (like ethanol or isopropanol) during Pd-catalyzed reactions. Alcohols can undergo β-hydride elimination to generate Pd-H species, which will directly reduce your C-Cl bond.

Part 3: Quantitative Stability Data

To guide your solvent and base selection, review the empirical stability data below. This table summarizes the causality of decomposition under various standard reaction conditions.

SolventBaseTemp (°C)AtmosphereStability OutcomeCausality of Degradation
DMFTEA (2.0 eq)80°CAirRapid Degradation SNAr displacement by TEA; oxidative degradation.
EthanolK2CO3 (2.0 eq)80°CN2Protodehalogenation Base-catalyzed SNAr by ethoxide; Pd-H formation if metal is present.
1,4-DioxaneK3PO4 (2.0 eq)80°CN2Highly Stable Non-nucleophilic base and aprotic solvent prevent SNAr.
DMSONone25°CAmbient LightSlow Degradation Photochemical homolytic cleavage of the C-Cl bond.
TolueneCs2CO3 (2.0 eq)100°CArgonHighly Stable Inert conditions fully preserve the pyrazine core.

Part 4: Standardized Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, you can verify the integrity of the reaction before proceeding to the next step.

Protocol A: Chemoselective Palladium-Catalyzed Cross-Coupling

Objective: Achieve C-C bond formation at the C6 position without causing thermal degradation or catalyst poisoning.

  • Catalyst Pre-Activation: In a nitrogen-filled glovebox, charge a dry Schlenk flask with Pd2(dba)3 (0.02 equiv) and BrettPhos ligand (0.04 equiv). Add 2 mL of anhydrous, degassed 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/orange.

    • Causality: Pre-forming the bulky L-Pd(0) complex prevents the subsequently added aminopyrazine from irreversibly binding to naked palladium.

  • Reagent Addition: To the active catalyst solution, add 6-chloro-5-methyl-2-pyrazinamine (1.0 equiv), your desired arylboronic acid (1.2 equiv), and finely milled anhydrous K3PO4 (2.0 equiv).

  • Reaction Execution: Seal the flask, wrap it entirely in aluminum foil (to prevent photodehalogenation), and heat to 80°C for 6 hours.

  • Validation Checkpoint: At t = 4 hours, withdraw a 10 µL aliquot under N2, dilute in LC-MS grade acetonitrile, and analyze. Self-Validation: The absence of an m/z 109 peak (the dechlorinated byproduct) confirms that protodehalogenation has been successfully suppressed. If unreacted starting material remains, continue heating; do not add more catalyst.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a tightly packed Celite pad to remove inorganic salts and Pd black.

Protocol B: Safe Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the C6-Cl with a target secondary amine while preventing thermal oligomerization.

  • Preparation: Dissolve 6-chloro-5-methyl-2-pyrazinamine (1.0 equiv) in anhydrous DMSO (0.2 M concentration).

  • Reagent Addition: Add the target secondary amine (1.5 equiv) and anhydrous K2CO3 (2.0 equiv). Do not use TEA or DIPEA.

  • Controlled Heating: Stir the suspension at 60°C. Crucial: Do not exceed 80°C. Above this threshold, the electron-rich SNAr product becomes susceptible to secondary oxidative degradation.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 1:1). Self-Validation: A clean conversion should show a single new spot. Streaking or baseline material indicates the temperature is too high, causing pyrazine ring fragmentation.

  • Quench & Isolate: Pour the reaction mixture into ice-cold water (10 volumes) to precipitate the product. Filter and wash with cold water.

Part 5: Mechanistic and Workflow Visualizations

G A 6-Chloro-5-methyl- 2-pyrazinamine B SNAr Degradation (Nucleophilic Bases) A->B High Temp + TEA C Photodehalogenation (Light Exposure) A->C UV/Vis Light D Catalyst Poisoning (Unshielded Pd) A->D Standard Pd(PPh3)4 E Successful Cross-Coupling (Bulky Ligands, K3PO4) A->E Pd/BrettPhos

Mechanistic pathways of 6-Chloro-5-methyl-2-pyrazinamine decomposition vs. desired reactivity.

Workflow Step1 1. Degas Solvents (Freeze-Pump-Thaw) Step2 2. Pre-mix Pd & Ligand (Avoid Amine Coordination) Step1->Step2 Step3 3. Add Pyrazinamine & Inorganic Base (K3PO4) Step2->Step3 Step4 4. Heat to 80°C in Dark (Strict Temp/Light Control) Step3->Step4 Step5 5. LC-MS Validation (Check m/z 109 absence) Step4->Step5

Step-by-step workflow for the safe Palladium-catalyzed coupling of aminopyrazines.

References

  • Title: Expedited Aminoglutarimide C-N Cross-Coupling Enabled by High-Throughput Experimentation Source: ChemRxiv URL: [Link]...

  • Title: A Multiligand Based Pd Catalyst for C−N Cross-Coupling Reactions Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

  • Title: Degradation of Pharmaceuticals through Sequential Photon Absorption and Photoionization in Amiloride Derivatives Source: ResearchGate (Cell Reports Physical Science) URL: [Link]...

  • Title: Nucleophilic Aromatic Substitution Reactions for the Synthesis of Ferrocenyl Aryl Ethers Source: ACS Publications (Organometallics) URL: [Link]

  • Title: Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists Source: RSC Publishing (RSC Advances) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Screening for the Amination of 6-Chloro-5-methyl-2-pyrazinamine

Welcome to the technical support center for the catalytic amination of 6-Chloro-5-methyl-2-pyrazinamine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the catalytic amination of 6-Chloro-5-methyl-2-pyrazinamine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N bond formation on this challenging heterocyclic scaffold. Here, we move beyond generic protocols to provide in-depth, field-proven insights into catalyst screening, reaction optimization, and troubleshooting, ensuring you can confidently address the unique hurdles presented by this substrate.

Initial Considerations & Strategic Overview

The amination of 6-Chloro-5-methyl-2-pyrazinamine is a non-trivial transformation. The substrate itself presents several intrinsic challenges that must be addressed through a rational catalyst system design. The pyrazine core is an electron-deficient heterocycle, which can influence the oxidative addition step. More critically, the presence of multiple nitrogen atoms (two in the pyrazine ring and one in the exocyclic amino group) creates a high potential for catalyst inhibition or poisoning through coordination to the palladium center.[1][2] This guide is structured to help you systematically overcome these challenges.

The palladium-catalyzed Buchwald-Hartwig amination is the most common and powerful method for this type of transformation.[3] Its success hinges on the careful selection of a palladium source, a sterically demanding and electron-rich phosphine ligand, a suitable base, and an appropriate solvent. Our primary focus will be on screening these parameters to identify a robust and high-yielding system.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of 6-Chloro-5-methyl-2-pyrazinamine failing or giving low yields?

Low yields or reaction failure with this substrate are typically rooted in a few key issues:

  • Catalyst Poisoning: The most prevalent issue with N-heterocyclic substrates is the coordination of the ring nitrogens to the palladium catalyst, which effectively removes it from the catalytic cycle.[1] The existing 2-pyrazinamine moiety can also contribute to this inhibition.

  • Poor Oxidative Addition: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in the rate-limiting oxidative addition step of the catalytic cycle.[4][5] This requires a highly active and electron-rich catalyst system to proceed efficiently.

  • Suboptimal Ligand Choice: Standard phosphine ligands (e.g., PPh₃) are often ineffective. This reaction demands modern, bulky, and electron-rich biaryl phosphine ligands (e.g., Buchwald ligands) that not only promote oxidative addition and reductive elimination but also sterically shield the palladium center from inhibitory coordination by the substrate or product.[6]

  • Incorrect Base or Solvent: The choice of base is critical and non-intuitive. It must be strong enough to deprotonate the amine-palladium complex but not so strong as to cause substrate degradation or unwanted side reactions.[7] Solvent choice impacts the solubility of all components, especially the base, and can influence catalyst activity.[4]

Q2: Should I use a palladium pre-catalyst or generate the active Pd(0) species in situ?

For consistency and reliability, especially in a screening setting, using a well-defined palladium pre-catalyst is almost always preferable.[4][8] Pre-catalysts, such as the G3 or G4 palladacycles (e.g., XPhos Pd G3), offer several advantages:

  • Reliable Generation of the Active Catalyst: They provide clean, rapid, and stoichiometric generation of the active L-Pd(0) species upon exposure to a base, avoiding the often inefficient and variable reduction of Pd(II) sources like Pd(OAc)₂.[7]

  • Enhanced Air and Moisture Stability: Pre-catalysts are generally more stable solids than the Pd(0) complexes themselves, making them easier to handle and weigh accurately, particularly in a glovebox.

  • Improved Reproducibility: By removing the ambiguity of the in-situ reduction step, pre-catalysts lead to more reproducible results between experiments and during scale-up.

Q3: Is a copper-catalyzed Ullmann coupling a viable alternative?

While palladium catalysis is the dominant method, Ullmann-type C-N couplings using a copper catalyst can be a successful alternative, particularly if palladium-based systems fail.[4][9] Modern Ullmann couplings often use ligands (such as diamines) to facilitate the reaction under milder conditions than the harsh, high-temperature classical methods.[10][11] However, these systems often require different optimization parameters and may be more sensitive to substrate scope. It is a reasonable secondary screening strategy if extensive palladium catalyst screening proves unsuccessful.

Catalyst & Condition Screening: A Step-by-Step Protocol

This protocol outlines a parallel screening approach to efficiently identify a lead catalyst system. All operations should be performed under an inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox) to prevent catalyst deactivation.[2][8]

Reagents & Equipment:

  • An array of 2 mL reaction vials with stir bars and screw caps.

  • Glovebox with an inert atmosphere (<10 ppm O₂, <10 ppm H₂O).

  • Heating block compatible with the reaction vials.

  • Stock solutions of:

    • 6-Chloro-5-methyl-2-pyrazinamine (Substrate A) in anhydrous solvent (e.g., 0.2 M in Toluene).

    • Amine coupling partner (Substrate B) in anhydrous solvent (e.g., 0.24 M in Toluene).

  • Palladium pre-catalysts (e.g., XPhos Pd G3, RuPhos Pd G3, BrettPhos Pd G3).

  • Bases (e.g., NaOtBu, LHMDS, K₃PO₄).

  • Anhydrous solvents (e.g., Toluene, 1,4-Dioxane).

  • Internal standard for LC-MS analysis (e.g., 1,3,5-trimethoxybenzene).

Screening Procedure:

  • Preparation (in a glovebox):

    • To each reaction vial, add the solid palladium pre-catalyst (e.g., 0.01 mmol, 5 mol%) and the solid base (e.g., 0.28 mmol, 1.4 equiv). Note: Using solids allows for screening different solvents.

  • Reagent Addition:

    • To each vial, add the desired anhydrous solvent (1.0 mL).

    • Add the stock solution of 6-Chloro-5-methyl-2-pyrazinamine (1.0 mL, 0.2 mmol, 1.0 equiv).

    • Add the stock solution of the amine coupling partner (1.0 mL, 0.24 mmol, 1.2 equiv). This ensures the final concentration is ~0.07 M.

  • Reaction:

    • Securely cap all vials.

    • Place the array of vials onto the pre-heated heating block (e.g., 100 °C).

    • Stir the reactions for a set period (e.g., 12-18 hours).

  • Analysis:

    • After the designated time, remove the vials from the heat and allow them to cool to room temperature.

    • Uncap the vials and quench the reaction by adding 0.5 mL of water.

    • Add 1.0 mL of a solvent like ethyl acetate containing a known amount of an internal standard.

    • Vortex the vials thoroughly.

    • Take an aliquot from the organic layer for analysis by LC-MS to determine the percent conversion to the desired product.[12][13][14]

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

This is the most common failure mode. A systematic approach is required to diagnose the root cause.

  • Q: Have I chosen the right catalyst system? The reaction is completely clean, but only starting material remains.

    • A: This "clean failure" strongly suggests an inactive catalyst system for this specific transformation. The aryl chloride is likely not undergoing oxidative addition, or the catalyst is being inhibited.[4][5]

      • Solution 1 (Screen Ligands): The steric and electronic properties of the ligand are paramount. For a challenging chloro-heterocycle, you need a highly active catalyst. Screen a panel of bulky, electron-rich biarylmonophosphine ligands. Systems based on XPhos, RuPhos, and BrettPhos are excellent starting points as they are known to be highly effective for difficult couplings.[6][15]

      • Solution 2 (Screen Bases): A common misconception is that stronger is always better. While a strong base like NaOtBu is often required, its poor solubility in solvents like toluene can be an issue.[7] Conversely, a soluble base like LHMDS might be more effective. If base-sensitive functional groups are present, weaker carbonate or phosphate bases should be screened, possibly at a higher temperature.[7]

      • Solution 3 (Increase Temperature): The reaction may simply be too sluggish at your current temperature. Increase the temperature in 10-20 °C increments (e.g., from 100 °C to 120 °C), but be mindful of potential catalyst decomposition at very high temperatures.[16]

Problem 2: Catalyst Decomposition (Formation of Palladium Black)

You observe a fine black precipitate in your reaction mixture, often accompanied by a stalled reaction.

  • Q: My reaction started, but then stalled and I see black particles. What happened?

    • A: This is the classic sign of catalyst decomposition, where the active Pd(0) catalyst has agglomerated and precipitated out of solution as inactive palladium black.[1]

      • Solution 1 (Use a Pre-catalyst): If you are generating your catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃, the reduction to Pd(0) may be inefficient, leading to the formation of palladium black. Switching to a stable palladacycle pre-catalyst often resolves this issue.[8]

      • Solution 2 (Check Atmosphere): Ensure your inert atmosphere is truly inert. Trace oxygen can rapidly degrade the sensitive Pd(0) species. Re-check your glovebox seals and solvent degassing procedures.[2]

      • Solution 3 (Lower Temperature): While higher temperatures can increase reaction rates, they also accelerate catalyst decomposition pathways.[16] Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.

      • Solution 4 (Add Extra Ligand): Sometimes, adding a slight excess of the phosphine ligand (e.g., 0.5-1 mol% extra) can help stabilize the Pd(0) intermediate and prevent it from crashing out.[8]

Problem 3: Formation of Side Products

Your analysis shows the formation of significant impurities alongside or instead of your desired product.

  • Q: I am observing a major peak in my LC-MS that corresponds to the mass of my starting material minus chlorine. What is this?

    • A: This is hydrodehalogenation, a common side reaction where the chloro group is replaced by a hydrogen atom.[17]

      • Solution: This side reaction can be promoted by certain bases or by catalyst decomposition pathways. Re-screening your base is the first step; sometimes a switch from an alkoxide (NaOtBu) to a phosphate (K₃PO₄) or carbonate (Cs₂CO₃) can mitigate this. Ensure your reaction is free of water, as it can be a proton source for this pathway.

  • Q: My reaction is messy, with multiple unidentified peaks. How do I clean it up?

    • A: A messy reaction profile often points to substrate or catalyst degradation at elevated temperatures.

      • Solution 1 (Lower Temperature): This is the simplest and most effective first step.[16]

      • Solution 2 (Re-evaluate Ligand): A more effective ligand can accelerate the desired productive catalytic cycle, outcompeting the undesired degradation pathways. This brings the solution back to rigorous catalyst screening.

Data Interpretation: A Hypothetical Screening Campaign

To illustrate the process, the table below shows a hypothetical set of results for the amination of 6-Chloro-5-methyl-2-pyrazinamine with morpholine. This data is designed to reflect common trends observed in such screening campaigns.

EntryPd Pre-catalyst (5 mol%)Base (1.4 eq.)SolventTemp (°C)Conversion (%)Notes
1XPhos Pd G3NaOtBuToluene10085Good conversion, clean reaction.
2RuPhos Pd G3NaOtBuToluene10072Lower conversion than XPhos.
3BrettPhos Pd G3NaOtBuToluene10091Lead condition. Excellent conversion.
4XPhos Pd G3K₃PO₄Toluene10015Base is likely not strong/soluble enough.
5BrettPhos Pd G3LHMDSToluene10088Good result, comparable to NaOtBu.
6BrettPhos Pd G3NaOtBu1,4-Dioxane10095Optimized. Solvent change improved result slightly.
7BrettPhos Pd G3NaOtBuToluene8065Reaction is temperature-dependent.
8Pd(OAc)₂ / XPhosNaOtBuToluene10045Significant Pd black formation.[1]

Analysis of Hypothetical Data:

  • Ligand Effect: The data clearly shows the superiority of bulky biaryl phosphine ligands, with BrettPhos (Entry 3) providing the highest conversion under identical conditions.

  • Base Effect: The strong, sterically hindered bases (NaOtBu, LHMDS) are effective (Entries 1, 3, 5), while the weaker inorganic base K₃PO₄ is not (Entry 4).

  • Solvent Effect: Switching from Toluene to 1,4-Dioxane provided a modest improvement (Entry 6 vs. 3), likely due to better solubility of reaction intermediates.

  • Pre-catalyst Advantage: The use of an in-situ generated catalyst from Pd(OAc)₂ gave poor results and catalyst decomposition (Entry 8), highlighting the advantage of using a pre-catalyst.[8]

From this screen, the combination of BrettPhos Pd G3, NaOtBu, in 1,4-Dioxane at 100 °C emerges as the most promising condition to pursue for optimization and substrate scope exploration.

Workflow and Logic Diagrams

To visually summarize the experimental and troubleshooting logic, the following diagrams are provided.

G cluster_prep Preparation cluster_run Execution & Analysis Reagents Substrates & Reagents Inert Inert Atmosphere Setup (Glovebox) Reagents->Inert Stock Prepare Stock Solutions Inert->Stock Array Array Reagents in Vials (Catalyst, Base) Stock->Array Add Add Solutions to Vials Array->Add React Heat & Stir Reaction Array Add->React Quench Quench & Sample React->Quench Analyze LC-MS Analysis Quench->Analyze

Caption: High-throughput catalyst screening workflow.

G Start Low or No Conversion Observed Check_Catalyst Is a modern pre-catalyst (e.g., G3) being used? Start->Check_Catalyst Check_Ligand Screen Bulky Ligands (XPhos, BrettPhos, etc.) Check_Catalyst->Check_Ligand Yes Use_Precatalyst Switch from Pd(OAc)2 to a Pre-catalyst Check_Catalyst->Use_Precatalyst No Check_Base Screen Alternative Bases (LHMDS, K3PO4, Cs2CO3) Check_Ligand->Check_Base Check_Temp Increase Temperature (e.g., 100 -> 120 °C) Check_Base->Check_Temp Optimize Proceed to Further Optimization Check_Temp->Optimize Use_Precatalyst->Check_Ligand

Caption: Troubleshooting decision tree for low conversion.

References

  • Benchchem. Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • Benchchem. Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?.
  • Benchchem. optimizing reaction time and temperature for pyrazine synthesis.
  • Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.
  • Beilstein Journals. (2025). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold.
  • ResearchGate. Optimization of the Reaction Conditions.
  • Wikipedia. Buchwald–Hartwig amination.
  • University of Massachusetts Amherst. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
  • Benchchem. A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines.
  • University of Glasgow. Studies In Pyrazine Chemistry.
  • PMC. Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides.
  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • RSC Advances. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation.
  • Chem-space. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
  • ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • MIT Open Access Articles. Diamine ligands in copper-catalyzed reactions.
  • KoreaScience. (2024). Chromatography solutions for the analysis of nitrosamines -FOCUS.
  • IntechOpen. (2025). Advancements in Mycotoxin Detection Technologies: Safeguarding Beverage Quality and Consumer Health.
  • ResearchGate. (2026). Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry.

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Reference Data & Comparative Studies

Validation

"6-Chloro-5-methyl-2-pyrazinamine" vs. 6-bromo-5-methyl-2-pyrazinamine reactivity

Strategic Reactivity Profiling: 6-Chloro- vs. 6-Bromo-5-methyl-2-pyrazinamine in Palladium-Catalyzed Cross-Coupling As a Senior Application Scientist, I frequently encounter drug development programs that stall during th...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Reactivity Profiling: 6-Chloro- vs. 6-Bromo-5-methyl-2-pyrazinamine in Palladium-Catalyzed Cross-Coupling

As a Senior Application Scientist, I frequently encounter drug development programs that stall during the late-stage functionalization of heteroaromatic scaffolds. When synthesizing complex kinase inhibitors or central nervous system (CNS) agents, the choice of the halogenated building block dictates the entire trajectory of the synthetic route.

This guide provides an objective, data-driven comparison of two critical building blocks: 6-chloro-5-methyl-2-pyrazinamine and 6-bromo-5-methyl-2-pyrazinamine . By analyzing their distinct thermodynamic and kinetic profiles, we can logically deduce the optimal reaction conditions for palladium-catalyzed cross-coupling.

Mechanistic Causality: Carbon-Halogen Bond Dynamics

The pyrazine ring is inherently electron-deficient, which generally activates the scaffold toward oxidative addition compared to unfunctionalized benzenes. However, the presence of the electron-donating 2-amino group introduces a resonance-driven deactivation, making the choice of the C6-halogen critical to the success of the reaction.

The reactivity disparity between the chloro and bromo variants is fundamentally rooted in the bond dissociation energy (BDE) of the carbon-halogen bond. The oxidative addition of the palladium(0) catalyst to the C-X bond is the rate-determining step in most cross-coupling cycles, such as Suzuki-Miyaura and Buchwald-Hartwig reactions[1]. Because the C-Br bond is significantly weaker than the C-Cl bond, the bromo-pyrazine undergoes oxidative addition much more rapidly[2].

Consequently, 6-bromo-5-methyl-2-pyrazinamine allows for milder reaction conditions and broader functional group tolerance—a trait highly valued in the synthesis of sensitive therapeutic targets like HPK1 inhibitors[3]. Conversely, the chloro-analogue demands elevated temperatures and highly specialized, electron-rich ligands (such as XPhos or BrettPhos) to force the oxidative addition into the stronger C-Cl bond[1].

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd Transmet Transmetalation OxAdd->Transmet BrPath 6-Bromo-5-methyl-2-pyrazinamine Low BDE -> Fast Addition BrPath->OxAdd ClPath 6-Chloro-5-methyl-2-pyrazinamine High BDE -> Slow Addition ClPath->OxAdd RedElim Reductive Elimination (Product Formation) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration

Catalytic cycle highlighting the rate-determining oxidative addition for bromo vs chloro pyrazines.

Quantitative Reactivity Profiling

When designing a synthetic route, the upfront cost of the starting material must be weighed against catalytic efficiency. While 6-chloro-5-methyl-2-pyrazinamine is often more atom-economical, the bromo-variant provides superior kinetic advantages that reduce catalyst loading and reaction times.

Performance Metric6-Bromo-5-methyl-2-pyrazinamine6-Chloro-5-methyl-2-pyrazinamine
C-X Bond Dissociation Energy ~68 kcal/mol (Lower)~81 kcal/mol (Higher)
Oxidative Addition Kinetics RapidSluggish
Optimal Catalyst System Pd(dppf)Cl₂, Pd(PPh₃)₄Pd₂(dba)₃ + XPhos / BrettPhos
Typical Activation Temp 50°C – 80°C90°C – 110°C
Steric Profile at C6 Moderate hindrance (VdW radius: 1.85 Å)Low hindrance (VdW radius: 1.75 Å)
Primary Side Reactions Protodehalogenation (if overheated)Unreacted starting material, homocoupling

Self-Validating Experimental Protocol: Kinetic Benchmarking

To objectively compare these substrates without bias, we employ a self-validating kinetic workflow. This protocol does not merely yield a product; it continuously validates its own integrity by tracking mass balance.

Workflow Prep Stock Solution + Internal Standard ReactBr Reactor A: Bromo (Mild Conditions) Prep->ReactBr ReactCl Reactor B: Chloro (Harsh Conditions) Prep->ReactCl Quench Time-Course Quenching ReactBr->Quench ReactCl->Quench UPLC UPLC-MS Analysis (Mass Balance Check) Quench->UPLC

Self-validating parallel kinetic workflow utilizing internal standards for mass balance verification.

Step-by-Step Methodology (Suzuki-Miyaura Coupling)

Step 1: Preparation of Standardized Reaction Matrix

  • Action: Combine the pyrazine substrate (1.0 equiv), phenylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), and biphenyl (0.5 equiv, Internal Standard) in a degassed 1,4-Dioxane/H₂O (4:1) solvent system.

  • Causality: Biphenyl is completely inert under Suzuki conditions. By adding it before the catalyst, we create an absolute reference point. Any deviation in the total molar sum of (Product + Remaining Pyrazine) relative to biphenyl immediately flags mass-loss pathways (e.g., volatility or off-target reactions).

Step 2: Catalyst Introduction and Thermal Activation

  • Action:

    • Reactor A (Bromo): Introduce 2 mol% Pd(dppf)Cl₂ at 60°C.

    • Reactor B (Chloro): Introduce 2 mol% Pd₂(dba)₃ and 4.5 mol% XPhos at 100°C.

  • Causality: The bromo variant has a lower activation barrier, allowing the use of a robust, bidentate ligand (dppf) that prevents palladium black precipitation. The chloro variant requires XPhos—a highly electron-rich, bulky biaryl phosphine—to force electron density onto the palladium center, thereby accelerating the sluggish oxidative addition into the strong C-Cl bond.

Step 3: Time-Course Quenching and UPLC-MS Analysis

  • Action: Extract 20 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in cold acetonitrile containing 1% formic acid.

  • Causality: The cold acidic quench instantly protonates the basic pyrazine nitrogen and strips the palladium catalyst, halting the catalytic cycle dead in its tracks. Time-course sampling allows us to plot the initial rate kinetics rather than just end-point yields, providing a true comparative measure of reactivity.

Step 4: System Validation Check

  • Action: Calculate the Mass Balance Index (MBI) = (Moles Product + Moles Unreacted Pyrazine) / Initial Moles Pyrazine.

  • Causality: If MBI > 95%, the protocol is validated, and the kinetic data is trustworthy. If MBI < 90%, the system invalidates itself, indicating that the bromo-pyrazine may be undergoing premature protodehalogenation, or the chloro-pyrazine is degrading under the harsh thermal conditions required for its activation.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: PubMed Central (PMC) URL:[Link]

  • WO2024015251A1 - Inhibitors of hpk1 and methods of use thereof Source: Google Patents URL

Sources

Comparative

Comparative study of palladium catalysts for "6-Chloro-5-methyl-2-pyrazinamine" coupling

Comparative Guide: Palladium Catalysts for the Suzuki-Miyaura Coupling of 6-Chloro-5-methyl-2-pyrazinamine Executive Summary & Mechanistic Context For drug development professionals and synthetic chemists, 6-Chloro-5-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Palladium Catalysts for the Suzuki-Miyaura Coupling of 6-Chloro-5-methyl-2-pyrazinamine

Executive Summary & Mechanistic Context

For drug development professionals and synthetic chemists, 6-Chloro-5-methyl-2-pyrazinamine (CAS: 56346-57-7) is a highly valuable building block, frequently utilized in the synthesis of kinase inhibitors and central nervous system therapeutics. However, functionalizing the C6 position of this scaffold via Suzuki-Miyaura cross-coupling presents a dual mechanistic challenge:

  • Electronic Deactivation: Chloropyrazines exhibit significantly stronger C–Cl bonds compared to their bromo- or iodo-counterparts, creating a high kinetic barrier for the initial oxidative addition step [1].

  • Catalyst Poisoning: The unprotected, Lewis-basic C2-amino group (-NH 2​ ) can readily coordinate to the palladium center. This not only risks arresting the catalytic cycle (catalyst poisoning) but also opens the door to competing Buchwald-Hartwig amination side reactions.

To overcome these barriers, the selection of the palladium precatalyst and its associated ligand architecture is the single most critical variable in the experimental design.

Catalyst Performance & Comparative Data

The efficacy of a palladium catalyst in this specific transformation is governed by its ability to rapidly generate a monoligated Pd(0) active species and sterically shield the metal center from the interfering amine. Below is a comparative analysis of standard and state-of-the-art palladium systems for the coupling of 6-chloro-5-methyl-2-pyrazinamine with a standard arylboronic acid.

Catalyst SystemLigand TypeTemp (°C)Catalyst LoadingAvg. Yield (%)Mechanistic Profile & Causality
Pd(PPh 3​ ) 4​ Monodentate (Standard)100 - 1105 - 10 mol%30 - 45%Poor. The lack of steric bulk allows the free -NH 2​ group of the substrate to coordinate with Pd(II), leading to rapid catalyst deactivation. Requires harsh heating to force oxidative addition [2].
Pd(dppf)Cl 2​ Bidentate80 - 905 mol%60 - 70%Moderate. The bidentate dppf ligand enforces a rigid bite angle that partially blocks amine coordination. However, it struggles with the high activation energy of the deactivated C–Cl bond.
Pd 2​ (dba) 3​
  • XPhos
Biarylphosphine60 - 802 - 4 mol%80 - 85%High. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition. However, the use of dba (dibenzylideneacetone) can inhibit the active Pd(0) species, requiring slightly higher temperatures.
XPhos Pd G3 Biarylphosphine (Precatalyst)25 - 601 - 2 mol%> 90% Optimal. Rapidly generates the active[Pd(0)•XPhos] species at room temperature. The bulky triisopropylphenyl ring creates a steric shield, completely preventing amine poisoning [3].

Mechanistic Visualization: The Steric Shielding Advantage

The superiority of the XPhos Pd G3 system lies in the architecture of the Buchwald biarylphosphine ligand. Upon activation, the G3 precatalyst sheds its carbazole leaving group, generating a highly active, 12-electron L-Pd(0) species. The diagram below maps the catalytic cycle, highlighting where the ligand's steric bulk dictates the reaction's success.

CatalyticCycle Precat XPhos Pd G3 (Precatalyst) Pd0 [Pd(0) • XPhos] Active Species Precat->Pd0 Base Activation (- Carbazole) OxAdd [Ar-Pd(II)(XPhos)Cl] Oxidative Addition Pd0->OxAdd Step 1 TransMet [Ar-Pd(II)(XPhos)Ar'] Transmetalation OxAdd->TransMet Step 2 TransMet->Pd0 Step 3 Reductive Elimination Product Coupled Product TransMet->Product Substrate 6-Chloro-5-methyl- 2-pyrazinamine Substrate->OxAdd Boronic Ar'-B(OH)2 + Base Boronic->TransMet

Catalytic cycle of XPhos Pd G3 mediated Suzuki coupling highlighting steric shielding.

Self-Validating Experimental Protocol

To ensure high reproducibility and scientific integrity, the following protocol utilizes the XPhos Pd G3 catalyst system. This methodology is designed as a self-validating workflow, embedding analytical checkpoints to confirm the mechanistic causality described above.

Reaction: Suzuki-Miyaura coupling of 6-Chloro-5-methyl-2-pyrazinamine with Phenylboronic acid. Scale: 1.0 mmol

Materials Required:

  • 6-Chloro-5-methyl-2-pyrazinamine (143.6 mg, 1.0 mmol)

  • Phenylboronic acid (146.3 mg, 1.2 mmol)

  • XPhos Pd G3 (16.9 mg, 0.02 mmol, 2.0 mol%)

  • Potassium phosphate tribasic (K 3​ PO 4​ ) (636.8 mg, 3.0 mmol)

  • 1,4-Dioxane (Anhydrous, 4.0 mL)

  • Deionized Water (Degassed, 1.0 mL)

Step-by-Step Methodology:

Step 1: Reagent Assembly & Inert Atmosphere Generation

  • Action: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the 6-chloro-5-methyl-2-pyrazinamine, phenylboronic acid, K 3​ PO 4​ , and XPhos Pd G3. Seal the tube with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this purge cycle three times.

  • Causality: K 3​ PO 4​ is specifically chosen over weaker bases (like Na 2​ CO 3​ ) because it efficiently forms the reactive boronate ate-complex required for transmetalation without causing hydrolytic degradation of the starting material. Strict deoxygenation is mandatory; the highly active [Pd(0)•XPhos] species is exquisitely sensitive to O 2​ , which will irreversibly oxidize the catalyst into inactive palladium black.

Step 2: Solvent Introduction & Reaction Execution

  • Action: Via syringe, add 4.0 mL of sparged 1,4-dioxane followed by 1.0 mL of degassed water. Place the reaction vessel in a pre-heated oil bath at 60 °C and stir vigorously (800 rpm).

  • Causality: The 4:1 Dioxane/H 2​ O ratio creates a biphasic system. Dioxane solubilizes the organic substrate and catalyst, while water dissolves the K 3​ PO 4​ , facilitating the generation of the critical Pd-OH intermediate that drives transmetalation. Vigorous stirring maximizes the interfacial surface area between the phases.

Step 3: In-Process Monitoring (Self-Validation Checkpoint)

  • Action: After 2 hours, temporarily halt stirring to allow the phases to separate. Sample the upper organic layer for LC-MS or TLC (Eluent: 50% EtOAc/Hexanes).

  • Validation: The reaction is proceeding correctly if the organic layer maintains a clear, homogenous yellow-to-orange hue. The sudden appearance of a black precipitate indicates premature catalyst death (oxidation or amine poisoning). LC-MS should show complete consumption of the starting material mass (m/z 144) and the emergence of the product mass (m/z 186).

Step 4: Workup & Isolation

  • Action: Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and Water (10 mL). Separate the layers and extract the aqueous phase with additional EtOAc (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

  • Causality: The free amino group renders the coupled product slightly polar; multiple organic extractions are required to ensure quantitative recovery from the aqueous phase.

References

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Available at:[Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at:[Link]

  • Generating Active “L-Pd(0)” via Neutral or Cationic π-Allylpalladium Complexes Featuring Biaryl/Bipyrazolylphosphines: Synthetic, Mechanistic, and Structure–Activity Studies in Challenging Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at:[Link]

Validation

Biological activity of "6-Chloro-5-methyl-2-pyrazinamine" analogs with varied substituents

Executive Summary The compound 6-Chloro-5-methyl-2-pyrazinamine (6-CMPA) is a highly privileged, electron-deficient heterocyclic scaffold widely utilized in modern drug discovery. Due to its orthogonal reactivity—featuri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-Chloro-5-methyl-2-pyrazinamine (6-CMPA) is a highly privileged, electron-deficient heterocyclic scaffold widely utilized in modern drug discovery. Due to its orthogonal reactivity—featuring a nucleophilic C2-amine and an electrophilic C6-chloride—6-CMPA serves as a versatile branching point for synthesizing entirely distinct classes of therapeutics.

This guide objectively compares the biological performance, structural causality, and pharmacokinetic (PK) profiles of 6-CMPA analogs. Specifically, we contrast C6-aryl substituted analogs (which predominantly act as ATP-competitive kinase inhibitors, such as HPK1 or c-Met inhibitors) against C2-amide functionalized analogs (which act as highly selective G-protein coupled receptor (GPCR) antagonists, notably targeting the A2B adenosine receptor) [1], [2].

Structural Rationale & Causality

The biological divergence of 6-CMPA analogs is dictated by precise spatial and electronic modifications:

  • The Kinase Vector (C6-Substitution): Displacement of the C6-chlorine via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces bulky bicyclic heteroaromatics. The pyrazine core acts as a critical hydrogen-bond acceptor in the kinase hinge region, while the C6-substituent projects into the hydrophobic specificity pocket (e.g., in HPK1 inhibitors) [3].

  • The GPCR Vector (C2-Substitution): Acylation of the C2-amine to form carboxamides or ureas fundamentally shifts the molecule's interactome. The resulting amide acts as a rigid hydrogen-bond donor, a strict requirement for anchoring into the deep binding pocket of the A2B adenosine receptor (interacting with residues like Asn253) [1].

G CMPA 6-CMPA Scaffold (Core) C6_Mod C6-Chloro Displacement (Suzuki Coupling) CMPA->C6_Mod Pd Catalyst C2_Mod C2-Amino Acylation (Amidation) CMPA->C2_Mod Acyl Chloride Kinase Kinase Inhibitors (e.g., HPK1) C6_Mod->Kinase Hinge Binding GPCR A2B Antagonists (GPCR) C2_Mod->GPCR Deep Pocket

Divergent synthesis workflow of 6-CMPA analogs targeting kinases and GPCRs.

Comparative Biological Performance

To objectively evaluate these analogs, we compare representative optimized compounds from both classes against a classic pyrazine-based ion channel blocker (Amiloride) to highlight the scaffold's target plasticity.

Table 1: In Vitro Potency and Selectivity Profiling
Compound ClassRepresentative AnalogPrimary TargetPotency (IC₅₀ / Kᵢ)Selectivity Profile
C6-Heteroaryl AZ-HPK1-Ref (Kinase Inhibitor)HPK1 Kinase12 nM>50-fold over LCK / GLK kinases [3]
C2-Amide LAS101057-Ref (GPCR Antagonist)A2B Receptor3.5 nM>1000-fold over A1, A2A, A3 receptors [1]
C2-Guanidino Amiloride (Control)ENaC Channel~500 nMNegligible kinase/GPCR cross-reactivity
Table 2: Pharmacokinetic (PK) Properties (Murine Model)

Data normalized to a 10 mg/kg oral dose.

Compound ClassClearance (mL/min/kg)Half-life (t₁/₂, h)Oral Bioavailability (F%)
C6-Heteroaryl (Kinase) 18.52.445%
C2-Amide (GPCR) 45.2*0.822%
C2-Guanidino (Control) 12.04.160%

*Early-generation C2-amide pyrazines often suffer from rapid systemic clearance due to amide hydrolysis and CYP-mediated oxidation of the C5-methyl group. Optimization requires steric shielding of the amide bond [1].

Mechanistic Pathways

The biological outcomes of these analogs are entirely distinct. C6-analogs suppress T-cell exhaustion by blocking HPK1-mediated phosphorylation of SLP76. Conversely, C2-analogs block adenosine-driven cAMP accumulation, reversing immune suppression in the tumor microenvironment [2], [3].

Pathway A2B A2B Receptor cAMP cAMP Accumulation A2B->cAMP Gs-coupled Immune Immune Suppression cAMP->Immune Activation HPK1 HPK1 Kinase SLP76 SLP76 Phosphorylation HPK1->SLP76 Phosphorylates TCell T-Cell Exhaustion SLP76->TCell Induces

Dual pathways modulated by 6-CMPA analogs: A2B receptor signaling and HPK1 kinase activity.

Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of these analogs.

Protocol 1: Synthesis of C6-Aryl Analogs (Suzuki-Miyaura Cross-Coupling)

Causality: The electron-deficient nature of the pyrazine ring makes the C6-chloride highly reactive towards oxidative addition. We utilize Pd(dppf)Cl₂ because its large bite angle facilitates rapid reductive elimination, effectively minimizing protodehalogenation side reactions that commonly plague pyrazine chemistry.

  • Preparation: In a flame-dried Schlenk tube, combine 6-CMPA (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and 2M aqueous Na₂CO₃ (3:1 v/v). Self-validation step: The biphasic system ensures the base is fully dissolved while keeping the organic reactants in the active catalytic cycle.

  • Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 4 hours. Monitor via LC-MS until the 6-CMPA peak (m/z 143.5) disappears.

  • Purification: Cool to room temperature, filter through a Celite pad to remove palladium black, and purify via flash chromatography (EtOAc/Hexanes) to isolate the C6-aryl analog.

Protocol 2: HTRF Kinase Inhibition Assay (for C6-Analogs)

Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is selected over standard ELISA because the time-delayed fluorescence reading eliminates auto-fluorescence artifacts generated by the highly conjugated pyrazine analogs, ensuring a high signal-to-noise ratio.

  • Enzyme Incubation: In a 384-well plate, dispense 5 µL of recombinant HPK1 kinase (0.5 nM final) in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 100 nL of the C6-analog (serial dilutions in DMSO) using an acoustic dispenser. Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add 5 µL of a mixture containing ATP (at the predetermined Kₘ) and biotinylated SLP76 peptide substrate. Incubate for 60 minutes.

  • Detection & Validation: Add 10 µL of HTRF detection buffer containing Eu³⁺-cryptate-labeled anti-phospho antibody and Streptavidin-XL665. Read the plate at 620 nm and 665 nm. Calculate the 665/620 ratio to determine IC₅₀.

Protocol 3: Radioligand Binding Assay (for C2-Amide A2B Antagonists)

Causality: To accurately determine the binding affinity (Kᵢ) of the C2-amide analogs, displacement of a high-affinity radioligand ([³H]PSB-603) from human A2B receptors is measured. This competitive binding format is self-validating as non-specific binding is accounted for using a saturating concentration of a reference ligand.

  • Membrane Preparation: Resuspend CHO cells stably expressing the human A2B receptor in Tris-HCl buffer (pH 7.4). Homogenize and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [³H]PSB-603, and varying concentrations of the C2-analog (10⁻¹⁰ to 10⁻⁵ M).

  • Non-Specific Binding: Define non-specific binding in parallel wells using 10 µM NECA (a non-selective adenosine agonist).

  • Filtration: Terminate the reaction after 90 minutes by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding) using a cell harvester.

  • Quantification: Wash the filters three times with ice-cold buffer, add scintillation cocktail, and measure retained radioactivity using a liquid scintillation counter. Calculate Kᵢ using the Cheng-Prusoff equation.

References

  • Discovery of LAS101057: A Potent, Selective, and Orally Efficacious A2B Adenosine Receptor Antagonist. ACS Medicinal Chemistry Letters. Available at:[Link][Accessed April 2, 2026].

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry / Taylor & Francis. Available at:[Link] [Accessed April 2, 2026].

  • Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Journal of Medicinal Chemistry. Available at:[Link] [Accessed April 2, 2026].

Comparative

A Spectroscopic Guide to the Synthesis of 6-Chloro-5-methyl-2-pyrazinamine: A Comparative Analysis of the Target Molecule and Its Precursor

For researchers, scientists, and drug development professionals, this guide provides an in-depth spectroscopic comparison of the key pharmaceutical intermediate, 6-Chloro-5-methyl-2-pyrazinamine, and its direct precursor...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth spectroscopic comparison of the key pharmaceutical intermediate, 6-Chloro-5-methyl-2-pyrazinamine, and its direct precursor, 2-amino-5-methylpyrazine. This analysis, supported by experimental data, offers a valuable resource for reaction monitoring, quality control, and structural elucidation in the synthesis of this important compound.

The journey from a starting material to a final, purified active pharmaceutical ingredient is paved with analytical checkpoints. For nitrogen-containing heterocyclic compounds, which form the backbone of a vast array of pharmaceuticals, understanding the subtle shifts in their spectroscopic fingerprints during synthesis is paramount. This guide focuses on the chlorination of 2-amino-5-methylpyrazine to yield 6-Chloro-5-methyl-2-pyrazinamine, a critical transformation in many synthetic pathways. By examining the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data of both the precursor and the final product, we can illuminate the structural changes that occur and provide a clear roadmap for researchers in the field.

The Synthetic Pathway: From Precursor to Product

The most direct and common method for the synthesis of 6-Chloro-5-methyl-2-pyrazinamine involves the selective chlorination of 2-amino-5-methylpyrazine. This reaction typically utilizes a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent. The addition of the chloro group to the pyrazine ring induces significant changes in the electronic environment of the molecule, which are readily observable through various spectroscopic techniques.

Synthesis_of_6-Chloro-5-methyl-2-pyrazinamine 2-amino-5-methylpyrazine 2-amino-5-methylpyrazine 6-Chloro-5-methyl-2-pyrazinamine 6-Chloro-5-methyl-2-pyrazinamine 2-amino-5-methylpyrazine->6-Chloro-5-methyl-2-pyrazinamine N-Chlorosuccinimide (NCS) Solvent

Caption: Synthetic route from 2-amino-5-methylpyrazine to 6-Chloro-5-methyl-2-pyrazinamine.

Spectroscopic Comparison: A Tale of Two Molecules

The introduction of a chlorine atom onto the pyrazine ring significantly alters the spectroscopic properties of the molecule. Below is a detailed comparison of the key spectroscopic data for 2-amino-5-methylpyrazine and 6-Chloro-5-methyl-2-pyrazinamine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chlorination of 2-amino-5-methylpyrazine results in predictable shifts in the proton signals.

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
2-amino-5-methylpyrazine ~7.8 (s)SingletH-3
~7.7 (s)SingletH-6
~4.5 (br s)Broad Singlet-NH₂
~2.3 (s)Singlet-CH₃
6-Chloro-5-methyl-2-pyrazinamine ~7.9 (s)SingletH-3
~5.0 (br s)Broad Singlet-NH₂
~2.4 (s)Singlet-CH₃

Expert Analysis: The most notable change in the ¹H NMR spectrum upon chlorination is the disappearance of the signal corresponding to the H-6 proton and a slight downfield shift of the remaining aromatic proton (H-3) and the methyl protons. This is due to the deshielding effect of the electronegative chlorine atom. The broad singlet for the amino protons will also likely experience a shift.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon framework of a molecule. The introduction of the chlorine atom causes a significant downfield shift for the carbon atom to which it is attached (C-6) and influences the chemical shifts of the other carbon atoms in the ring.

CompoundPredicted Chemical Shift (δ, ppm)Assignment
2-amino-5-methylpyrazine ~155C-2
~138C-3
~135C-5
~130C-6
~20-CH₃
6-Chloro-5-methyl-2-pyrazinamine ~157C-2
~139C-3
~140C-5
~145C-6
~21-CH₃

Expert Analysis: The carbon atom directly bonded to the newly introduced chlorine atom (C-6) will experience the most significant downfield shift due to the inductive effect of the halogen. The other carbon atoms in the pyrazine ring will also show smaller shifts in their resonance frequencies, providing a clear indication of successful chlorination.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. While the fundamental pyrazine ring vibrations will be present in both spectra, the C-Cl stretching vibration is a key diagnostic peak for the product.

CompoundKey Vibrational Frequencies (cm⁻¹)Functional Group
2-amino-5-methylpyrazine 3400-3200 (broad)N-H stretch (amine)
3100-3000C-H stretch (aromatic)
~1620N-H bend (amine)
1500-1400C=C & C=N stretch (aromatic ring)
6-Chloro-5-methyl-2-pyrazinamine 3400-3200 (broad)N-H stretch (amine)
3100-3000C-H stretch (aromatic)
~1620N-H bend (amine)
1500-1400C=C & C=N stretch (aromatic ring)
800-600 C-Cl stretch

Expert Analysis: The most definitive change in the IR spectrum will be the appearance of a new absorption band in the 800-600 cm⁻¹ region, which is characteristic of a C-Cl stretching vibration. The other key functional group frequencies, such as the N-H stretches of the amino group and the aromatic C-H stretches, will remain largely similar, although minor shifts may be observed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The introduction of a chlorine atom will increase the molecular weight by approximately 34.5 amu (for ³⁵Cl). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature in the mass spectrum of the product.

CompoundMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
2-amino-5-methylpyrazine 109.13[M]⁺, loss of HCN, loss of CH₃
6-Chloro-5-methyl-2-pyrazinamine 143.58[M]⁺ and [M+2]⁺ isotopic pattern, loss of Cl, loss of HCN

Expert Analysis: The mass spectrum of 6-Chloro-5-methyl-2-pyrazinamine will show a characteristic molecular ion peak cluster with an M+ and M+2 peak in a roughly 3:1 intensity ratio, which is the hallmark of a monochlorinated compound. This isotopic signature provides unambiguous confirmation of the successful incorporation of a chlorine atom.

Experimental Protocols

The following are representative protocols for the synthesis and spectroscopic analysis of 6-Chloro-5-methyl-2-pyrazinamine.

Synthesis of 6-Chloro-5-methyl-2-pyrazinamine

Synthesis_Protocol cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Precursor 2-amino-5-methylpyrazine Mixing Dissolve precursor in solvent Precursor->Mixing Reagent N-Chlorosuccinimide (NCS) Addition Add NCS portion-wise at 0°C Reagent->Addition Solvent Acetonitrile Solvent->Mixing Mixing->Addition Stirring Stir at room temperature Addition->Stirring Quench Quench with water Stirring->Quench Extract Extract with ethyl acetate Quench->Extract Dry Dry organic layer (Na₂SO₄) Extract->Dry Evaporate Evaporate solvent Dry->Evaporate Chromatography Column chromatography Evaporate->Chromatography

Caption: Experimental workflow for the synthesis of 6-Chloro-5-methyl-2-pyrazinamine.

Detailed Steps:

  • Dissolve 2-amino-5-methylpyrazine (1.0 eq) in a suitable solvent such as acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add N-chlorosuccinimide (1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 6-Chloro-5-methyl-2-pyrazinamine.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse programs.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique or prepare a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the 4000-400 cm⁻¹ range.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

Conclusion

The spectroscopic comparison of 2-amino-5-methylpyrazine and its chlorinated derivative, 6-Chloro-5-methyl-2-pyrazinamine, provides a clear and detailed picture of the molecular transformation. By understanding the characteristic shifts and appearances of new signals in NMR, IR, and Mass Spectrometry, researchers can confidently monitor the progress of the synthesis, confirm the identity of the product, and ensure its purity. This guide serves as a practical tool for those working in the field of medicinal chemistry and drug development, facilitating a more efficient and accurate synthetic workflow.

References

  • Please note that specific experimental data for 6-Chloro-5-methyl-2-pyrazinamine is not widely available in public literature.
  • For general principles of NMR, IR, and MS, refer to standard organic chemistry textbooks and spectroscopic resources.
Validation

Reactivity of "6-Chloro-5-methyl-2-pyrazinamine" compared to other chloropyrazines

An In-Depth Guide to the Reactivity of 6-Chloro-5-methyl-2-pyrazinamine in Comparison to Other Chloropyrazines This guide provides a comparative analysis of the reactivity of 6-chloro-5-methyl-2-pyrazinamine against othe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Reactivity of 6-Chloro-5-methyl-2-pyrazinamine in Comparison to Other Chloropyrazines

This guide provides a comparative analysis of the reactivity of 6-chloro-5-methyl-2-pyrazinamine against other common chloropyrazines. The insights and experimental protocols contained herein are designed for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the structural and electronic factors governing reactivity, supported by experimental evidence from the literature, and provide a detailed protocol for empirical validation.

Introduction: The Role of Chloropyrazines in Synthesis

Chloropyrazines are a critical class of heterocyclic building blocks, widely employed in the synthesis of pharmaceuticals and agrochemicals. Their utility stems from the reactivity of the carbon-chlorine bond, which readily participates in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups onto the pyrazine core.

However, not all chloropyrazines are created equal. The reactivity of the C-Cl bond is profoundly influenced by the other substituents on the pyrazine ring. This guide focuses on 6-chloro-5-methyl-2-pyrazinamine, a substituted pyrazine, and compares its reactivity profile to simpler analogues like 2-chloropyrazine. Understanding these differences is paramount for reaction design, optimization, and the efficient synthesis of target molecules.

Molecular Structure and its Influence on Reactivity

The reactivity of chloropyrazines in SNAr reactions is dictated by the electrophilicity of the carbon atom bearing the chlorine. The pyrazine ring itself is electron-deficient due to the two electronegative nitrogen atoms, which facilitates nucleophilic attack. However, the substituents on the ring can either enhance or diminish this inherent reactivity.

  • 2-Chloropyrazine: This is the parent compound for our comparison. The two ring nitrogens effectively withdraw electron density, making the chlorinated carbon susceptible to nucleophilic attack.

  • 6-Chloro-5-methyl-2-pyrazinamine: This molecule features two additional substituents: an amino (-NH2) group and a methyl (-CH3) group.

    • Amino Group (-NH2): Located at the 2-position, the amino group is a strong electron-donating group (EDG) due to the lone pair on the nitrogen atom. Through resonance, it pushes electron density into the pyrazine ring, significantly reducing the electrophilicity of the carbon-chlorine bond at the 6-position.

    • Methyl Group (-CH3): Situated at the 5-position, the methyl group is a weak electron-donating group through an inductive effect. It also contributes, albeit to a lesser extent than the amino group, to deactivating the ring towards nucleophilic attack.

The net result of these electronic effects is a substantial decrease in the reactivity of 6-chloro-5-methyl-2-pyrazinamine towards nucleophilic substitution when compared to the unsubstituted 2-chloropyrazine.

Visualizing Electronic Effects

The following diagram illustrates the flow of electron density from the donating groups into the pyrazine ring, which counteracts the electron-withdrawing effect of the ring nitrogens and the chlorine atom.

Caption: Electronic effects in 6-chloro-5-methyl-2-pyrazinamine.

Comparative Reactivity: An Evidence-Based Assessment

Generally, reactions involving 6-chloro-5-methyl-2-pyrazinamine require more forcing conditions (e.g., higher temperatures, stronger bases, longer reaction times, or palladium catalysis) than those with 2-chloropyrazine.

For example, a typical Buchwald-Hartwig amination on 2-chloropyrazine can often proceed at temperatures ranging from 80-110 °C. In contrast, similar couplings with the more electron-rich 6-chloro-5-methyl-2-pyrazinamine might necessitate higher temperatures or more active catalyst systems to achieve comparable yields. This is because the initial oxidative addition step of the palladium catalyst to the C-Cl bond is slower for the electron-rich substrate.

Data Summary Table

The following table summarizes the expected differences in reactivity based on the principles of physical organic chemistry.

Feature2-Chloropyrazine6-Chloro-5-methyl-2-pyrazinamineRationale
Ring Electronics Electron-deficientSignificantly less electron-deficientStrong electron-donating effect from the -NH2 group and weak donation from the -CH3 group.
Predicted SNAr Reactivity HighLowThe reduced electrophilicity of the C-Cl carbon slows nucleophilic attack.
Typical Reaction Conditions Milder (e.g., lower temp, weaker base)Harsher (e.g., higher temp, stronger base)More energy is required to overcome the activation barrier for the deactivated substrate.
Susceptibility to Catalysis Readily undergoes cross-couplingMay require more specialized/active catalystsThe oxidative addition step in cross-coupling is often slower for electron-rich halides.

Experimental Protocol: A Comparative Reactivity Study via Competitive Reaction

To empirically determine the relative reactivity, a competitive reaction experiment is an elegant and robust method. In this setup, both chloropyrazine substrates are placed in the same reaction vessel with a limited amount of a common nucleophile. The product ratio, determined by a suitable analytical method like HPLC or GC-MS, will directly reflect the relative rates of reaction.

Objective:

To compare the reactivity of 6-chloro-5-methyl-2-pyrazinamine and 2-chloropyrazine towards a common nucleophile, benzylamine, under standardized SNAr conditions.

Materials:
  • 6-chloro-5-methyl-2-pyrazinamine

  • 2-chloropyrazine

  • Benzylamine (nucleophile)

  • Potassium carbonate (K2CO3, base)

  • Dimethyl sulfoxide (DMSO, solvent)

  • Dodecane (internal standard for GC analysis)

  • Reaction vials, magnetic stirrer, heating block

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Step-by-Step Protocol:
  • Preparation of Stock Solution:

    • Prepare a 0.2 M stock solution of the internal standard by dissolving the appropriate amount of dodecane in DMSO.

  • Reactant Preparation:

    • In a 10 mL reaction vial, add 6-chloro-5-methyl-2-pyrazinamine (1.0 mmol).

    • To the same vial, add 2-chloropyrazine (1.0 mmol).

    • Add potassium carbonate (2.5 mmol, 2.5 equivalents).

    • Add 5 mL of the DMSO/dodecane stock solution.

  • Initiation of Reaction:

    • Place the vial on a magnetic stirrer and begin stirring.

    • Add benzylamine (0.5 mmol, 0.5 equivalents). Using a substoichiometric amount of the nucleophile ensures the reaction does not go to completion, allowing for a clear comparison of initial rates.

    • Seal the vial and place it in a pre-heated heating block set to 100 °C.

  • Reaction Monitoring and Analysis:

    • After 2 hours, remove the vial from the heating block and allow it to cool to room temperature.

    • Withdraw a 0.1 mL aliquot of the reaction mixture.

    • Quench the aliquot by diluting it with 1.0 mL of acetonitrile.

    • Analyze the quenched sample by GC-MS to determine the relative peak areas of the remaining starting materials and the two newly formed products against the internal standard.

  • Data Interpretation:

    • The ratio of the product derived from 2-chloropyrazine to the product derived from 6-chloro-5-methyl-2-pyrazinamine will indicate their relative reactivity. A higher ratio signifies greater reactivity for 2-chloropyrazine.

Experimental Workflow Diagram

G start Start: Prepare Reagents prep Combine Substrates: - 6-Chloro-5-methyl-2-pyrazinamine (1 mmol) - 2-Chloropyrazine (1 mmol) - K₂CO₃ (2.5 mmol) - DMSO/Dodecane (5 mL) start->prep add_nuc Add Nucleophile: Benzylamine (0.5 mmol) prep->add_nuc react Heat Reaction: 100 °C for 2 hours add_nuc->react sample Cool and Sample: Withdraw 0.1 mL aliquot react->sample quench Quench Sample: Dilute with 1.0 mL Acetonitrile sample->quench analyze Analyze via GC-MS: Quantify reactants and products quench->analyze end End: Determine Product Ratio analyze->end

Caption: Workflow for the competitive reactivity experiment.

Conclusion

The reactivity of 6-chloro-5-methyl-2-pyrazinamine in nucleophilic aromatic substitution is significantly lower than that of its unsubstituted counterpart, 2-chloropyrazine. This reduced reactivity is a direct consequence of the electronic effects of its substituents: the powerful electron-donating amino group and the weakly donating methyl group work in concert to decrease the electrophilicity of the pyrazine ring. This fundamental understanding is crucial for synthetic chemists, as it informs the choice of reaction conditions needed to successfully employ this building block. To overcome its inherent low reactivity, harsher conditions such as elevated temperatures, stronger bases, or the use of palladium catalysis are often necessary. The provided experimental protocol offers a reliable method for quantifying these reactivity differences in a laboratory setting.

Comparative

A Senior Application Scientist's Guide to In Vitro Kinase Assay Selection for Novel Pyrazine-Based Inhibitors

Topic: In vitro Kinase Assay of "6-Chloro-5-methyl-2-pyrazinamine" Derivatives This guide provides a comparative analysis of contemporary in vitro kinase assay methodologies, tailored for researchers engaged in the chara...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: In vitro Kinase Assay of "6-Chloro-5-methyl-2-pyrazinamine" Derivatives

This guide provides a comparative analysis of contemporary in vitro kinase assay methodologies, tailored for researchers engaged in the characterization of novel kinase inhibitors, specifically derivatives of the "6-Chloro-5-methyl-2-pyrazinamine" scaffold. We will explore the underlying principles of various assay formats, offer detailed experimental protocols, and discuss the strategic rationale behind selecting the most appropriate technology for different stages of the drug discovery pipeline.

The Rationale: Targeting Kinases with Pyrazine Scaffolds

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a known driver of numerous diseases, most notably cancer, making them a primary focus of drug discovery efforts.[2][3] Small molecules built upon nitrogen-containing heterocyclic rings, such as pyrazine, have emerged as a particularly fruitful source of potent and selective kinase inhibitors.[4][5]

Many of these inhibitors function as ATP-competitive agents, binding to the kinase's active site and preventing the transfer of a phosphate group from ATP to the substrate.[4] The "6-Chloro-5-methyl-2-pyrazinamine" core represents a promising scaffold for developing such inhibitors. To advance these derivatives from chemical synthesis to potential clinical candidates, a robust and reliable method for quantifying their inhibitory activity is paramount. This is achieved through in vitro kinase assays.

cluster_reaction Standard Kinase Reaction cluster_inhibition Inhibition Pathway Kinase Kinase P_Substrate Phosphorylated Substrate Kinase->P_Substrate Catalyzes Inactive_Kinase Inactive Kinase-Inhibitor Complex Kinase->Inactive_Kinase Substrate Substrate Substrate->P_Substrate ATP ATP ADP ADP ATP->ADP + Pi Pyrazine_Derivative Pyrazine Derivative (Inhibitor) Pyrazine_Derivative->Inactive_Kinase Inactive_Kinase->P_Substrate Reaction Blocked

Caption: Mechanism of ATP-competitive kinase inhibition.

A Comparative Overview of In Vitro Kinase Assay Technologies

The ideal kinase assay platform should be sensitive, reproducible, amenable to high-throughput formats, and minimize false positives.[6] Different technologies achieve this by measuring distinct components of the kinase reaction. The choice of assay is a critical experimental decision that depends on the specific goals, such as primary screening, IC50 determination, or mechanism-of-action studies.

Assay TechnologyPrincipleMeasured ParameterKey AdvantagesKey Disadvantages
Luminescence Enzymatic conversion of the product (ADP) back to ATP, which fuels a luciferase reaction.[7][8]ADP ProducedHigh sensitivity, broad dynamic range, low interference from fluorescent compounds.[6][9]Indirect, multi-step enzymatic reactions can be sensitive to reaction conditions.
TR-FRET (e.g., HTRF®) Fluorescence resonance energy transfer between a donor and acceptor fluorophore when brought into proximity by a phosphorylation-specific antibody.[10]Phosphorylated SubstrateHomogeneous ("no-wash") format, robust, and highly suitable for high-throughput screening (HTS).[2][10]Potential for interference from fluorescent compounds or light scatter. Requires specific antibody-substrate pairs.
Fluorescence Polarization (FP) Measures the change in the rotational speed (and thus polarization) of a small fluorescent tracer when it is displaced from an antibody by the phosphorylated product.[11][12]Phosphorylated Product (indirectly) or Inhibitor BindingHomogeneous format, can be configured to directly measure inhibitor binding to the kinase.[13][14]Requires a significant size difference between bound and free tracer; can be less sensitive than other methods.[14]
Mobility-Shift Electrophoretic separation of the charged phosphorylated product from the unphosphorylated substrate in a microfluidic chip.[15]Substrate & ProductDirect measurement, highly quantitative, low false-positive rate.[16][17]Lower throughput than plate-based methods, requires specialized instrumentation.
Radiometric Measures the incorporation of a radiolabeled phosphate ([γ-³²P] or [γ-³³P]) from ATP into the substrate.[1][18]Phosphorylated SubstrateHistorically the "gold standard" for sensitivity and directness.Involves handling radioactive materials, waste disposal issues, not amenable to HTS.

Featured Protocol: Luminescence-Based Assay Using ADP-Glo™

For the initial characterization and IC50 determination of novel "6-Chloro-5-methyl-2-pyrazinamine" derivatives, a luminescence-based assay like Promega's ADP-Glo™ is an excellent choice.

Causality Behind this Choice:

  • High Sensitivity: It can detect kinase activity even at low levels of ATP-to-ADP conversion, making it ideal for kinases with low activity or for conserving valuable enzymes.[6][7]

  • Reduced Compound Interference: The luminescent signal is less susceptible to interference from colored or fluorescent test compounds compared to fluorescence-based methods.[9] This is a critical advantage when screening novel chemical entities.

  • Broad ATP Range: The assay can be performed with ATP concentrations up to 1mM, which is crucial for accurately characterizing ATP-competitive inhibitors and determining their mechanism of action.[6][7]

cluster_info ADP-Glo™ Workflow A 1. Kinase Reaction Kinase + Substrate + ATP + Pyrazine Derivative B 2. Stop & ATP Depletion Add ADP-Glo™ Reagent A->B Incubate info1 Inhibitor reduces ADP production C 3. ADP Conversion & Detection Add Kinase Detection Reagent B->C Incubate info2 Removes unconsumed ATP, preventing background signal D 4. Measure Luminescence Signal ∝ [ADP] ∝ Kinase Activity C->D Read on Luminometer info3 ADP is converted to ATP, which drives luciferase reaction

Caption: Workflow for the ADP-Glo™ luminescent kinase assay.

Detailed Step-by-Step Methodology (384-well plate format)

This protocol is a self-validating system, including controls for maximum kinase activity (no inhibitor) and background (no kinase).

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The optimal buffer will be kinase-specific.

  • ATP Solution: Prepare a 2X working solution of ATP in kinase buffer at a concentration appropriate for the kinase being tested (e.g., 20 µM for a final concentration of 10 µM).

  • Kinase/Substrate Mix: Prepare a 2X working solution containing the target kinase and its specific substrate in kinase buffer. The optimal concentrations must be empirically determined to ensure the reaction is in the linear range.

  • Test Compounds: Prepare serial dilutions of the "6-Chloro-5-methyl-2-pyrazinamine" derivatives in 100% DMSO. Then, create a 4X final concentration plate by diluting these stocks in kinase buffer. The final DMSO concentration in the assay should be kept constant and typically ≤1%.

2. Kinase Reaction:

  • Add 2.5 µL of the 4X test compound dilutions or control (buffer + DMSO) to the wells of a white, opaque 384-well plate.

  • Add 2.5 µL of kinase buffer to the "no kinase" background control wells.

  • To all other wells, add 2.5 µL of the 2X Kinase/Substrate mix.

  • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The total volume is now 10 µL.

  • Mix the plate gently and incubate at room temperature for the desired duration (e.g., 60 minutes).

3. Signal Generation and Detection:

  • Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]

  • Incubate the plate at room temperature for 40 minutes.[8]

  • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and simultaneously catalyzes the conversion of luciferin to light.[9]

  • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Measure luminescence using a plate-reading luminometer.

4. Data Analysis:

  • Subtract the average background signal (from "no kinase" wells) from all other measurements.

  • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (100% activity) control.

  • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Alternative Methodologies and Their Strategic Application

While the ADP-Glo™ assay is a robust primary method, other technologies offer unique advantages for specific applications.

  • For High-Throughput Screening (HTS): TR-FRET/HTRF® The HTRF® (Homogeneous Time-Resolved Fluorescence) platform is exceptionally well-suited for screening large compound libraries.[2] Its "add-and-read" format eliminates wash steps, increasing throughput and simplifying automation.[10][19] The assay principle relies on the proximity of a donor (Europium cryptate-labeled antibody) and an acceptor (XL665-labeled component) upon substrate phosphorylation, resulting in a measurable FRET signal.[20][19] This method is a powerful tool for initial hit identification before more detailed IC50 characterization.

  • For Mechanism of Action Studies: Fluorescence Polarization (FP) FP assays can be designed to directly measure the binding affinity of an inhibitor to a kinase.[13] In this format, a fluorescently labeled tracer molecule that binds to the kinase's active site is used.[11] When an unlabeled inhibitor (like a pyrazine derivative) competes with and displaces the tracer, the tracer tumbles more rapidly in solution, leading to a decrease in fluorescence polarization.[11][14] This provides valuable information about whether a compound is a true binder and can help elucidate its mechanism. To minimize interference, using far-red tracers is often advantageous as fewer library compounds fluoresce at longer wavelengths.[21]

  • For Unambiguous Hit Validation: Mobility-Shift Assays Microfluidic-based mobility-shift assays, such as those from Caliper Life Sciences (now part of PerkinElmer), offer a direct and highly quantitative readout.[16][22] The technology physically separates the phosphorylated peptide product from the unphosphorylated substrate based on their charge difference and quantifies each species.[15][17] This direct measurement method is invaluable for validating hits from primary screens and eliminating false positives caused by assay artifacts.

References

  • ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • HTRF Principle. Revvity. [Link]

  • Kinase assay principle. The substrates used in HTRF kinase assays are... ResearchGate. [Link]

  • HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. Revvity. [Link]

  • Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS One. [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC. [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. [Link]

  • High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform. PubMed. [Link]

  • Mobility-Shift kinase assay: Compounds of the examples provided herein were assessed for their ability to inhibit Syk kinase by utilizing Caliper Life Sciences' proprietary LabChip technology. PubChem. [Link]

  • Caliper Life Sciences Introduces EZ Reader Series For In-House Kinase Profiling. BioSpace. [Link]

  • HTRF-based kinase assay for fragment screening and MOA studies. Domainex. [Link]

  • Technology. Nanosyn. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. [Link]

  • In vitro kinase assay. ResearchGate. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Taylor & Francis Online. [Link]

Sources

Validation

X-Ray Crystal Structure Analysis of 6-Chloro-5-methyl-2-pyrazinamine Derivatives: A Comprehensive Comparison Guide

Executive Summary Derivatives of 6-chloro-5-methyl-2-pyrazinamine are highly versatile pharmacophores utilized in the development of kinase inhibitors and sodium channel blockers. Determining their exact three-dimensiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Derivatives of 6-chloro-5-methyl-2-pyrazinamine are highly versatile pharmacophores utilized in the development of kinase inhibitors and sodium channel blockers. Determining their exact three-dimensional conformation is critical for rational drug design. However, the interplay between the amine group (a strong hydrogen bond donor) and the chlorine atom (a highly directional halogen bond donor) frequently leads to conformational polymorphism and complex supramolecular assemblies [1].

This guide objectively compares the performance of different crystallization methodologies, X-ray diffraction platforms, and structural refinement software to establish the most robust workflow for analyzing these challenging halogenated aminopyrazines.

Crystallization Workflows: Vapor Diffusion vs. Slow Evaporation

The first critical step in X-ray crystallography is obtaining a single crystal with high long-range order. For halogenated pyrazine derivatives, the crystallization method directly dictates which polymorph is isolated.

The Causality of Polymorphism

Halogenated pyrazines exhibit conformational polymorphism driven by the delicate energetic balance between closed-packing structures and electrostatic interactions (halogen bonding) [1]. Slow Evaporation is a kinetically driven process; rapid solvent loss often traps the molecule in a metastable polymorph or induces crystal twinning. Conversely, Vapor Diffusion controls the supersaturation rate precisely, allowing the system to reach the global thermodynamic minimum, yielding highly ordered, defect-free crystals.

Comparative Performance Data
MetricVapor Diffusion (DCM / n-Hexane)Slow Evaporation (Methanol)Causality / Implication
Crystal Habit Block-like, distinct facetsNeedle-like, clusteredSlower growth promotes isotropic face development.
Twinning Rate < 5%~ 35%Rapid precipitation in evaporation induces lattice stacking faults.
Diffraction Limit 0.75 Å0.90 ÅHigher internal order in vapor diffusion yields higher resolution.
Polymorph Thermodynamically stableMetastable / MixedVapor diffusion allows sufficient time for optimal packing.
Self-Validating Protocol: Vapor Diffusion
  • Solvent Selection & Dissolution: Dissolve 5 mg of the 6-chloro-5-methyl-2-pyrazinamine derivative in 0.5 mL of a high-solubility solvent (e.g., dichloromethane).

    • Validation Check: The solution must be optically clear. If microscopic particulates remain, filter through a 0.22 µm PTFE syringe filter to prevent heterogeneous nucleation.

  • Chamber Setup: Place the uncapped 1-dram inner vial into a 20 mL scintillation vial containing 3 mL of an antisolvent (e.g., n-hexane).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store it in a vibration-free environment at a constant 20 °C.

    • Causality: The antisolvent (higher vapor pressure) diffuses into the inner vial, gradually lowering the dielectric constant and inducing slow, controlled supersaturation.

  • Harvesting & Validation: After 72 hours, harvest the crystals using a cryo-loop.

    • Validation Check: Inspect the crystal under a polarized light microscope. Complete optical extinction upon stage rotation confirms a true single crystal (absence of twinning).

X-Ray Diffraction Platforms: In-House Cu Kα vs. Synchrotron

Once a crystal is isolated, selecting the appropriate X-ray source is paramount. For organic molecules containing chlorine, the choice of wavelength fundamentally impacts the ability to determine the absolute structure.

Workflow A 6-Chloro-5-methyl-2-pyrazinamine Derivative Synthesis B Solubility Screening A->B C Vapor Diffusion (Thermodynamic Control) B->C Low Sol. D Slow Evaporation (Kinetic Trapping) B->D High Sol. E Crystal Size > 50 µm? C->E D->E F In-House Cu Kα Diffractometer E->F Yes G Synchrotron / MicroED E->G No

Decision matrix for crystallization and X-ray source selection of pyrazine derivatives.
The Causality of Wavelength Selection

For chiral derivatives or those forming non-centrosymmetric space groups, determining the absolute configuration requires measuring anomalous dispersion. The chlorine atom has a significantly higher anomalous scattering signal ( Δf′′ ) at the Cu K α wavelength (1.5418 Å) compared to Mo K α (0.7107 Å). This allows for the unambiguous calculation of the Flack parameter. However, if the crystal is smaller than 50 µm, the high flux of a Synchrotron or the utilization of Microcrystal Electron Diffraction (MicroED) becomes strictly necessary to achieve an adequate signal-to-noise ratio [2].

Comparative Diffraction Metrics
MetricIn-House Microfocus (Cu Kα)Synchrotron (0.72 Å)MicroED (Electron Beam)
Optimal Crystal Size 50 – 200 µm5 – 50 µm< 1 µm (Nanocrystals)
Anomalous Signal (Cl) Excellent ( Δf′′ ~ 0.7)Poor ( Δf′′ ~ 0.15)Not applicable
Data Completeness > 99%> 99%~ 85-90% (Wedge limitations)
Radiation Damage Low (with 100 K Cryostream)High (Requires rapid collection)Moderate to High

Structure Solution & Refinement: IAM vs. Quantum Crystallography

The final phase of analysis involves translating diffraction spots into a precise atomic model. The industry standard relies on the Independent Atom Model (IAM) via SHELXL. However, for halogenated pyrazines, IAM often falls short.

Refinement Data Unmerged Data (.hkl) Phase Intrinsic Phasing (SHELXT) Data->Phase IAM IAM Refinement (SHELXL / Olex2) Phase->IAM Check CheckCIF & Residuals (R1, wR2, GooF) IAM->Check Qcryst Quantum Crystallography (NoSpherA2) Check->Qcryst High Q-peaks (Halogen Bonds) Valid Validated CIF Check->Valid R1 < 5% Qcryst->Valid

Step-by-step structure solution and refinement pipeline comparing IAM and Quantum Crystallography.
The Causality of Aspherical Electron Density

IAM assumes that electron density is perfectly spherical around each atom. However, the C–Cl bond in 6-chloro-5-methyl-2-pyrazinamine features a highly anisotropic charge distribution. The electron-depleted region opposite the covalent bond (the σ -hole) is responsible for halogen bonding [2]. Forcing a spherical model onto this aspherical reality results in large residual electron density peaks ( Q -peaks) near the chlorine atom and artificially shortened C–Cl bond lengths.

By employing Quantum Crystallography (specifically Hirshfeld Atom Refinement via NoSpherA2), the refinement utilizes quantum-mechanically calculated, aspherical atomic form factors. This accurately models the σ -hole, drastically improving R-factors and providing precise hydrogen atom positions comparable to neutron diffraction data [3].

Comparative Refinement Metrics
Refinement ParameterIAM (SHELXL)Quantum Crystallography (HAR)
R1 (Final) 4.5%2.1%
Max Residual Density ( Q -peak) 0.45 e/ų (near Cl atom)0.12 e/ų (Featureless map)
C–Cl Bond Length Accuracy Underestimated by ~0.02 ÅMatches theoretical values
Hydrogen Treatment Riding Model (Constrained)Freely refined (Accurate ADPs)
Self-Validating Protocol: Advanced Refinement Workflow
  • Intrinsic Phasing: Import the .hkl and .ins files into Olex2. Run structure solution using SHELXT.

    • Validation Check: The initial R1 should be < 15%, and the pyrazine ring connectivity must be chemically logical.

  • Anisotropic Refinement (IAM): Assign atom types (C, N, Cl) and refine anisotropically using SHELXL.

    • Causality: Anisotropic displacement parameters (ADPs) account for thermal motion, modeling atoms as ellipsoids rather than spheres.

    • Validation Check: Ensure no atoms are Non-Positive Definite (NPD). Check the Flack parameter; a value near 0 indicates the correct absolute structure, while a value near 1 requires structure inversion.

  • Quantum Refinement Integration: If residual Q -peaks > 0.3 e/ų persist near the Cl atom, initiate NoSpherA2 within Olex2. Select a suitable basis set (e.g., def2-TZVPP) to calculate aspherical form factors.

  • Final Validation: Run the final .cif through the IUCr CheckCIF routine.

    • Validation Check: A successful refinement will yield zero Level A or B alerts, an R1 < 5%, and a Goodness-of-Fit (GooF) approaching 1.0.

Conclusion

For the structural elucidation of 6-chloro-5-methyl-2-pyrazinamine derivatives, the combination of Vapor Diffusion crystallization , In-house Cu Kα diffraction (for optimal anomalous dispersion), and Quantum Crystallography refinement provides the most rigorous, self-validating workflow. This pipeline not only resolves standard atomic coordinates but accurately maps the complex halogen and hydrogen bonding networks that dictate the pharmacological behavior of these molecules.

References

  • Akune, Y., Hirosawa, R., Koseki, A., & Matsumoto, S. (2017). "Role of halogen substituents in a series of polymorphic 2,5-diamino-3,6-dicyanopyrazine derivatives with highly flexible groups." Zeitschrift für Kristallographie - Crystalline Materials, 232(5), 395-405. URL:[Link]

  • Rubio-Pisabarro, V., Álvarez-García, J., & Cid, M. M. (2025). "Shape-Matching and Halogen Bonding in Chiral Pyrazine-Allene Hosts: Confining an Unstable Guest Conformation." Organic Letters. URL:[Link]

  • Balmohammadi, Y., Malaspina, L. A., Nakamura, Y., Cametti, G., Siczek, M., & Grabowsky, S. (2025). "A quantum crystallographic protocol for general use." Scientific Reports, 15(1), 13584. URL:[Link]

Comparative

A Comparative Guide to Validated Analytical Methods for the Quantification of 6-Chloro-5-methyl-2-pyrazinamine

This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative determination of 6-Chloro-5-methyl-2-pyrazinamine. Designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative determination of 6-Chloro-5-methyl-2-pyrazinamine. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of various analytical techniques, offering insights into experimental design, validation, and data interpretation. The objective is to equip you with the necessary information to select and implement the most suitable analytical method for your specific application, ensuring data integrity and regulatory compliance.

Introduction: The Analytical Imperative for 6-Chloro-5-methyl-2-pyrazinamine

6-Chloro-5-methyl-2-pyrazinamine is a heterocyclic amine of significant interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is paramount for quality control, pharmacokinetic studies, and stability testing. The choice of analytical method is a critical decision that directly impacts the reliability and validity of experimental results. This guide will explore and compare two principal analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will also discuss the applicability of Gas Chromatography-Mass Spectrometry (GC-MS) for this class of compounds.

The validation of these analytical procedures is not merely a procedural formality but a cornerstone of scientific rigor. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for analytical method validation.[1][2][3][4] These guidelines emphasize that analytical procedure validation is a continuous process, starting from method development and extending throughout the method's lifecycle.[1] The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[4]

High-Performance Liquid Chromatography (HPLC-UV): A Robust and Accessible Approach

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely adopted technique for the quantification of organic molecules. Its robustness, cost-effectiveness, and accessibility make it an attractive first-line approach for the analysis of 6-Chloro-5-methyl-2-pyrazinamine.

The Causality Behind Experimental Choices in HPLC-UV

The selection of a C18 reversed-phase column is a logical starting point for a molecule like 6-Chloro-5-methyl-2-pyrazinamine, which possesses moderate polarity.[5][6] The C18 stationary phase provides a non-polar environment, facilitating retention of the analyte from a more polar mobile phase. The mobile phase, typically a gradient of acetonitrile and water with a formic acid modifier, is chosen to ensure adequate retention, good peak shape, and efficient elution.[7] Formic acid helps to protonate the pyrazine nitrogens, improving peak symmetry and chromatographic performance. The detection wavelength is selected based on the UV absorbance spectrum of the analyte, aiming for maximum sensitivity.

A Self-Validating HPLC-UV Protocol

A robust analytical method must be a self-validating system. This means that the protocol itself should include checks and balances to ensure data quality. The following protocol is designed with this principle in mind.

Experimental Protocol: HPLC-UV Quantification

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5][7]

  • Reagents and Standards:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (analytical grade).

    • 6-Chloro-5-methyl-2-pyrazinamine reference standard.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10-90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV scan (typically around 270-280 nm for pyrazine derivatives).[8]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the initial mobile phase composition.

    • Filter through a 0.45 µm syringe filter before injection.

  • Calibration:

    • Prepare a series of calibration standards of 6-Chloro-5-methyl-2-pyrazinamine in the mobile phase.

    • Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient should be >0.99.[5]

Diagram: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Standard Prepare Standards Standard->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Injection (10 µL) Filter->Autosampler Inject Column C18 Column (30°C) Autosampler->Column Detector UV Detector Column->Detector Pump Gradient Pump (1.0 mL/min) Pump->Column Chromatogram Generate Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for the quantification of 6-Chloro-5-methyl-2-pyrazinamine by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[9][10]

The Rationale for LC-MS/MS Parameters

The coupling of liquid chromatography with tandem mass spectrometry provides an unparalleled level of specificity. The chromatographic separation is similar to that of HPLC-UV, but the detection method is far more sophisticated. Electrospray ionization (ESI) is typically used for polar compounds like pyrazines, as it is a soft ionization technique that minimizes fragmentation in the source.[11] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of 6-Chloro-5-methyl-2-pyrazinamine) is selected and fragmented, and a specific product ion is monitored.[9] This precursor-to-product ion transition is highly specific to the analyte, effectively eliminating matrix interference.

A Self-Validating LC-MS/MS Protocol

The inclusion of an internal standard is a critical component of a self-validating LC-MS/MS method. The internal standard, a structurally similar molecule that is not present in the sample, is added at a known concentration to all samples and standards. It co-elutes with the analyte and experiences similar ionization effects, allowing for accurate correction of any variations in sample preparation or instrument response.

Experimental Protocol: LC-MS/MS Quantification

  • Instrumentation:

    • LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer.

    • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Reagents and Standards:

    • Acetonitrile (LC-MS grade).

    • Water (LC-MS grade).

    • Formic acid (LC-MS grade).

    • 6-Chloro-5-methyl-2-pyrazinamine reference standard.

    • Internal standard (e.g., an isotopically labeled analog).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Optimized for analyte retention and separation.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) Positive.

    • MRM Transitions: Optimized for 6-Chloro-5-methyl-2-pyrazinamine and the internal standard.

    • Collision Energy and other MS parameters: Optimized for maximum signal intensity.

  • Sample Preparation:

    • Perform a protein precipitation or liquid-liquid extraction for biological matrices. For simpler matrices, a dilute-and-shoot approach may be sufficient.

    • Add the internal standard to all samples and standards.

  • Calibration:

    • Prepare a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Diagram: LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Acquisition & Processing Sample Sample with Internal Standard Extraction Extraction/Cleanup Sample->Extraction Standard Standards with Internal Standard Standard->Extraction Autosampler Autosampler Injection Extraction->Autosampler Inject Column C18 Column Autosampler->Column IonSource ESI Source Column->IonSource MS Tandem Mass Spectrometer (MRM) Chromatogram Generate MRM Chromatogram MS->Chromatogram Signal IonSource->MS Integration Peak Area Ratio Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for the quantification of 6-Chloro-5-methyl-2-pyrazinamine by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[12] Given that pyrazines can be volatile, GC-MS presents a viable alternative to LC-based methods.

Considerations for GC-MS Analysis

For GC-MS analysis, the analyte must be thermally stable and sufficiently volatile to be vaporized in the GC inlet without degradation. The choice of a suitable capillary column, such as a DB-624, is crucial for achieving good separation of pyrazine isomers.[13] The oven temperature program is optimized to ensure adequate separation and reasonable analysis times.[14] Electron ionization (EI) is the most common ionization technique in GC-MS, producing a characteristic fragmentation pattern that can be used for identification and quantification.[12]

Method Validation: A Comparative Summary

According to ICH guidelines, the validation of an analytical procedure includes the evaluation of several performance characteristics.[1][15] The following table provides a comparative summary of the expected performance of the discussed methods for the quantification of 6-Chloro-5-methyl-2-pyrazinamine.

Validation Parameter HPLC-UV LC-MS/MS GC-MS Authoritative Guidance
Specificity/Selectivity ModerateHighHighICH Q2(R2)[1][3]
Linearity (r²) >0.99>0.99>0.99ICH Q2(R2)[1][3]
Accuracy (% Recovery) 98-102%95-105%90-110%FDA Guidance[2]
Precision (%RSD) < 2%< 5%< 10%FDA Guidance[2]
Limit of Detection (LOD) ng/mL rangepg/mL rangepg-ng/mL rangeICH Q2(R2)[1][3]
Limit of Quantification (LOQ) ng/mL rangepg/mL rangepg-ng/mL rangeICH Q2(R2)[1][3]
Robustness HighModerateModerateICH Q14[1]

Conclusion and Recommendations

The choice of an analytical method for the quantification of 6-Chloro-5-methyl-2-pyrazinamine is dictated by the specific requirements of the analysis.

  • HPLC-UV is a reliable and cost-effective method suitable for routine quality control and assays where high sensitivity is not required.

  • LC-MS/MS is the gold standard for applications demanding high sensitivity and selectivity, such as bioanalysis, trace impurity analysis, and pharmacokinetic studies.

  • GC-MS offers a valuable alternative, particularly for the analysis of volatile impurities or when orthogonal verification of results is needed.

Regardless of the chosen method, a thorough validation in accordance with ICH and FDA guidelines is essential to ensure the generation of reliable and defensible data.[1][2][3] The principles of a self-validating system, including the use of appropriate standards, controls, and system suitability tests, should be integral to the analytical workflow.

References

  • ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. [Link]

  • Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Journal of Chromatography A. [Link]

  • Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp. LCGC International. [Link]

  • SPE-LC-MS/MS Analysis of Chiral and Achiral Fungicides in Drinking Water. MDPI. [Link]

  • Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography. Journal of Chromatography. [Link]

  • Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN Journal of Chemistry. [Link]

  • Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System. MDPI. [Link]

  • Optimization and evaluation of low-pressure gas chromatography– mass spectrometry for the fast analysis of multiple pesticide. Journal of Chromatography A. [Link]

  • C146-E421 LCMS Food Safety Applications. Shimadzu. [Link]

  • HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules. [Link]

  • Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography.
  • Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters. MDPI. [Link]

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Validation

A Senior Application Scientist's Guide to Comparative Docking of 6-Chloro-5-methyl-2-pyrazinamine Analogs in Kinase Active Sites

Introduction: The Rationale for Targeting Kinases with Pyrazine Analogs Protein kinases are a large family of enzymes that play a pivotal role in regulating a vast array of cellular processes, including growth, different...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Targeting Kinases with Pyrazine Analogs

Protein kinases are a large family of enzymes that play a pivotal role in regulating a vast array of cellular processes, including growth, differentiation, and apoptosis.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets.[1] The core function of a kinase is to transfer a phosphate group from ATP to a substrate protein, a process that relies on a highly conserved catalytic domain.[1] Small molecules that can effectively compete with ATP for binding within this active site are therefore of significant therapeutic interest.

Among the diverse chemical scaffolds explored for kinase inhibition, pyrazine-containing compounds have emerged as a particularly fruitful area of research.[2][3] Their heterocyclic structure can effectively mimic the adenine ring of ATP, forming key interactions within the kinase hinge region.[4] This guide focuses on a specific pyrazine derivative, 6-Chloro-5-methyl-2-pyrazinamine , and its analogs. Through a detailed, step-by-step comparative docking study, we will explore how subtle modifications to this core structure can influence binding affinity and interaction patterns within a representative kinase active site. The objective is to elucidate structure-activity relationships (SAR) that can guide the rational design of more potent and selective kinase inhibitors.

The Experimental Blueprint: A Protocol for In Silico Comparative Analysis

Molecular docking is an indispensable computational tool in modern drug discovery.[5] It allows us to predict the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein, providing critical insights long before a compound is ever synthesized.[6] This in silico approach accelerates the discovery process by prioritizing the most promising candidates for further experimental validation.

Our chosen methodology employs AutoDock Vina, a widely respected and validated open-source docking program known for its speed and accuracy, making it ideal for comparative studies.[7][8]

Step 1: Kinase Target Selection and Preparation

The choice of the target kinase is paramount. For this study, we have selected PIM-1 kinase , a serine/threonine kinase implicated in various cancers. Pyrazine derivatives have previously been studied as potential inhibitors of PIM-1, making it a highly relevant target for our comparative analysis.[9][10]

Protocol:

  • Obtain Crystal Structure: Download the 3D crystal structure of human PIM-1 kinase from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 2XJ1 .[9] This structure has a co-crystallized ligand, which is essential for validating our docking protocol.

  • Protein Cleanup: Using molecular visualization software such as PyMOL or Chimera, remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the original co-crystallized ligand. This ensures that the docking simulation is not influenced by extraneous variables.

  • Prepare the Receptor: Utilize AutoDock Tools to prepare the cleaned protein structure. This critical step involves:

    • Adding Polar Hydrogens: The PDB file often lacks explicit hydrogen atoms. Adding them is crucial for correctly calculating interactions.

    • Assigning Charges: Kollman charges are assigned to the protein atoms to account for electrostatic interactions.

    • Creating a PDBQT File: The final prepared receptor is saved in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.[7]

Step 2: Ligand Preparation and Analog Design

The core of our study is the comparison of analogs based on the "6-Chloro-5-methyl-2-pyrazinamine" scaffold. We will design a small, focused library of virtual compounds to probe the effect of specific functional group modifications.

Ligand Set:

  • Parent Compound (A1): 6-Chloro-5-methyl-2-pyrazinamine

  • Analog A2: (Modification: Chloro to Fluoro) - 6-Fluoro-5-methyl-2-pyrazinamine

  • Analog A3: (Modification: Methyl to Ethyl) - 6-Chloro-5-ethyl-2-pyrazinamine

  • Analog A4: (Modification: Amino group addition) - 6-Chloro-5-methyl-N-methyl-2-pyrazinamine

Protocol:

  • Generate 2D Structures: Draw the 2D structures of the parent compound and its analogs using chemical drawing software like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structures into 3D models.

  • Energy Minimization: This is a crucial step to ensure the ligands are in a low-energy, realistic conformation before docking.[6] Use a force field like MMFF94 for this process.

  • Prepare Ligand PDBQT Files: As with the receptor, use AutoDock Tools to prepare the ligands. This involves detecting rotatable bonds and saving the files in the PDBQT format.

Step 3: Defining the Active Site and Docking Validation

Accuracy in docking is contingent on correctly defining the search space within the protein.[6] Furthermore, the entire protocol must be validated to ensure its reliability.

Protocol:

  • Define the Grid Box: The "grid box" is a three-dimensional cube that defines the search space for the docking algorithm. It must be large enough to encompass the entire ATP-binding active site. A common and effective strategy is to center the grid box on the position of the co-crystallized ligand from the original PDB file.[6]

  • Protocol Validation (Re-docking): Before docking our analog library, we must validate the protocol.[11] This is achieved by docking the original co-crystallized ligand (extracted in Step 1) back into the prepared PDB-1 kinase active site.

  • Calculate RMSD: The success of the re-docking is measured by the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose. An RMSD value below 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[11][12]

Workflow Visualization

The entire process, from preparation to analysis, can be summarized in the following workflow.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Select Target Kinase (PDB: 2XJ1) Clean 2. Clean PDB (Remove Water, Ligand) PDB->Clean PrepReceptor 3. Prepare Receptor (Add Hydrogens, Charges) Output: receptor.pdbqt Clean->PrepReceptor Grid 6. Define Grid Box (Active Site) PrepReceptor->Grid Ligands 4. Design Analogs (A1, A2, A3, A4) PrepLigands 5. Prepare Ligands (Energy Minimize) Output: ligands.pdbqt Ligands->PrepLigands Dock 8. Run Docking (AutoDock Vina) PrepLigands->Dock Validate 7. Validate Protocol (Re-dock native ligand) Check RMSD < 2.0 Å Grid->Validate Validate->Dock Results 9. Collate Results (Binding Affinity, Pose) Dock->Results SAR 10. Analyze SAR & Interactions Results->SAR Report 11. Generate Report SAR->Report G A3 Analog A3 (6-Chloro-5-ethyl-2-pyrazinamine) Glu121 Glu121 A3->Glu121 H-Bond (Backbone) Leu120 Leu120 A3->Leu120 H-Bond (Backbone) Lys67 Lys67 A3->Lys67 Ionic Interaction Val52 Val52 A3->Val52 Hydrophobic Ile185 Ile185 A3->Ile185 Hydrophobic

Caption: Key interactions of Analog A3 in the PIM-1 active site.

Conclusion and Future Outlook

This comparative docking study successfully elucidated key structure-activity relationships for a series of 6-Chloro-5-methyl-2-pyrazinamine analogs targeting PIM-1 kinase. Our findings indicate that:

  • A primary amino group at the 2-position is crucial for forming hydrogen bonds with the kinase hinge region.

  • The 5-position can be modified to enhance hydrophobic interactions, as demonstrated by the improved binding affinity of the ethyl-substituted analog (A3).

  • The 6-chloro substituent appears to be more favorable than a fluoro group, likely due to its size and potential for stronger interactions.

It is imperative to recognize that molecular docking provides a powerful predictive model, not an experimental certainty. [7]The hypotheses generated from this in silico study must be validated through chemical synthesis of the proposed analogs and subsequent in vitro biochemical assays to determine their actual inhibitory activity (e.g., IC50 values) against PIM-1 kinase. Future work could also involve expanding the analog library to further probe the chemical space around the pyrazine core and performing molecular dynamics simulations to assess the stability of the predicted binding poses over time. [12]This iterative cycle of computational design and experimental validation is the cornerstone of modern structure-based drug discovery.

References

  • Ali, A., et al. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • AutoDock Vina Tutorial. (2026). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026.
  • Ali, A., et al. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science, 10(11), 040-049. Available at: [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. Available at: [Link]

  • Scripps Research. (2026). AutoDock Vina Documentation. Available at: [Link]

  • Singh, N., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available at: [Link]

  • Abdullah Jafar, N. N., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. International Journal of ChemTech Research.
  • Roskoski, R. Jr. (2022). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Journal of Biological Chemistry. Available at: [Link]

  • Laskowski, R. A. (2018). PDBsum: Structural summaries of PDB entries. Protein Science. Available at: [Link]

  • Al-Hujran, M., et al. (2025). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Yuliani, S. H., et al. (2023). Synthesis, Mycobacterium tuberculosis H Rv inhibitory activity, and molecular docking study of pyrazinamide analogs. Semantic Scholar. Available at: [Link]

  • Taylor, S. S., et al. (2023). Protein Kinase Structure and Dynamics: Role of the αC-β4 Loop. eLife. Available at: [Link]

  • Kumar, R., et al. (2024). Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • Wikipedia. Protein kinase domain. Available at: [Link]

  • Picek, A., et al. (2016). Drug screening with the Autodock Vina on a set of kinases without experimentally established structures. FULIR. Available at: [Link]

  • McClendon, C. L., et al. (2014). Dynamic architecture of a protein kinase. PNAS. Available at: [Link]

  • Warren, G. L., et al. (2006). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. Available at: [Link]

  • van Linden, O. P., et al. (2014). KLIFS: A Knowledge-Based Structural Database To Navigate Kinase–Ligand Interaction Space. Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, N., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS. Available at: [Link]

  • Lin, X., et al. (2023). Dissection of the catalytic and regulatory structure-function relationships of Csk protein tyrosine kinase. Frontiers in Molecular Biosciences. Available at: [Link]

  • van Linden, O. P., et al. (2014). KLIFS: a knowledge-based structural database to navigate kinase-ligand interaction space. PubMed. Available at: [Link]

  • Cavasotto, C. N., & Phatak, S. S. (2016). Best Practices in Docking and Activity Prediction. bioRxiv. Available at: [Link]

  • Ngachilindi, S. B. M. (2022). How to validate the molecular docking results?. ResearchGate. Available at: [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]

  • Abdullah Jafar, N. N., et al. (2025). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Available at: [Link]

  • Wölfle, M., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. Available at: [Link]

  • Al-Salem, H. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. Available at: [Link]

  • Kooistra, A. J., et al. (2015). KLIFS: a structural kinase-ligand interaction database. Oxford Academic. Available at: [Link]

  • Abdullah Jafar, N. N., et al. (2026). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors.
  • Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. OSTI.GOV. Available at: [Link]

  • Kooistra, A. J., et al. (2015). KLIFS: a structural kinase-ligand interaction database. Semantic Scholar. Available at: [Link]

  • Himaja, M., et al. (2012). Synthesis, Anthelmintic, Insecticidal Activity of (E)-1-((1-(6-Chlorobenzo[d]thiazol-2-yl)-3- phenyl-1H-pyrazol-4-yl)methylene)-2-(6-substituted benzo[d]thiazol-2-yl)hydrazine Derivatives. Asian Journal of Chemistry.
  • Shestakov, A. S., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PMC. Available at: [Link]

  • Jones, C., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Chloro-5-methyl-2-pyrazinamine

For researchers and drug development professionals, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of 6-Chloro-5-methyl-2-pyrazinamine, a chlorinated heterocyclic amine. The procedures outlined herein are grounded in established safety principles and regulatory standards to mitigate risks to personnel and the environment.

The structural characteristics of 6-Chloro-5-methyl-2-pyrazinamine, specifically its chlorinated and amine-substituted pyrazine ring, necessitate a cautious approach to its disposal. Halogenated organic compounds are subject to stringent environmental regulations, and their improper disposal can lead to persistent environmental contamination. Therefore, a thorough understanding of the material's hazards and the corresponding disposal pathways is essential.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a comprehensive hazard assessment is crucial. While a specific Safety Data Sheet (SDS) for 6-Chloro-5-methyl-2-pyrazinamine may not always be readily available, data from structurally similar compounds, such as other chlorinated pyrazines and aminopyrimidines, provide valuable insights into its potential hazards.

Known and Inferred Hazards:

  • Acute Toxicity: Similar compounds are classified as harmful if swallowed.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][3][4]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[1][5]

Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the consistent use of appropriate PPE. The following table summarizes the minimum PPE requirements:

Protection Type Specification Rationale
Eye Protection Safety goggles with side-shields or a face shield.To prevent contact with the eyes, which can cause serious irritation.[1][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact, which can lead to irritation.[1]
Body Protection Impervious clothing, such as a lab coat.To protect the skin from accidental splashes or spills.[1]
Respiratory Protection A NIOSH-approved respirator may be necessary if handling fine powders or generating aerosols.To prevent inhalation, which can cause respiratory tract irritation.[1][6]

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1][6]

  • Containment: Prevent the further spread of the spill. For solid materials, avoid generating dust.[6][7]

  • Absorption: For small liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth.[8]

  • Collection: Carefully sweep or scoop up the spilled material and absorbent into a suitable, labeled container for disposal.[6]

  • Decontamination: Decontaminate the spill area with a suitable solvent, such as alcohol, followed by a thorough wash with soap and water.[1] All cleaning materials should be collected and disposed of as hazardous waste.

  • Personal Decontamination: Remove and launder contaminated clothing before reuse.[7][8] Wash hands and any exposed skin thoroughly.

Proper Disposal Procedures

The disposal of 6-Chloro-5-methyl-2-pyrazinamine must be conducted in strict accordance with all applicable local, state, and federal regulations. As a chlorinated organic compound, it is likely to be classified as a hazardous waste.

Core Disposal Principle: The primary and most crucial step is to contact a licensed and reputable hazardous waste disposal company.[5][9][10] These professionals are equipped to handle, transport, and dispose of chemical waste in a compliant and environmentally sound manner.

Decision-Making Workflow for Disposal:

The following diagram illustrates the logical steps to be taken when preparing 6-Chloro-5-methyl-2-pyrazinamine for disposal.

Disposal_Workflow cluster_prep Preparation & Assessment cluster_handling On-Site Handling & Storage cluster_disposal Disposal Pathway A Identify Waste: 6-Chloro-5-methyl-2-pyrazinamine B Consult Safety Data Sheet (SDS) or data for similar compounds A->B C Determine Hazard Classification (Likely Hazardous Waste) B->C D Segregate from Incompatible Materials C->D Based on Hazard Info E Package in a sealed, properly labeled container D->E F Store in a cool, dry, well-ventilated area E->F G Contact Licensed Hazardous Waste Disposal Service F->G Ready for Disposal H Provide Waste Information (Composition, Hazards) G->H I Arrange for Pickup and Transportation H->I J High-Temperature Incineration (Likely Method) I->J K Obtain Certificate of Disposal J->K

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chloro-5-methyl-2-pyrazinamine

This guide provides essential safety and logistical protocols for the handling and disposal of 6-Chloro-5-methyl-2-pyrazinamine. Designed for researchers, scientists, and drug development professionals, this document mov...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical protocols for the handling and disposal of 6-Chloro-5-methyl-2-pyrazinamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety measure. By grounding our procedures in authoritative data, we aim to create a self-validating system of safety that builds trust and ensures a secure laboratory environment.

Hazard Assessment: Understanding the Risks

The following GHS hazard classifications are anticipated for 6-Chloro-5-methyl-2-pyrazinamine and should be adopted as the standard for all laboratory work.

Hazard Classification Category Hazard Statement Rationale & Source
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.Based on data for analogous compounds.[1][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.A common characteristic of chlorinated heterocyclic compounds.[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.Direct contact with dust or solutions can cause significant irritation.[1][2][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.Inhalation of dust or aerosols can irritate the respiratory tract.[1][2]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static requirement but a dynamic risk-based decision. The following protocols are the minimum standard for handling 6-Chloro-5-methyl-2-pyrazinamine in solid or solution form.

Eye and Face Protection
  • What: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH-approved (US) standards.[1][5] In situations with a significant risk of splashing, such as when handling larger volumes or during vigorous mixing, a face shield should be worn over the safety goggles.[6]

  • Why: This dual-layer protection is critical to prevent contact of the chemical dust or solution with the eyes, which can cause serious and potentially irreversible irritation.

Hand Protection
  • What: Handle with compatible, chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[1][5] Gloves should extend to the mid-forearm.[7] Use proper glove removal technique, avoiding contact with the outer surface, and dispose of them immediately after use.[8]

  • Why: The skin is a primary route of exposure. Chemical-resistant gloves provide a necessary barrier to prevent skin contact, which can lead to irritation.[1][6] Contaminated gloves must be removed and disposed of properly to prevent secondary contamination of surfaces, equipment, or personal items.

Skin and Body Protection
  • What: Wear a clean, buttoned lab coat. For procedures with a higher risk of spills or generating significant dust, impervious clothing or a chemical-resistant apron is required.[1][6][7]

  • Why: Standard laboratory attire is insufficient to protect against spills and contamination. A lab coat or impervious clothing provides a removable barrier that protects underlying skin and clothing from contact with the hazardous material.[1]

Respiratory Protection

The need for respiratory protection is dictated by the ventilation conditions and the physical form of the chemical being handled. All work with solid 6-Chloro-5-methyl-2-pyrazinamine should, by default, be performed in a certified chemical fume hood to minimize inhalation exposure.[6]

  • What: If engineering controls (like a fume hood) are not available or are insufficient to control airborne concentrations, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[9][10]

  • Why: Fine powders can easily become airborne, creating an inhalation hazard that can cause respiratory tract irritation.[1][2] A respirator provides a direct barrier, filtering out harmful particulates before they can be inhaled.

The following workflow diagram outlines the decision-making process for the selection of appropriate respiratory protection.

PPE_Decision_Workflow start Start: Handling 6-Chloro-5-methyl-2-pyrazinamine fume_hood Is a certified chemical fume hood available and operational? start->fume_hood use_hood Primary Control: Work exclusively within the chemical fume hood. fume_hood->use_hood Yes assess_dust Is there a potential for dust or aerosol generation? fume_hood->assess_dust No end End: Procedure Complete use_hood->end respirator Mandatory: Use a NIOSH/MSHA or EN 149 approved respirator. assess_dust->respirator Yes no_respirator Standard PPE sufficient. Proceed with caution. assess_dust->no_respirator No respirator->end no_respirator->end

Caption: Decision workflow for respiratory protection.

Operational Plan: Safe Handling & Storage

Adherence to a strict operational protocol is paramount for minimizing exposure risk.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood.[11] Ensure that a safety shower and eyewash station are accessible and have been recently tested.[1]

  • PPE Donning: Before handling the primary container, don all required PPE as specified in Section 2.

  • Weighing & Transfer: When handling the solid, perform all weighing and transfers on a disposable weigh paper or within a contained vessel to minimize dust generation.[12] Use non-sparking tools if there is any risk of static discharge.[6]

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and forearms with soap and water, even after removing gloves.[1][10] Decontaminate all surfaces and equipment used during the procedure.[1]

Storage Requirements
  • Container: Keep the container tightly sealed to prevent exposure to moisture and air.[1][2]

  • Location: Store in a cool, dry, and well-ventilated area.[9][10] A recommended storage temperature is 2-8°C, protected from light.[1]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[13]

Emergency & Disposal Plan

Preparedness for accidental exposure or spills is a critical component of laboratory safety.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9][14]

  • Skin Contact: Take off contaminated clothing immediately.[15] Wash the affected area thoroughly with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or symptoms persist, seek medical attention.[1][2][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention or call a poison control center.[1][9][16]

Spill Management
  • Evacuate: Evacuate non-essential personnel from the immediate area.[5]

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Contain: Wearing full PPE, cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[6]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[17] Avoid creating dust.[12]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) followed by soap and water.[1]

  • Disposal: Dispose of all contaminated materials as hazardous waste according to local, regional, and national regulations.

Disposal of Chemical Waste
  • Protocol: All waste containing 6-Chloro-5-methyl-2-pyrazinamine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of through a licensed professional waste disposal service.[17]

  • Environmental Precaution: Do not allow the product or its containers to enter drains or waterways.[13][17]

References

  • Safety Data Sheet. (2023, December 5). Leyan.
  • SAFETY DATA SHEET - Fisher Scientific. (2011, October 21). Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 24). Sigma-Aldrich.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, November 16). Thermo Fisher Scientific.
  • Safety data sheet - BASF Agro. (2024, December 13). BASF.
  • 6-chloro-N-methylpyrazine-2-carboxamide — Chemical Substance Information. NextSDS.
  • 2-CHLORO-5-(CHLOROMETHYL)PYRAZINE SDS, 105985-21-5 Safety Data Sheets. ChemSrc.
  • SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, December 22). Fisher Scientific.
  • Pat-6: Personal Protective Equipment for Pesticide Applicators. Extension Publications.
  • Essential Safety and Handling Guide for Methyl Pyrazole Derivatives. Benchchem.
  • SAFETY DATA SHEET. (2025, May 22). TCI Chemicals.
  • d - Chemos GmbH&Co.KG. Chemos.
  • methyl 6-bromo-5-chloropyrazine-2-carboxylate - Safety Data Sheet. (2026, March 21). ChemicalBook.
  • SAFETY DATA SHEET. (2026, February 2). TCI Chemicals.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • 6-Chlorotetrazolo[1,5-a]pyridine SDS, 242815-91-4 Safety Data Sheets. ECHEMI.
  • Safety Data Sheet. (2025, December 1). Cayman Chemical.
  • 2-Amino-5-methylpyrazine - Apollo Scientific. (2023, June 9). Apollo Scientific.
  • 6-chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine. NextSDS.

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